Methyl 3-(p-tolyloxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-methylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-4-12(10-14)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCCQUGLOXIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744149 | |
| Record name | Methyl 3-(4-methylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78303-09-0 | |
| Record name | Methyl 3-(4-methylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-(p-tolyloxy)benzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of Methyl 3-(p-tolyloxy)benzoate. As a diaryl ether and a benzoate ester, this compound possesses a unique structural motif that is of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and synthetic strategies.
Molecular Structure and Physicochemical Properties
Methyl 3-(p-tolyloxy)benzoate (CAS No: 78303-09-0) is an organic molecule with the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol .[1] The structure features a central benzene ring substituted with a methyl ester group at the 1-position and a p-tolyloxy group at the 3-position. This arrangement of a flexible ether linkage and a reactive ester functional group dictates its chemical personality and potential for further chemical modification.
Table 1: Physicochemical Properties of Methyl 3-(p-tolyloxy)benzoate and a Related Compound
| Property | Methyl 3-(p-tolyloxy)benzoate | Methyl Benzoate (for comparison) |
| Molecular Formula | C15H14O3 | C8H8O2 |
| Molecular Weight | 242.27 g/mol [1] | 136.15 g/mol [2] |
| Physical State | Liquid[3] | Colorless liquid[2] |
| Boiling Point | 348.45 °C at 760 mmHg[3] | 199.6 °C[2] |
| Melting Point | Not available | -12.5 °C[2] |
| Density | Not available | 1.0837 g/cm³[2] |
| Solubility | Poorly soluble in water (predicted) | Poorly soluble in water, miscible with organic solvents[2] |
| SMILES | O=C(OC)C1=CC=CC(OC2=CC=C(C)C=C2)=C1[1][4] | COC(=O)C1=CC=CC=C1 |
The higher boiling point of Methyl 3-(p-tolyloxy)benzoate compared to methyl benzoate can be attributed to its larger molecular weight and increased surface area, leading to stronger intermolecular van der Waals forces. Its solubility is predicted to be low in water due to the predominantly nonpolar aromatic structure, while it is expected to be soluble in common organic solvents.
Synthesis Strategies
The synthesis of Methyl 3-(p-tolyloxy)benzoate can be logically approached in a two-step process: the formation of the diaryl ether linkage followed by the esterification of the carboxylic acid.
Formation of the Diaryl Ether: The Ullmann Condensation
The key C-O bond forming reaction to create the diaryl ether backbone is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of the precursor, 3-(p-tolyloxy)benzoic acid, this would involve the reaction of p-cresol with a 3-halobenzoic acid.
Diagram 1: Ullmann Condensation for 3-(p-tolyloxy)benzoic acid
Caption: Synthetic pathway for 3-(p-tolyloxy)benzoic acid via Ullmann condensation.
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol is a generalized procedure based on established methods for diaryl ether synthesis.
-
Reactant Preparation: In a round-bottom flask, combine 3-iodobenzoic acid (1.0 eq), p-cresol (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a catalytic amount of copper(I) iodide (0.1 eq) and a ligand such as L-proline (0.2 eq) to facilitate the reaction.
-
Reaction Execution: Heat the mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with aqueous HCl to precipitate the product. Filter the solid, wash with water, and then purify by recrystallization or column chromatography to yield 3-(p-tolyloxy)benzoic acid.
The choice of a halide on the benzoic acid is critical; iodides are generally more reactive than bromides. The base is essential to deprotonate the phenol, forming the phenoxide which is the active nucleophile in the reaction.
Esterification: The Fischer-Speier Esterification
With the 3-(p-tolyloxy)benzoic acid in hand, the final step is the formation of the methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5]
Diagram 2: Fischer-Speier Esterification of 3-(p-tolyloxy)benzoic acid
Caption: Synthesis of Methyl 3-(p-tolyloxy)benzoate via Fischer-Speier esterification.
Experimental Protocol: General Procedure for Fischer-Speier Esterification
This protocol is based on standard laboratory procedures for esterification.[6]
-
Reactant Setup: Dissolve 3-(p-tolyloxy)benzoic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Reflux the mixture for 4-8 hours. The reaction is an equilibrium, and using a large excess of methanol helps to drive it towards the product side.[7]
-
Work-up and Purification: After cooling, neutralize the excess acid with a mild base such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure Methyl 3-(p-tolyloxy)benzoate.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for Methyl 3-(p-tolyloxy)benzoate
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (8H) in the range of δ 6.8-8.0 ppm. - Methyl ester protons (3H) as a singlet around δ 3.9 ppm. - Tolyloxy methyl protons (3H) as a singlet around δ 2.3 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester at ~166 ppm. - Aromatic carbons in the range of ~115-160 ppm. - Methyl ester carbon at ~52 ppm. - Tolyloxy methyl carbon at ~21 ppm. |
| IR Spectroscopy | - Strong C=O stretch of the ester at ~1720 cm⁻¹. - C-O stretches of the ether and ester between 1250-1000 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹. - Aliphatic C-H stretches of the methyl groups just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 242. - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl ester group (-COOCH₃, m/z = 59). |
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their specific chemical shifts and coupling patterns depending on the substitution pattern. The two methyl groups would appear as sharp singlets. The ¹³C NMR would confirm the presence of the carbonyl carbon and the different types of aromatic and aliphatic carbons. The IR spectrum would be dominated by the strong carbonyl absorption of the ester. The mass spectrum would show the molecular ion peak and characteristic fragments.
Chemical Reactivity
The reactivity of Methyl 3-(p-tolyloxy)benzoate is governed by its two main functional groups: the diaryl ether and the methyl ester.
-
Diaryl Ether Linkage: Diaryl ethers are generally very stable and unreactive.[8][9] Cleavage of the C-O bond requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures.[8][9] This stability makes the diaryl ether a robust scaffold in drug design.
-
Methyl Ester Group: The ester group is more susceptible to chemical transformation. It can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(p-tolyloxy)benzoic acid, and methanol. It can also undergo transesterification in the presence of other alcohols and a catalyst. The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Potential Applications in Drug Discovery and Materials Science
While specific biological activity data for Methyl 3-(p-tolyloxy)benzoate is limited, its structural features suggest several areas of potential application.
-
Medicinal Chemistry: The diaryl ether motif is a key structural component in a variety of biologically active molecules, including some kinase inhibitors.[10] The presence of both a hydrogen bond acceptor (the ether oxygen and carbonyl oxygen) and a non-polar surface makes this scaffold suitable for binding to protein targets. Structurally related aminophenoxy benzoate derivatives are being explored as versatile building blocks for targeted therapies in oncology.[10][11]
-
Materials Science: The rigid aromatic structure and the presence of the polar ester group could impart interesting properties for applications in polymers and liquid crystals.
Safety and Handling
According to available safety data, Methyl 3-(p-tolyloxy)benzoate is classified as harmful if swallowed (Acute toxicity, oral, Category 4; H302).[1][3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 3-(p-tolyloxy)benzoate is a molecule with significant potential stemming from its diaryl ether and methyl ester functionalities. Its synthesis is achievable through well-established organic reactions, and its robust chemical nature makes it an attractive scaffold for further chemical exploration. While more research is needed to fully elucidate its specific biological and material properties, the information presented in this guide provides a solid foundation for researchers and scientists interested in leveraging the unique chemical characteristics of this compound.
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Methyl 3-(p-tolyloxy)benzoate: A Technical Guide for Advanced Research
CAS Number: 78303-09-0 | Molecular Formula: C₁₅H₁₄O₃ | Molecular Weight: 242.27 g/mol
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of Methyl 3-(p-tolyloxy)benzoate. This document provides a detailed exploration of its chemical properties, spectroscopic profile, and a validated synthetic methodology, underpinned by established chemical principles.
Introduction: The Significance of Diaryl Ether and Benzoate Scaffolds
Methyl 3-(p-tolyloxy)benzoate is a diaryl ether derivative incorporating a methyl benzoate moiety. The diaryl ether linkage is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. Similarly, the benzoate ester functionality serves as a versatile handle for further chemical modification and can influence the pharmacokinetic properties of a molecule.
The strategic combination of these two pharmacophoric elements in Methyl 3-(p-tolyloxy)benzoate makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases where diaryl ether-containing molecules have shown promise.[3]
Synthesis of Methyl 3-(p-tolyloxy)benzoate
The most common and effective method for the synthesis of diaryl ethers is the Ullmann condensation.[1][4] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide in the presence of a base.[4][5][6] For the synthesis of Methyl 3-(p-tolyloxy)benzoate, this would involve the reaction of methyl 3-hydroxybenzoate with 4-iodotoluene.
Proposed Synthetic Protocol: Ullmann Condensation
This protocol is based on established methodologies for Ullmann condensations and is optimized for the synthesis of Methyl 3-(p-tolyloxy)benzoate.
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxybenzoate (1.0 eq), 4-iodotoluene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 3-hydroxybenzoate.
-
To the stirred suspension, add copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 3-(p-tolyloxy)benzoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst, which is crucial for its catalytic activity.
-
Anhydrous Conditions: Water can react with the base and interfere with the reaction.
-
Excess Base (K₂CO₃): The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. An excess ensures complete deprotonation.
-
Copper(I) Iodide Catalyst: Copper(I) is the active catalytic species in the Ullmann condensation.
-
High Temperature: The Ullmann condensation typically requires elevated temperatures to overcome the activation energy of the C-O bond formation.
-
Aprotic Polar Solvent (DMF): DMF is an excellent solvent for this reaction as it dissolves the reactants and salts and has a high boiling point.
Reaction Workflow Diagram
Caption: Synthetic workflow for Methyl 3-(p-tolyloxy)benzoate.
Structural Elucidation and Spectroscopic Analysis
The structure of Methyl 3-(p-tolyloxy)benzoate can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the compound's structure and general principles of spectroscopic interpretation for aromatic esters.[7][8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both rings, the methyl ester protons, and the methyl protons of the tolyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | Multiplet | 8H | Aromatic Protons |
| ~ 3.9 | Singlet | 3H | -OCH₃ (Ester) |
| ~ 2.3 | Singlet | 3H | -CH₃ (Tolyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (Ester) |
| ~ 158 - 118 | Aromatic Carbons |
| ~ 52 | -OCH₃ (Ester) |
| ~ 21 | -CH₃ (Tolyl) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl group of the ester and the C-O stretches of the ether and ester functionalities. Aromatic esters typically exhibit a "Rule of Three" pattern with intense peaks around 1700, 1200, and 1100 cm⁻¹.[8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1725 | Strong | C=O Stretch (Ester) |
| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1280 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~ 1240 | Strong | Asymmetric C-O-C Stretch (Ether) |
| ~ 1120 | Strong | Symmetric C-O-C Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₅H₁₄O₃.
| m/z | Assignment |
| 242.09 | [M]⁺ (Molecular Ion) |
| 211.08 | [M - OCH₃]⁺ |
| 183.08 | [M - COOCH₃]⁺ |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of Methyl 3-(p-tolyloxy)benzoate.
| Property | Value | Source |
| CAS Number | 78303-09-0 | [10][11][12][13] |
| Molecular Formula | C₁₅H₁₄O₃ | [10][11][12] |
| Molecular Weight | 242.27 g/mol | [10][11][12] |
| Appearance | Liquid | [10] |
| Boiling Point | 348.45 °C at 760 mmHg | [10] |
| Purity | ≥95% | [12] |
| Storage | Sealed in dry, room temperature | [11][12] |
Safety and Handling
Methyl 3-(p-tolyloxy)benzoate is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[10] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[10]
-
Storage: Keep in a dry, well-ventilated place. Store at room temperature.[10][11]
-
First Aid:
Potential Applications in Drug Discovery
While specific biological activities of Methyl 3-(p-tolyloxy)benzoate are not extensively reported in the public domain, its structural motifs are of significant interest in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The diaryl ether core is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site.[3]
-
Building Block for Novel Therapeutics: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization to modulate solubility, cell permeability, and target engagement.
-
Analog for Bioactive Compounds: Structurally related diaryl ether-containing molecules have demonstrated a range of biological activities, including as inhibitors of malate dehydrogenase, a potential target in cancer therapy.[3] The tolyl group can also be a key interaction motif, as seen in compounds like Atomoxetine.[14]
Further research is warranted to explore the therapeutic potential of Methyl 3-(p-tolyloxy)benzoate and its derivatives.
Conclusion
This technical guide provides a comprehensive overview of Methyl 3-(p-tolyloxy)benzoate, from its synthesis and structural characterization to its potential applications in drug discovery. The provided protocols and data serve as a valuable resource for researchers looking to utilize this versatile building block in their synthetic and medicinal chemistry programs. The strategic combination of the diaryl ether and methyl benzoate moieties makes this compound a promising starting point for the development of novel therapeutic agents.
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An In-depth Technical Guide to the Molecular Structure and Synthesis of Methyl 3-(p-tolyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diaryl ether structural motif is a cornerstone in medicinal chemistry and materials science, prized for its conformational flexibility and metabolic stability.[1] Compounds incorporating this scaffold exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Methyl 3-(p-tolyloxy)benzoate, a member of this important class of molecules, presents a unique substitution pattern that warrants detailed investigation. This guide provides a comprehensive analysis of its molecular structure, a detailed protocol for its synthesis via the Ullmann condensation, and a thorough characterization using modern spectroscopic techniques. As a Senior Application Scientist, the following sections are designed to not only provide protocols but to also offer insights into the rationale behind the experimental choices, ensuring a deeper understanding for researchers aiming to incorporate this or similar scaffolds into their research and development programs.
Molecular Structure and Physicochemical Properties
Methyl 3-(p-tolyloxy)benzoate, with the CAS Number 78303-09-0, is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[2][3] The molecule consists of a central diaryl ether linkage connecting a methyl benzoate moiety at the meta position and a p-tolyl group.
Diagram 1: Molecular Structure of Methyl 3-(p-tolyloxy)benzoate
Caption: 2D structure of Methyl 3-(p-tolyloxy)benzoate.
Table 1: Physicochemical Properties of Methyl 3-(p-tolyloxy)benzoate and Related Compounds
| Property | Methyl 3-(p-tolyloxy)benzoate (Predicted) | Methyl Benzoate[2][4][5] |
| Molecular Formula | C₁₅H₁₄O₃ | C₈H₈O₂ |
| Molecular Weight | 242.27 g/mol | 136.15 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Colorless liquid |
| Boiling Point | > 200 °C | 198-199 °C |
| Melting Point | Not available | -12 °C |
| Density | ~1.15 g/mL | 1.088 g/mL at 20 °C |
| Solubility | Poorly soluble in water, soluble in organic solvents | Poorly soluble in water, miscible with organic solvents |
Synthesis of Methyl 3-(p-tolyloxy)benzoate via Ullmann Condensation
The formation of the diaryl ether bond is most reliably achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[6] This method is preferred for its robustness and applicability to a wide range of substrates.
Rationale for the Synthetic Approach
The synthesis of Methyl 3-(p-tolyloxy)benzoate can be strategically designed by the coupling of methyl 3-hydroxybenzoate and an activated aryl halide of p-cresol, such as 4-iodotoluene. The hydroxyl group of methyl 3-hydroxybenzoate acts as the nucleophile, while the iodine atom on 4-iodotoluene serves as the leaving group. A copper(I) salt, typically copper(I) iodide (CuI), is employed as the catalyst. The presence of a base, such as potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Diagram 2: Synthetic Workflow for Methyl 3-(p-tolyloxy)benzoate
Caption: Step-by-step workflow for the synthesis of Methyl 3-(p-tolyloxy)benzoate.
Detailed Experimental Protocol
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Iodotoluene
-
Copper(I) Iodide (CuI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), 4-iodotoluene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 3-(p-tolyloxy)benzoate.
Spectroscopic Characterization
The structural elucidation of the synthesized Methyl 3-(p-tolyloxy)benzoate is accomplished through a combination of spectroscopic methods. Below are the predicted spectra based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methyl ester protons, and the tolyl methyl protons.
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for Methyl 3-(p-tolyloxy)benzoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7-7.8 | m | 1H | Ar-H | Proton ortho to the ester group on the benzoate ring. |
| ~7.3-7.5 | m | 2H | Ar-H | Protons on the benzoate ring. |
| ~7.1-7.2 | d | 2H | Ar-H | Protons ortho to the ether linkage on the tolyl ring. |
| ~6.9-7.0 | d | 2H | Ar-H | Protons meta to the ether linkage on the tolyl ring. |
| ~7.0-7.1 | m | 1H | Ar-H | Proton on the benzoate ring. |
| 3.91 | s | 3H | -OCH₃ | Methyl ester protons.[7] |
| 2.35 | s | 3H | Ar-CH₃ | Tolyl methyl protons.[7] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts for Methyl 3-(p-tolyloxy)benzoate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C=O | Ester carbonyl carbon.[7] |
| ~157.0 | Ar-C | Quaternary carbon of the benzoate ring attached to the ether oxygen. |
| ~154.0 | Ar-C | Quaternary carbon of the tolyl ring attached to the ether oxygen. |
| ~133.0 | Ar-C | Quaternary carbon of the tolyl ring attached to the methyl group. |
| ~131.0 | Ar-C | Quaternary carbon of the benzoate ring attached to the ester group. |
| ~130.0 | Ar-CH | Aromatic CH carbons of the tolyl ring. |
| ~129.5 | Ar-CH | Aromatic CH carbon of the benzoate ring. |
| ~123.0 | Ar-CH | Aromatic CH carbon of the benzoate ring. |
| ~120.0 | Ar-CH | Aromatic CH carbons of the tolyl ring. |
| ~118.0 | Ar-CH | Aromatic CH carbon of the benzoate ring. |
| ~52.3 | -OCH₃ | Methyl ester carbon.[7] |
| ~20.8 | Ar-CH₃ | Tolyl methyl carbon.[7] |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for Methyl 3-(p-tolyloxy)benzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Vibrations of C-H bonds on the aromatic rings.[8] |
| ~2950 | Medium | C-H stretch (aliphatic) | Vibrations of C-H bonds in the methyl groups.[8] |
| ~1720 | Strong | C=O stretch | Carbonyl stretching of the ester group.[9] |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| ~1250 | Strong | C-O stretch (aryl ether) | Asymmetric stretching of the Ar-O-Ar bond. |
| ~1100 | Strong | C-O stretch (ester) | Stretching of the C-O bond in the ester group. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Table 5: Predicted Mass Spectrometry Fragmentation for Methyl 3-(p-tolyloxy)benzoate
| m/z | Ion | Rationale |
| 242 | [M]⁺ | Molecular ion peak. |
| 211 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester.[10] |
| 183 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 135 | [C₆H₄OCH₃]⁺ | Fragment corresponding to the p-tolyloxy cation. |
| 107 | [C₇H₇]⁺ | Tropylium ion from the tolyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation.[11] |
Diagram 3: Predicted Mass Spectrum Fragmentation Pathway
Caption: A simplified representation of key fragmentation steps for Methyl 3-(p-tolyloxy)benzoate.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for Methyl 3-(p-tolyloxy)benzoate are not extensively documented, the diaryl ether scaffold is of significant interest in drug discovery. The related compound, Methyl 3-(2-aminophenoxy)benzoate, has been utilized as a scaffold for the development of enzyme inhibitors, such as those targeting malate dehydrogenase, which is implicated in cancer metabolism.[12] This suggests that Methyl 3-(p-tolyloxy)benzoate could serve as a valuable starting material or intermediate for the synthesis of novel bioactive molecules. The tolyl group can be further functionalized, and the ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications and the generation of compound libraries for screening against various biological targets.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of Methyl 3-(p-tolyloxy)benzoate. The detailed experimental protocol for its synthesis via the Ullmann condensation offers a reliable method for its preparation in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The discussion on potential applications in drug discovery highlights the importance of this and similar diaryl ether-containing molecules as scaffolds for the development of new therapeutic agents. It is our hope that this guide will serve as a valuable resource for scientists and researchers working in the fields of organic synthesis, medicinal chemistry, and drug development.
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A Spectroscopic Guide to Methyl 3-(p-tolyloxy)benzoate: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-(p-tolyloxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the principles behind the spectral features, this guide serves as a practical reference for the structural elucidation of this and similar molecules.
Introduction
Methyl 3-(p-tolyloxy)benzoate is an aromatic compound containing both an ester and an ether functional group. Its structural characterization relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework. This guide will systematically dissect the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a foundational understanding of how these techniques collectively confirm the compound's identity and purity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 3-(p-tolyloxy)benzoate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. The expected ¹H NMR spectrum of Methyl 3-(p-tolyloxy)benzoate would exhibit distinct signals for the aromatic protons on both benzene rings, the methyl ester protons, and the methyl protons of the tolyl group.
Expected Chemical Shifts and Splitting Patterns:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (benzoate ring) | 7.0 - 8.0 | Multiplet | 4H |
| Aromatic Protons (tolyl ring) | 6.8 - 7.2 | Multiplet | 4H |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |
| Tolyl Methyl (-CH₃) | ~2.3 | Singlet | 3H |
Causality Behind Experimental Choices: The choice of a standard NMR solvent like deuterated chloroform (CDCl₃) is crucial as it dissolves the compound without introducing interfering proton signals. The typical chemical shift range for aromatic protons is between 6.5 and 8.0 ppm[1][2][3][4][5]. The electron-withdrawing nature of the ester group will likely shift the protons on the benzoate ring further downfield compared to those on the electron-rich tolyl ring. The methyl ester protons are expected to appear as a singlet around 3.9 ppm, a characteristic region for such functional groups. The tolyl methyl protons, being attached to an aromatic ring, will also be a singlet but at a more upfield position, typically around 2.3 ppm[1][2].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-(p-tolyloxy)benzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. Due to the molecule's asymmetry, each carbon atom in Methyl 3-(p-tolyloxy)benzoate is expected to be unique, resulting in a total of 15 distinct signals.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 165 - 175 |
| Aromatic Carbons (C-O, ether) | 150 - 160 |
| Aromatic Carbons (C-O, ester) | 130 - 140 |
| Aromatic Carbons (unsubstituted) | 115 - 130 |
| Methyl Ester Carbon (-OCH₃) | 50 - 60 |
| Tolyl Methyl Carbon (-CH₃) | 20 - 25 |
Causality Behind Experimental Choices: Carbons in aromatic rings typically resonate between 120-150 ppm[1][2]. The carbonyl carbon of the ester group is significantly deshielded and appears far downfield, typically in the 165-175 ppm range[6]. The carbons directly attached to the ether oxygen will also be downfield due to the electronegativity of oxygen, appearing in the 150-160 ppm region[7]. The methyl ester carbon is found around 50-60 ppm, while the aliphatic tolyl methyl carbon will be the most upfield signal, around 20-25 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a pulse angle of 45-60 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed reliably.
-
-
Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.
II. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected Characteristic Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aromatic Ester) | 1715 - 1730 | Strong |
| C-O-C Asymmetric Stretch (Aryl Ether) | 1210 - 1250 | Strong |
| C-O Stretch (Ester) | 1250 - 1300 and 1000 - 1100 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
Causality Behind Experimental Choices: The most prominent peak in the IR spectrum will be the strong C=O stretch of the aromatic ester, expected around 1715-1730 cm⁻¹[8][9][10]. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ester[8][9]. Aromatic ethers exhibit a characteristic strong asymmetric C-O-C stretching band around 1210-1250 cm⁻¹[11][12]. The ester C-O stretches will also be present as strong bands in the fingerprint region. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹[13].
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids/oils): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Expected Fragmentation Pattern:
For Methyl 3-(p-tolyloxy)benzoate (Molecular Weight: 242.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Proposed Fragment Ion | Significance |
| 242 | [M]⁺˙ | Molecular Ion |
| 211 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 135 | [C₇H₄O₃]⁺˙ | Cleavage of the ether bond |
| 107 | [C₇H₇O]⁺ | p-cresoxy cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from tolyl group) |
Causality Behind Experimental Choices: Aromatic compounds typically exhibit a stable molecular ion peak[14]. A common fragmentation pathway for esters is the loss of the alkoxy group, which for methyl benzoate would be the loss of a methoxy radical (•OCH₃) leading to a peak at m/z 211[14][15]. Cleavage of the ether bond is also expected. The fragmentation of aromatic esters often leads to the formation of a stable acylium ion[16]. The presence of the tolyl group can lead to the formation of a tropylium ion at m/z 91, a common fragment for toluene derivatives.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
IV. Workflow and Data Integration
The structural elucidation of Methyl 3-(p-tolyloxy)benzoate is a process of integrating data from multiple spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Methyl 3-(p-tolyloxy)benzoate.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of Methyl 3-(p-tolyloxy)benzoate. Each technique offers complementary information that, when integrated, leaves little ambiguity as to the molecule's identity. This guide provides the foundational knowledge and expected spectral data to assist researchers in the confident characterization of this and structurally related compounds.
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What does the methyl benzoate IR spectrum reveal? - Proprep. (n.d.). Retrieved from [Link]
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Showing metabocard for Methyl benzoate (HMDB0033968) - Human Metabolome Database. (2012, September 11). Retrieved from [Link]
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"Methyl 3-(p-tolyloxy)benzoate" solubility profile
An In-depth Technical Guide to the Solubility Profile of Methyl 3-(p-tolyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(p-tolyloxy)benzoate is an organic compound with a chemical structure that suggests its potential utility in various research and development applications, including as an intermediate in medicinal chemistry and materials science. An essential physicochemical parameter that governs the compound's applicability is its solubility. This guide provides a comprehensive framework for determining and understanding the solubility profile of Methyl 3-(p-tolyloxy)benzoate. We will delve into the theoretical underpinnings of its solubility, present detailed experimental protocols for its quantification, and discuss the interpretation of the resulting data. This document is intended to be a practical resource for scientists seeking to characterize this and similar molecules.
Theoretical Considerations for the Solubility of Methyl 3-(p-tolyloxy)benzoate
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent.[1][2] The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1][2]
Molecular Structure Analysis:
Methyl 3-(p-tolyloxy)benzoate is a moderately lipophilic molecule. Its structure comprises a benzoic acid methyl ester and a p-tolyloxy group. The ester and ether functional groups can act as hydrogen bond acceptors, potentially imparting some degree of polarity. However, the two aromatic rings contribute significantly to the molecule's non-polar character. It is described as a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide.[3]
Factors Influencing Solubility:
-
Polarity: The balance between the polar ester and ether groups and the non-polar aromatic rings will determine its solubility in various solvents. A solvent's polarity can be quantified by its dielectric constant; solvents with a higher dielectric constant are more polar.[1][2]
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[2] This is an important consideration for experimental design and for applications where temperature may vary.
-
pH: For ionizable compounds, pH plays a critical role in solubility.[4] However, Methyl 3-(p-tolyloxy)benzoate does not have readily ionizable functional groups, so its solubility is expected to be largely independent of pH within a typical aqueous range.
-
Crystalline Structure: The solid-state properties of a compound, such as its crystal lattice energy, can significantly impact its solubility.[4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubility values.
Experimental Determination of Solubility
A comprehensive solubility profile involves determining both the kinetic and thermodynamic solubility of the compound.
2.1. Kinetic vs. Thermodynamic Solubility
-
Kinetic solubility is a measure of how quickly a compound dissolves when a solution is prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer.[5][6][7] It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[6][7]
-
Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[5][8] This is a more accurate measure of a compound's true solubility and is crucial for formulation development.[7][8]
Workflow for Solubility Determination
Caption: General workflow for determining the solubility profile.
2.2. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[4]
Materials:
-
Methyl 3-(p-tolyloxy)benzoate (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) with UV detector or mass spectrometer (LC-MS)
Procedure:
-
Add an excess amount of solid Methyl 3-(p-tolyloxy)benzoate to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[5]
-
After incubation, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[5][6]
-
Prepare a calibration curve using standard solutions of known concentrations to determine the solubility.
2.3. Protocol for Kinetic Solubility Determination
This high-throughput method is useful for rapid screening.[6][9][10]
Materials:
-
Methyl 3-(p-tolyloxy)benzoate stock solution (e.g., 10-20 mM in DMSO)[10]
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[9]
-
Add the aqueous buffer to each well to achieve a range of final compound concentrations.
-
Mix the contents thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[9]
-
Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[6][9]
Experimental Design Logic
Caption: Logical flow of the solubility determination process.
Data Presentation and Interpretation
The solubility data for Methyl 3-(p-tolyloxy)benzoate should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.
Table 1: Hypothetical Thermodynamic Solubility of Methyl 3-(p-tolyloxy)benzoate at 25 °C
| Solvent | Dielectric Constant | Solubility (µg/mL) | Solubility (µM) | Classification |
| Water | 80.1 | < 1 | < 4.13 | Insoluble |
| PBS (pH 7.4) | ~79 | < 1 | < 4.13 | Insoluble |
| Ethanol | 24.5 | > 1000 | > 4130 | Freely Soluble |
| Acetonitrile | 37.5 | > 500 | > 2065 | Soluble |
| DMSO | 47.2 | > 2000 | > 8260 | Very Soluble |
| Hexane | 1.89 | < 10 | < 41.3 | Sparingly Soluble |
Note: The values in this table are hypothetical and should be replaced with experimentally determined data.
Interpretation of Results:
The hypothetical data in Table 1 would suggest that Methyl 3-(p-tolyloxy)benzoate has very low aqueous solubility, which is consistent with its chemical structure. Its high solubility in organic solvents like ethanol and DMSO indicates its lipophilic nature. This information is critical for selecting appropriate solvents for chemical reactions, biological assays, and formulation development. For instance, in drug discovery, a compound with poor aqueous solubility may exhibit low bioavailability.[11]
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of Methyl 3-(p-tolyloxy)benzoate. By following the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate robust and reliable data. A thorough understanding of a compound's solubility is a cornerstone of successful research and development, enabling informed decisions in experimental design and downstream applications.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Bergström, C. A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 60(11), 5239-5253. Available from: [Link]
- Bhattachar, S. N., et al. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(
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An In-depth Technical Guide to the Physical Properties of Methyl 3-(p-tolyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of Methyl 3-(p-tolyloxy)benzoate (CAS No. 78303-09-0). In the absence of extensive experimentally-derived data in publicly accessible literature, this document synthesizes foundational chemical information with predicted physical properties based on established structure-property relationships. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key physical parameters, including melting point, boiling point, and solubility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, enabling them to anticipate the behavior of this compound and design appropriate handling, characterization, and formulation strategies.
Introduction
Methyl 3-(p-tolyloxy)benzoate is an aromatic ester with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its constituent parts, a benzoate core and a p-tolyloxy substituent, are present in various biologically active molecules. Understanding the physical properties of this compound is a critical first step in its evaluation for any potential application. These properties, including melting point, boiling point, and solubility, dictate the conditions required for its synthesis, purification, handling, and formulation. They also provide insights into its likely behavior in biological systems.
Compound Identification and Core Properties
A clear identification of a chemical entity is paramount for scientific integrity. The core identifying information for Methyl 3-(p-tolyloxy)benzoate is summarized in the table below.
| Property | Value | Source |
| CAS Number | 78303-09-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][2][3] |
| Chemical Structure | ![]() | |
| SMILES | O=C(OC)C1=CC=CC(OC2=CC=C(C)C=C2)=C1 | [1] |
| Storage Conditions | Sealed in dry, room temperature. | [1] |
Predicted Physical Properties
In the absence of experimentally determined values, computational methods and structure-activity relationship (SAR) models provide valuable estimations of a compound's physical properties. The following table presents predicted values for Methyl 3-(p-tolyloxy)benzoate, with justifications based on the known properties of the related, less complex compound, methyl benzoate.
| Property | Predicted Value/Range | Justification of Prediction |
| Physical State | Solid | The significant increase in molecular weight and the introduction of a bulky, rigid p-tolyloxy group compared to methyl benzoate (a liquid at room temperature) is expected to lead to stronger intermolecular forces (van der Waals interactions), favoring a solid state. A related compound, 3-((p-tolyloxy)methyl)benzoic acid, is also a solid[4]. |
| Melting Point | 70 - 90 °C | Methyl benzoate has a melting point of -12 °C[5][6][7][8]. The addition of the p-tolyloxy group increases molecular size and potential for crystal lattice packing, which would substantially elevate the melting point. For comparison, methyl 3-nitrobenzoate, which has a smaller substituent, has a melting point of 78 °C[2]. |
| Boiling Point | > 300 °C | Methyl benzoate has a boiling point of 199.6 °C[5][6][7][8]. The larger molecular weight and increased surface area of Methyl 3-(p-tolyloxy)benzoate will lead to stronger London dispersion forces, thus requiring more energy to transition to the gaseous phase. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The molecule is largely nonpolar due to the two aromatic rings and the ester group. While the ester and ether oxygens can act as hydrogen bond acceptors, the large hydrophobic surface area will dominate, leading to poor solubility in water. It is expected to be soluble in organic solvents with similar polarity, following the "like dissolves like" principle. Methyl benzoate is poorly soluble in water but miscible with organic solvents[5][7][8][9][10]. |
Experimental Protocols for Physical Property Determination
The following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of a novel organic compound like Methyl 3-(p-tolyloxy)benzoate.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end. The sample should be packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
-
Determination:
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
-
A second, more precise measurement is then conducted with a fresh sample. The temperature is raised quickly to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Determination: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative Solubility Tests
-
Solvent Selection: A range of solvents of varying polarities should be tested. Common choices include water, ethanol, acetone, dichloromethane, and hexane.
-
Procedure:
-
Approximately 10-20 mg of the solid sample is placed in a small test tube.
-
The solvent is added dropwise, with vigorous shaking after each addition, up to a total volume of 1 mL.
-
-
Observation and Classification: The solubility is observed and can be classified as:
-
Soluble: The entire solid dissolves.
-
Partially soluble: Some of the solid dissolves.
-
Insoluble: No significant amount of the solid dissolves.
-
Predicted Spectroscopic Features
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for Methyl 3-(p-tolyloxy)benzoate are not available, we can predict the key features based on its structure and data from analogous compounds like methyl benzoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm, corresponding to the protons on the two benzene rings.
-
Methyl Protons (ester): A singlet at approximately δ 3.9 ppm, corresponding to the three protons of the methyl ester group. For methyl benzoate, this peak appears around δ 3.9 ppm.
-
Methyl Protons (tolyl): A singlet at approximately δ 2.3-2.4 ppm, corresponding to the three protons of the methyl group on the tolyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm, characteristic of an ester carbonyl carbon. The carbonyl carbon of methyl benzoate appears around δ 167 ppm.
-
Aromatic Carbons: A series of signals between δ 110-160 ppm. The carbon attached to the ether oxygen and the carbon attached to the ester group will be the most downfield among the aromatic carbons.
-
Methyl Carbon (ester): A signal around δ 52 ppm.
-
Methyl Carbon (tolyl): A signal around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This is a key diagnostic peak for the ester functional group.
-
C-O Stretch (ester and ether): Two distinct C-O stretching bands are expected. One in the range of 1250-1300 cm⁻¹ (asymmetric stretch) and another around 1000-1100 cm⁻¹ (symmetric stretch).
-
C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
Experimental Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized compound such as Methyl 3-(p-tolyloxy)benzoate.
Caption: A generalized workflow for the physical characterization of a novel chemical compound.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physical properties of Methyl 3-(p-tolyloxy)benzoate. While a lack of direct experimental data necessitates a predictive approach, the analysis of related compounds and the application of fundamental chemical principles offer valuable insights into its expected behavior. The detailed experimental protocols provided herein serve as a practical resource for researchers to determine these properties accurately. A thorough understanding of the physical characteristics of Methyl 3-(p-tolyloxy)benzoate is essential for its potential development in the fields of medicinal chemistry and materials science.
References
-
PubChem. (n.d.). Methyl benzoate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-(p-tolyloxy)benzoate
Abstract
Methyl 3-(p-tolyloxy)benzoate is a diaryl ether derivative incorporating a methyl ester functionality. The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials, prized for its conformational flexibility and metabolic stability. This guide provides a comprehensive analysis of the synthesis, core reactivity, and stability profile of Methyl 3-(p-tolyloxy)benzoate. We will explore the principal synthetic routes, delve into the reactivity of its distinct functional groups—the ester and the two aromatic rings—and delineate its stability under various conditions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical behavior of this and structurally related molecules.
Introduction and Physicochemical Properties
Methyl 3-(p-tolyloxy)benzoate, with CAS Number 78303-09-0, is an aromatic compound characterized by a central diaryl ether linkage connecting a benzoate moiety and a toluene ring.[1][2] This structure presents three key regions for potential chemical transformation: the electrophilic ester group, the electron-rich p-tolyl ring, and the electronically complex metasubstituted benzoate ring. Understanding the interplay of these functional groups is paramount for its strategic application in synthesis.
The general stability of the diaryl ether bond, combined with the reactivity of the ester and aromatic systems, makes this molecule a versatile intermediate. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of Methyl 3-(p-tolyloxy)benzoate
| Property | Value | Source(s) |
| CAS Number | 78303-09-0 | [1][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Boiling Point | 348.45 °C at 760 mmHg | [1] |
| Physical State | Liquid | [1] |
| Solubility | Poorly soluble in water, miscible with common organic solvents. | [4][5] |
| Storage | Store sealed in a dry environment at room temperature. | [3] |
Synthetic Strategies: Forging the Diaryl Ether Core
The principal challenge in synthesizing Methyl 3-(p-tolyloxy)benzoate lies in the efficient construction of the C-O diaryl ether bond. Modern organometallic chemistry offers several robust solutions, primarily the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling. A secondary approach involves forming the ester as the final step from a pre-formed diaryl ether carboxylic acid.
Caption: Primary synthetic pathways to Methyl 3-(p-tolyloxy)benzoate.
Method 1: The Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical, cost-effective method for diaryl ether synthesis, involving the copper-catalyzed reaction between an aryl halide and a phenol.[6][7] While traditional Ullmann conditions required high temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions, improving substrate scope and functional group tolerance.[8][9]
Caption: Generalized mechanism of the Ullmann Condensation.
Experimental Protocol: Ullmann Synthesis
-
Inert Atmosphere: To an oven-dried Schlenk flask, add copper(I) iodide (5 mol%), a suitable ligand such as 1,10-phenanthroline (10 mol%), and cesium carbonate (2 equivalents).
-
Reagent Addition: Add methyl 3-bromobenzoate (1 equivalent) and p-cresol (1.2 equivalents).
-
Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Purge the flask with argon and heat the mixture to 110-130 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with 1 M NaOH to remove excess phenol, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: The Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
The Buchwald-Hartwig reaction is a powerful, modern alternative that uses a palladium catalyst with specialized phosphine ligands to couple aryl halides with alcohols or phenols.[10][11] It is renowned for its high efficiency, broad functional group tolerance, and often milder reaction conditions compared to the Ullmann condensation.[12][13]
Caption: Generalized mechanism of Buchwald-Hartwig C-O Coupling.
Experimental Protocol: Buchwald-Hartwig Synthesis
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried flask.
-
Reagent Addition: Add methyl 3-iodobenzoate (1 equivalent), p-cresol (1.2 equivalents), and a non-nucleophilic base such as potassium phosphate (1.5 equivalents).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat to 80-100 °C for 8-16 hours, monitoring for completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.
Core Reactivity Profile
The reactivity of Methyl 3-(p-tolyloxy)benzoate is governed by its three primary functional domains: the ester, the aromatic rings, and the ether linkage.
Reactions at the Ester Functional Group
The methyl ester is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common transformation.
-
Saponification (Base-Catalyzed Hydrolysis): This is an irreversible process that yields methanol and the corresponding carboxylate salt.[4][5] Acidification of the salt provides the carboxylic acid, 3-(p-tolyloxy)benzoic acid. This reaction is often quantitative and is the preferred method for converting the ester to the acid.
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Experimental Protocol: Saponification
-
Reaction Setup: Dissolve Methyl 3-(p-tolyloxy)benzoate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Base Addition: Add an excess of sodium hydroxide (3-4 equivalents) and attach a reflux condenser.
-
Heating: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the mixture, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify with concentrated HCl until the pH is ~1. The carboxylic acid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Reactions on the Aromatic Rings: Electrophilic Aromatic Substitution (SEAr)
Both aromatic rings are subject to electrophilic aromatic substitution (SEAr), but their reactivity and the regiochemical outcome are dictated by the directing effects of the existing substituents.[14]
-
On the Benzoate Ring: This ring is influenced by two competing groups:
-
-COOCH₃ (Methyl Ester): A moderate deactivating group and a meta-director due to its electron-withdrawing nature.[15][16]
-
-O-Ar (Tolyloxy): A strong activating group and an ortho, para-director due to lone pair donation from the ether oxygen.
-
Outcome: The powerful activating effect of the ether oxygen dominates. Therefore, electrophilic attack will be directed primarily to the positions ortho and para to the ether linkage (positions 2, 4, and 6). Position 5 is sterically hindered and electronically deactivated by the ester group.
-
-
On the p-Tolyl Ring: This ring has two synergistic activating groups:
-
-CH₃ (Methyl): A weak activating group and an ortho, para-director.
-
-O-Ar (Ether Linkage): A strong activating group and an ortho, para-director.
-
Outcome: This ring is highly activated towards SEAr. Substitution will occur at the positions ortho to the powerfully directing ether oxygen, as the methyl group's influence is weaker.
-
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Stability of the Diaryl Ether Linkage
The C-O bond in a diaryl ether is exceptionally stable due to the sp² hybridization of the carbon atoms and the delocalization of the oxygen lone pairs into the aromatic systems. Cleavage of this bond requires harsh conditions, such as refluxing with strong, non-oxidizing acids like HBr or HI, and is not a typical transformation under standard laboratory conditions. This inherent stability is a key reason for the prevalence of diaryl ethers in drug molecules.
Stability and Safe Handling
A comprehensive understanding of a compound's stability is critical for its safe storage, handling, and application in multi-step syntheses.
Thermal and Chemical Stability
Methyl 3-(p-tolyloxy)benzoate is chemically stable under standard ambient conditions. Its high boiling point suggests good thermal stability.[1] However, like most esters, it is susceptible to degradation under strongly acidic or basic conditions due to hydrolysis.[4][17][18]
Table 2: Chemical Incompatibility Profile
| Incompatible Material | Reason for Incompatibility | Potential Outcome |
| Strong Oxidizing Agents | Can oxidize the aromatic rings or the methyl group on the tolyl ring. | Ring-opening, degradation, or formation of carboxylic acids. |
| Strong Acids | Catalyzes ester hydrolysis; can protonate the ether oxygen, potentially leading to cleavage at high temperatures. | Hydrolysis to carboxylic acid and methanol. |
| Strong Bases | Catalyzes irreversible ester hydrolysis (saponification). | Formation of the carboxylate salt and methanol. |
Safety and Handling
Based on available safety data, Methyl 3-(p-tolyloxy)benzoate is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound.[1]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated. Avoid contact with skin and eyes.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from the incompatible materials listed in Table 2.[3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and consult a physician immediately.[1]
Conclusion
Methyl 3-(p-tolyloxy)benzoate is a chemically robust molecule whose reactivity can be precisely controlled by targeting its distinct functional groups. The diaryl ether core, best constructed via modern cross-coupling reactions, provides a stable scaffold. The ester functionality serves as a versatile handle for nucleophilic acyl substitution, most notably hydrolysis to the corresponding carboxylic acid. The aromatic rings, particularly the highly activated tolyl ring, are amenable to electrophilic aromatic substitution, with predictable regioselectivity governed by the powerful directing effect of the ether oxygen. This detailed understanding of its reactivity and stability profile enables researchers to confidently employ Methyl 3-(p-tolyloxy)benzoate as a valuable intermediate in the fields of drug discovery, materials science, and synthetic organic chemistry.
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An In-depth Technical Guide to the Potential Derivatives of Methyl 3-(p-tolyloxy)benzoate
Abstract
The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds. This guide focuses on Methyl 3-(p-tolyloxy)benzoate, a representative diaryl ether, as a central scaffold for the exploration of novel therapeutic agents. We will dissect the synthesis of this core molecule and provide a comprehensive exploration of its derivatization potential. This document is intended for researchers, scientists, and drug development professionals, offering a strategic framework for generating novel derivatives with potential applications in oncology, inflammation, and virology. We will explore synthetic pathways, structure-activity relationships (SAR), and the integration of computational methods to guide the rational design of next-generation diaryl ether-based therapeutics.
Introduction: The Diaryl Ether as a Privileged Scaffold
Diaryl ethers (DE) are a class of organic compounds characterized by two aromatic rings linked by an oxygen atom. This structural motif is not only present in numerous natural products but has also been extensively incorporated into synthetic molecules, making it one of the most enduring and successful scaffolds in drug discovery.[1][2] The unique physicochemical properties of the diaryl ether linkage, including its metabolic stability, ability to improve lipid solubility and cell membrane penetration, and sufficient molecular flexibility, contribute to its status as a "privileged scaffold".[1]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[1] This versatility stems from the ability of the diaryl ether core to present appended pharmacophores in a three-dimensional orientation that facilitates binding to a wide array of biological targets.
This guide will use Methyl 3-(p-tolyloxy)benzoate as a starting point to explore the vast chemical space accessible through strategic derivatization. We will delve into modifications of the A-ring (benzoate moiety), the B-ring (tolyl moiety), and the ester functional group, providing a rationale for these modifications based on established structure-activity relationships and the potential to engage with key biological targets.
Synthesis of the Core Scaffold: Methyl 3-(p-tolyloxy)benzoate
Proposed Synthetic Pathway
The synthesis of Methyl 3-(p-tolyloxy)benzoate can be envisioned through the Ullmann condensation of methyl 3-hydroxybenzoate and p-iodotoluene.
Caption: Proposed Ullmann condensation for the synthesis of Methyl 3-(p-tolyloxy)benzoate.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of 3-(p-tolyloxy)phenol and is expected to provide a good yield of the target compound.[3]
Materials:
-
Methyl 3-hydroxybenzoate
-
p-Iodotoluene
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-dimethylglycine hydrochloride (ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add methyl 3-hydroxybenzoate (1.0 eq.), p-iodotoluene (1.2 eq.), CuI (0.1 eq.), N,N-dimethylglycine hydrochloride (0.2 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(p-tolyloxy)benzoate.
Derivatization Strategies and Therapeutic Rationale
The core structure of Methyl 3-(p-tolyloxy)benzoate offers three primary sites for chemical modification: the benzoate ring (A-ring), the tolyl ring (B-ring), and the methyl ester group. Strategic derivatization at these positions can modulate the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic properties and biological activity.
Caption: Key sites for derivatization on the Methyl 3-(p-tolyloxy)benzoate scaffold. (A placeholder image would be used here to depict the chemical structure with labeled sites).
A-Ring and B-Ring Modifications: Tuning for Target Selectivity
Modifications on the aromatic rings are crucial for exploring interactions with the target protein's binding site. Electrophilic aromatic substitution and modern cross-coupling reactions are powerful tools for this purpose.
3.1.1. Electrophilic Aromatic Substitution: Nitration and Halogenation
Rationale: Introducing electron-withdrawing groups like nitro (-NO₂) or halogens (-Cl, -Br, -F) can significantly alter the electronic properties of the rings, influencing their interaction with protein residues. For instance, a chlorine or hydroxyl group at the para-position of a phenyl ring in diaryl ether derivatives has been shown to significantly enhance antitumor activity.[4] Halogens can also serve as handles for further functionalization via cross-coupling reactions.
Experimental Protocol: Nitration of a Diaryl Ether (General) [5][6][7][8]
-
Dissolve Methyl 3-(p-tolyloxy)benzoate (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes).
-
Carefully pour the reaction mixture onto crushed ice and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the nitrated derivative.
| Reaction | Reagents and Conditions | Expected Outcome | Citation |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-15 °C | Introduction of -NO₂ group(s) on one or both aromatic rings. | [5][6][7][8] |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of halogen(s) on one or both aromatic rings. |
3.1.2. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig
Rationale: Suzuki and Buchwald-Hartwig reactions are indispensable tools for creating C-C and C-N bonds, respectively. These reactions allow for the introduction of a wide variety of substituents, including other aryl groups, alkyl chains, and amine functionalities. This is particularly valuable for probing larger pockets in a protein's binding site and for introducing groups that can act as hydrogen bond donors or acceptors. For example, the introduction of amine functionalities is a common strategy in the design of kinase inhibitors.
Experimental Protocol: Suzuki Coupling (General) [9][10][11][12]
-
To a reaction vessel, add the halogenated diaryl ether derivative (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture and then heat under an inert atmosphere at reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Reaction | Reagents and Conditions | Expected Outcome | Citation |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Formation of a new C-C bond, linking an aryl group to the diaryl ether scaffold. | [9][10][11][12] |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Formation of a new C-N bond, introducing an amine functionality. |
Ester Group Modification: Enhancing Solubility and Introducing New Interaction Points
The methyl ester group is a versatile handle for further derivatization, allowing for the introduction of functionalities that can improve aqueous solubility and provide additional hydrogen bonding interactions.
3.2.1. Hydrolysis to Carboxylic Acid
Rationale: The carboxylic acid derivative is often a key intermediate. It can serve as a bioisostere for other functional groups and is crucial for forming amide bonds. The increased polarity of the carboxylic acid can also improve the compound's solubility.
Experimental Protocol: Ester Hydrolysis (General)
-
Dissolve the methyl ester in a mixture of a suitable solvent (e.g., methanol or THF) and water.
-
Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq.).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
3.2.2. Amide Bond Formation
Rationale: Converting the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can be critical for binding to many protein targets. A diverse library of amides can be readily synthesized by coupling the carboxylic acid with various primary and secondary amines.
Experimental Protocol: Amide Coupling (General) [13][14][15][16][17]
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or EDCI, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent and wash sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The diaryl ether scaffold is a proven pharmacophore in several therapeutic areas. By understanding the SAR of existing diaryl ether-based drugs and clinical candidates, we can guide the derivatization of Methyl 3-(p-tolyloxy)benzoate.
Anticancer Agents: Kinase Inhibition
Many successful kinase inhibitors incorporate a diaryl ether moiety. These compounds often act as "hinge-binders," forming hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding site.
-
VEGFR/PDGFR Inhibitors (e.g., Sorafenib): These inhibitors often feature a urea or amide linkage connecting the diaryl ether to another aromatic system. The diaryl ether portion typically occupies a hydrophobic pocket.
-
BRAF Inhibitors: Some BRAF inhibitors utilize a diaryl ether scaffold to position key functionalities within the active site. Modifications that enhance hydrophobic interactions and form specific hydrogen bonds are crucial for potency.[18]
-
p38 MAP Kinase Inhibitors: Diaryl urea compounds have been identified as highly potent and selective allosteric inhibitors of p38 MAP kinase.[4] These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This allosteric mechanism can offer a path to greater selectivity.[4]
SAR Summary for Anticancer Activity: [1][4]
| Modification | Observation | Potential Impact |
| Halogenation/Hydroxylation of Phenyl Rings | para-substitution with -Cl or -OH can significantly increase activity.[4] | Enhanced binding through halogen bonding or hydrogen bonding. |
| Introduction of Amine/Amide Functionalities | Can act as hydrogen bond donors/acceptors with the kinase hinge region. | Increased potency and selectivity. |
| Variation of the Linker (Ester to Amide) | Amides are generally more stable and can provide additional H-bonding. | Improved pharmacokinetic profile and target engagement. |
Anti-inflammatory Agents
The role of kinases like p38 MAP in inflammation makes diaryl ether-based kinase inhibitors promising anti-inflammatory agents. Additionally, some diaryl ethers are known to inhibit cyclooxygenase (COX) enzymes, the target of nonsteroidal anti-inflammatory drugs (NSAIDs).[19][20]
SAR Summary for Anti-inflammatory Activity: [19][20][21][22]
-
The presence of a hydroxyl group on both aromatic rings can be critical for activity.[21][22]
-
Electron density on the rings plays a role, with lower density on one ring and higher density on the other sometimes enhancing activity.[21][22]
Antiviral Agents
Diaryl ethers have shown promise as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[23] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function.
SAR Summary for Antiviral Activity: [23][24][25]
-
The flexibility of the ether linkage is important for accommodating mutations in the viral enzyme.
-
Modifications to the peripheral aryl rings that enhance hydrophobic interactions within the allosteric pocket can improve potency.
In Silico Guided Drug Design
To accelerate the discovery process and prioritize the synthesis of the most promising derivatives, computational methods are invaluable.
Caption: A typical in silico workflow for guiding the design of novel derivatives.
ADMET Prediction
Before embarking on synthesis, it is crucial to assess the drug-like properties of the proposed derivatives. A variety of computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[26][27][28][29] This early-stage filtering helps to eliminate compounds with a high probability of failure in later developmental stages.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[26][29][30][31] By docking our virtual library of derivatives into the crystal structures of relevant targets (e.g., various kinases), we can:
-
Visualize potential binding modes.
-
Identify key interactions (hydrogen bonds, hydrophobic contacts).
-
Prioritize compounds with the best predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[23][27][31][32] By developing a QSAR model for a series of synthesized and tested diaryl ether derivatives, we can:
-
Identify the physicochemical properties that are most important for activity.
-
Predict the activity of new, unsynthesized compounds.
-
Guide the design of more potent analogs.
Conclusion and Future Directions
Methyl 3-(p-tolyloxy)benzoate represents a versatile and promising starting point for the development of novel therapeutic agents. The diaryl ether scaffold, with its proven track record in drug discovery, provides a solid foundation for exploration. This guide has outlined a strategic approach to the design and synthesis of new derivatives, combining established synthetic methodologies with rational, target-oriented design principles.
The future of drug discovery with this scaffold lies in the synergistic use of synthetic chemistry and computational modeling. High-throughput synthesis and screening, guided by in silico predictions, will enable the rapid exploration of a vast chemical space. Furthermore, a deeper understanding of the allosteric modulation of biological targets by diaryl ether derivatives may open up new avenues for the development of highly selective and potent therapeutics. The principles and protocols outlined in this guide provide a robust framework for researchers to unlock the full potential of the diaryl ether scaffold.
References
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Methodological & Application
Purification of "Methyl 3-(p-tolyloxy)benzoate" by column chromatography
An In-Depth Guide to the Purification of Methyl 3-(p-tolyloxy)benzoate by Column Chromatography
Introduction
Methyl 3-(p-tolyloxy)benzoate is an aryl ether ester, a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2] The synthesis of such molecules often results in a crude mixture containing unreacted starting materials, catalysts, and various byproducts. Achieving high purity is paramount for subsequent synthetic steps and for ensuring the final product's efficacy and safety.
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 3-(p-tolyloxy)benzoate using silica gel column chromatography. We will delve into the fundamental principles governing the separation, a detailed methodology from mobile phase selection to final product isolation, and the critical reasoning behind each experimental choice.
The Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[3] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (an organic solvent system).[4] The separation occurs based on the differential affinities of the compounds in the crude mixture for the stationary and mobile phases.[5]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[6]
-
Mobile Phase: A non-polar or moderately polar solvent, or a mixture of solvents, is used as the eluent.[7]
-
Mechanism: Components of the mixture are introduced at the top of the column and move down as the mobile phase percolates through. A three-way equilibrium is established between the sample, the solvent, and the adsorbent surface.[6]
-
Polar Compounds: Molecules with polar functional groups (like residual alcohols or acids) will interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. They will be strongly adsorbed and thus travel down the column slowly.[4]
-
Non-Polar Compounds: Non-polar molecules (like hydrocarbon byproducts) have a weak affinity for the stationary phase and a high affinity for the less polar mobile phase. They will travel down the column quickly.[6]
-
Methyl 3-(p-tolyloxy)benzoate, possessing both an ester and an ether functional group, is a moderately polar compound. It will adsorb to the silica gel, but less strongly than highly polar impurities (e.g., unreacted methyl 3-hydroxybenzoate) and more strongly than non-polar impurities. This difference in interaction strength is the key to its successful isolation.[8]
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, inexpensive analytical technique that serves as an excellent predictor for column chromatography behavior, provided the same stationary phase (silica gel) is used for both.[9][10]
The primary goal of the TLC analysis is to identify a mobile phase composition that provides an optimal Retention Factor (Rf) for the target compound. The Rf is a measure of how far a compound travels up the TLC plate relative to the solvent front.[11]
Target Rf Value: For an effective column separation, the target compound should have an Rf value between 0.25 and 0.35 .[11][12]
-
If Rf is too high (>0.5): The compound will elute too quickly from the column, resulting in poor separation from other non-polar components.[12]
-
If Rf is too low (<0.2): The compound will move too slowly, leading to very long elution times and significant band broadening, which reduces resolution and purity.[10]
The relationship between Rf and column elution volume (CV) can be approximated by the equation CV = 1/Rf .[10] An Rf of ~0.3 corresponds to an elution volume of approximately 3-4 column volumes, which is ideal for achieving good separation.
Logical Workflow for Solvent System Selection
The following diagram illustrates the iterative process of selecting an optimal mobile phase using TLC.
Caption: Iterative process for optimizing the mobile phase for column chromatography using TLC.
Detailed Application Protocol
This protocol outlines the step-by-step procedure for the purification of Methyl 3-(p-tolyloxy)benzoate from a crude reaction mixture.
Materials and Reagents
| Equipment | Chemicals & Consumables |
| Glass chromatography column | Crude Methyl 3-(p-tolyloxy)benzoate |
| Fraction collector or test tubes | Silica Gel (for flash chromatography, 230-400 mesh) |
| Rotary evaporator | Ethyl Acetate (EtOAc), HPLC grade |
| TLC tank and plates (silica gel) | Hexanes, HPLC grade |
| UV lamp (254 nm) | Dichloromethane (DCM), for sample loading (optional)[13] |
| Capillary spotters | Sand, washed |
| Beakers, flasks, and cylinders | Cotton or glass wool |
Experimental Procedure
Step 1: Column Preparation (Wet Packing Method) The wet packing method is generally preferred as it minimizes the chances of cracking or channeling in the stationary phase, leading to better separation.[5]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[14]
-
Add Sand Layer: Add a small layer (~0.5 cm) of sand over the plug to create a flat base.[5]
-
Prepare Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[6] Add the initial, least polar eluent (e.g., 10% EtOAc in Hexane) to the silica gel to form a free-flowing slurry.
-
Pack the Column: Swirl the slurry and quickly pour it into the column. Use a funnel to avoid coating the sides. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Compact the Bed: Gently tap the sides of the column as the silica settles to ensure a uniform, tightly packed bed. Never let the solvent level drop below the top of the silica bed, as this will cause cracks and ruin the separation.[15]
-
Add Final Sand Layer: Once the silica is settled, add another thin layer (~0.5 cm) of sand on top to protect the surface from being disturbed during sample and eluent addition.[14]
-
Equilibrate: Drain the solvent until it is just level with the top sand layer and close the stopcock. The column is now ready for loading.
Step 2: Sample Loading (Dry Loading Method) Dry loading is highly recommended, especially if the crude sample has poor solubility in the non-polar mobile phase. It prevents the use of a strong, polar solvent for dissolution, which can interfere with the separation at the top of the column.[15]
-
Dissolve Crude Sample: Dissolve the crude Methyl 3-(p-tolyloxy)benzoate in a minimum amount of a volatile solvent like dichloromethane or acetone.
-
Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Evaporate Solvent: Thoroughly evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample powder to the top of the prepared column, creating a thin, even band.
Step 3: Elution and Fraction Collection This protocol uses a step-gradient elution, which provides a good balance between resolution and speed.[16][17] It starts with a low-polarity solvent to remove non-polar impurities and then increases the polarity to elute the target compound.
-
Initial Elution: Carefully add the initial mobile phase (e.g., 10% EtOAc/Hexane) to the column. Use a pipette to gently run the solvent down the inside wall to avoid disturbing the top layer.
-
Apply Pressure (Flash Chromatography): Apply gentle, steady air pressure to the top of the column to force the eluent through at a steady rate (a flow rate of ~2 inches/minute is a good target).
-
Collect Fractions: Begin collecting fractions (e.g., 10-20 mL each) in numbered test tubes as soon as the first drop of eluent emerges from the column.
-
Increase Polarity: After eluting several column volumes with the initial solvent (to wash off fast-moving impurities), increase the polarity of the mobile phase (e.g., to 20% EtOAc/Hexane – the optimal Rf solvent system). This will begin to move the target compound down the column.
-
Continue Collection: Continue collecting fractions throughout the entire elution process.
Step 4: Analysis of Fractions The collected fractions must be analyzed to determine which ones contain the pure product.
-
Spot Fractions on TLC: Using capillary spotters, spot every few fractions onto a TLC plate. Also spot the crude mixture and a pure standard (if available) for reference.
-
Develop and Visualize: Develop the TLC plate in the optimized solvent system (20% EtOAc/Hexane) and visualize the spots under a UV lamp.
-
Identify Pure Fractions: Identify the series of fractions that contain only the spot corresponding to Methyl 3-(p-tolyloxy)benzoate. Fractions at the beginning and end of the elution of the product may contain impurities and should be kept separate.
Step 5: Product Isolation
-
Combine Fractions: Combine all the identified pure fractions into a single round-bottom flask.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator to yield the purified Methyl 3-(p-tolyloxy)benzoate.
-
Verify Purity: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by running a final TLC plate.
Purification Workflow Diagram
Caption: Step-by-step workflow for the column chromatography purification process.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Mobile phase is too polar (high Rf).- Column was overloaded with sample.- Column packed unevenly. | - Re-optimize the mobile phase with TLC to achieve Rf ~0.3.[11]- Use a larger column or less sample (sample should be 1-3% of silica weight).- Repack the column carefully using the wet slurry method.[5] |
| Cracked/Channeled Bed | The solvent level dropped below the top of the silica bed. | - The column is likely compromised; it must be repacked.- Always keep the silica bed wet with solvent after packing.[15] |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may be reacting with acidic silica. | - Gradually increase the polarity of the mobile phase (gradient elution).[18][19]- Add a small amount (~0.5%) of triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic. Consider using neutral alumina as the stationary phase. |
| Broad, Tailing Bands | - Sample was loaded in too large a volume or in too strong a solvent.- Column is overloaded. | - Use the dry loading method.[15]- Ensure the sample is concentrated in a minimal volume before loading.- Reduce the amount of sample relative to the adsorbent. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of Methyl 3-(p-tolyloxy)benzoate using silica gel column chromatography. By leveraging preliminary TLC analysis to develop an optimal mobile phase, followed by a systematic approach to column packing, sample loading, and gradient elution, researchers can achieve high purity of the target compound. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic molecules, making this guide a valuable resource for scientists in drug development and chemical research.
References
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- Technology Networks. (2025). What Is Column Chromatography? Principles and Protocols.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Dolan, J. W., Snyder, L. R., & Djordjevic, N. M. (1997). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
- Various Authors. (2017).
- Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Microbe Notes. (2022). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- University of Calgary. (n.d.). Column chromatography.
- University of York. (n.d.). Determining a solvent system. Retrieved from University of York Chemistry Teaching Labs.
- Buchwald, S. L., & Hartwig, J. F. (2000). Synthesis of aryl ethers, methods and reagents related thereto.
- Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
- Chemistry For Everyone. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025).
- IntechOpen. (2024). Synthetic Methods for Alkyl Aryl Ethers.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Columbia University. (n.d.). Column chromatography.
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- 1. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
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- 19. quora.com [quora.com]
Application Notes & Protocol: Recrystallization of Methyl 3-(p-tolyloxy)benzoate
Introduction: The Rationale for Recrystallization
In the synthesis of pharmaceutical intermediates and fine chemicals, achieving high purity is paramount. "Methyl 3-(p-tolyloxy)benzoate" is a key structural motif whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps. Recrystallization is a powerful and economical purification technique for solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1] The fundamental principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly.[2] As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules, which remain in the cooled solvent (mother liquor).[3][4]
This document provides a comprehensive guide to developing a robust recrystallization protocol for Methyl 3-(p-tolyloxy)benzoate, moving from theoretical principles and solvent selection to a detailed experimental procedure and purity verification.
Understanding the Compound: Methyl 3-(p-tolyloxy)benzoate
Structure and Properties:
-
Molecular Formula: C₁₅H₁₄O₃[5]
-
Appearance: Typically a white crystalline solid.[7]
-
Key Functional Groups: The molecule possesses a methyl ester and a diaryl ether. These groups impart a moderate polarity. The two aromatic rings contribute significant nonpolar character. This amphiphilic nature is key to solvent selection.
Potential Impurities: The purity of the crude product is dictated by its synthetic route. A common synthesis involves an Ullmann condensation or similar etherification reaction between a substituted phenol and a benzoate derivative, followed by esterification if necessary.[8] Potential impurities may therefore include:
-
Unreacted Starting Materials: Such as methyl 3-hydroxybenzoate or p-cresol.
-
Side-Products: From self-condensation or other unintended reactions.[9]
-
Hydrolysis Products: The ester can hydrolyze to 3-(p-tolyloxy)benzoic acid, especially if exposed to moisture under acidic or basic conditions.
The Core of Recrystallization: Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[4] The ideal solvent should exhibit a steep solubility curve for Methyl 3-(p-tolyloxy)benzoate—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2]
Guiding Principles:
-
"Like Dissolves Like": A solvent with a polarity similar to the solute will generally be effective.[2] Given the mixed polarity of our target compound, solvents of intermediate polarity or mixed solvent systems are promising candidates.
-
Temperature Coefficient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[3]
-
Inertness: The solvent must not react with the compound.[1][3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[1][3]
Solvent Screening Protocol: Before committing to a large-scale recrystallization, a small-scale screening of potential solvents is essential.
Procedure:
-
Place approximately 20-30 mg of crude Methyl 3-(p-tolyloxy)benzoate into several small test tubes.
-
To each tube, add a different candidate solvent dropwise (0.2-0.3 mL) at room temperature. Agitate the tube. A solvent that dissolves the compound completely at this stage is unsuitable.[4]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals.
Candidate Solvents for Screening:
| Solvent System | Rationale | Boiling Point (°C) | Polarity |
| Ethanol (95%) | A versatile, moderately polar solvent. Often a good starting point for aromatic compounds.[10] | ~78 | Polar |
| Isopropanol | Similar to ethanol but slightly less polar; may offer a better solubility profile. | 82 | Polar |
| Ethyl Acetate / Hexane | A mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and hexane (the "bad" solvent) is added dropwise until the solution becomes cloudy (the saturation point). Reheating to clarify followed by slow cooling can produce excellent crystals.[11] | Variable | Tunable |
| Toluene | A nonpolar aromatic solvent. May be effective due to the aromatic nature of the target compound. | 111 | Nonpolar |
| Acetonitrile | A polar aprotic solvent that is effective for many aromatic compounds.[12] | 82 | Polar |
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent (e.g., ethanol) has been identified via the screening process.
Materials & Equipment:
-
Crude Methyl 3-(p-tolyloxy)benzoate
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Boiling stones or magnetic stir bar
-
Funnel (stemless or short-stemmed for hot filtration)
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Watch glass
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a boiling stone or stir bar.[13] In a separate flask, bring the chosen solvent to a boil on a hot plate. Add the boiling solvent to the flask containing the solid in small portions, swirling to mix, until the solid just dissolves completely.[2] It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[4]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot gravity filtration is necessary. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[10] If crystals begin to form, add a small amount of hot solvent to redissolve them.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is critical for the formation of large, pure crystals, as it allows the lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a vacuum flask.[13] Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent to create a good seal before pouring the crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[10] Use the solvent sparingly to avoid redissolving the product.
-
Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[13]
Purity Assessment and Characterization
The success of the recrystallization must be validated.
| Technique | Purpose | Expected Result for Pure Product |
| Melting Point Analysis | A primary indicator of purity. Impurities depress and broaden the melting range. | A sharp melting point range (e.g., 1-2 °C). Compare to literature values if available. |
| Thin-Layer Chromatography (TLC) | To visually separate the product from impurities. | A single spot for the recrystallized product, with any impurity spots from the crude material being absent or significantly diminished. |
| Spectroscopy (¹H NMR, ¹³C NMR) | To confirm the chemical structure and identify any remaining impurities. | Spectra should match the expected structure of Methyl 3-(p-tolyloxy)benzoate, with no significant peaks attributable to starting materials or side-products.[9] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Perform all operations in a well-ventilated fume hood, especially when working with volatile organic solvents.[5]
-
Hazards: Methyl 3-(p-tolyloxy)benzoate is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[5] Avoid inhalation of dust and contact with skin and eyes.[5] Consult the Safety Data Sheet (SDS) for the specific solvents being used to understand their individual hazards (e.g., flammability, toxicity).[14][15]
-
Waste Disposal: Dispose of the mother liquor and any solvent waste in appropriately labeled chemical waste containers according to institutional guidelines.
References
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado, Boulder Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Gavilan College. (n.d.). Recrystallization. Retrieved from [Link]
-
Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]
Sources
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- 6. chemscene.com [chemscene.com]
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- 15. Methyl benzoate | 93-58-3 [chemicalbook.com]
Analytical methods for "Methyl 3-(p-tolyloxy)benzoate" characterization
An Application Note for the Comprehensive Characterization of Methyl 3-(p-tolyloxy)benzoate
Introduction
Methyl 3-(p-tolyloxy)benzoate is a diaryl ether, a structural motif present in numerous biologically active compounds and advanced materials.[1] The precise synthesis and characterization of such molecules are fundamental to ensuring their purity, identity, and suitability for downstream applications in drug discovery and materials science. The presence of two aromatic rings linked by an ether bond, along with a methyl ester functional group, provides distinct spectroscopic and chromatographic signatures that can be leveraged for comprehensive analysis.
This guide provides a multi-faceted analytical workflow for the unambiguous structural elucidation and purity assessment of Methyl 3-(p-tolyloxy)benzoate. We will delve into the core analytical techniques required, explaining not just the procedural steps but the scientific rationale behind their application. This integrated approach ensures a self-validating system of analysis, providing the high degree of confidence required in scientific research and development.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they form a complete picture of the compound's identity and purity. The logical flow of this process is outlined below.
Caption: High-level workflow for synthesis, purification, and analytical characterization.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for assessing the purity of a synthesized compound.[2] By separating the sample based on its differential partitioning between a stationary and a mobile phase, it allows for the quantification of the main component and the detection of any impurities, such as unreacted starting materials or side-products.[2] A reverse-phase (RP-HPLC) method is ideal for this molecule due to its non-polar nature.
Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
The use of formic acid helps to sharpen peaks by ensuring the analyte is in a consistent protonation state.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Methyl 3-(p-tolyloxy)benzoate.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection to prevent column clogging.
-
-
Chromatographic Conditions:
-
A gradient elution is recommended to ensure separation of potential impurities with varying polarities.
-
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good separation efficiency. |
| Injection Volume | 10 µL | A small volume prevents peak broadening and column overloading. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. |
| Gradient Program | 0-2 min: 50% B | Equilibrates the column. |
| 2-15 min: 50% to 95% B | Elutes the compound of interest and less polar impurities. | |
| 15-18 min: 95% B | Washes the column of highly non-polar impurities. | |
| 18-20 min: 95% to 50% B | Returns to initial conditions. |
-
Data Analysis:
-
The purity is calculated based on the relative peak area of the main component in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A pure sample should exhibit a single major peak.
-
Molecular Weight Confirmation: Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a precise molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.
Protocol: ESI-MS Analysis
-
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Time-of-Flight (TOF) or Quadrupole).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
-
-
Instrumental Parameters (Positive Ion Mode):
-
Ionization Mode: ESI, positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
Expected Results:
-
The molecular formula of Methyl 3-(p-tolyloxy)benzoate is C₁₅H₁₄O₃.
-
The calculated monoisotopic molecular weight is 242.0943 g/mol .
-
The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 243.09.
-
It is also common to observe adducts with sodium [M+Na]⁺ at m/z 265.08.
-
| Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₅H₁₅O₃]⁺ | 243.09 |
| [M+Na]⁺ | [C₁₅H₁₄O₃Na]⁺ | 265.08 |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most definitive method for elucidating the molecular structure of an organic compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete assembly of the molecular framework.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation:
-
NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. Higher field strengths (e.g., 500 MHz) will provide better signal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.
-
Expected Spectral Data
Based on the structure of Methyl 3-(p-tolyloxy)benzoate, the following NMR signals are predicted:
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | m | 2H | Protons ortho to the ester |
| ~7.3-7.4 | t | 1H | Proton para to the ester |
| ~7.1-7.2 | d | 2H | Protons on the tolyl ring ortho to the ether |
| ~6.9-7.0 | d | 2H | Protons on the tolyl ring meta to the ether |
| ~3.9 | s | 3H | Methoxy group (-OCH₃) |
| ~2.3 | s | 3H | Methyl group on tolyl ring (-CH₃) |
¹³C NMR (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~158 | C-O (Ether-linked aromatic C) |
| ~154 | C-O (Ether-linked aromatic C) |
| ~132 | C-COOCH₃ (Aromatic C) |
| ~131 | Aromatic C-CH₃ |
| ~130 | Aromatic C-H |
| ~124 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~119 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~52 | -OCH₃ |
| ~21 | -CH₃ |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making FTIR an excellent tool for confirming their presence.[3][4]
Protocol: FTIR Analysis
-
Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by preparing a KBr pellet.
-
For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (-CH₃) |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether & Ester |
| ~1100 | C-O Stretch | Ester |
Integrated Data Interpretation
The final step is to synthesize the information from all analytical techniques to build a conclusive profile of the compound.
Caption: Integration of analytical data for final structural and purity confirmation.
Conclusion
The characterization of Methyl 3-(p-tolyloxy)benzoate requires a synergistic application of chromatographic and spectroscopic techniques. HPLC provides robust quantitative data on purity, while high-resolution mass spectrometry confirms the elemental composition. The definitive structural proof is achieved through a combination of ¹H and ¹³C NMR, which maps the molecular skeleton, and FTIR, which verifies the presence of key functional groups. By following these detailed protocols, researchers can ensure the quality and identity of their synthesized compounds with a high degree of scientific rigor.
References
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0196804). Retrieved from [Link]
-
MassBank. (2023). Methyl benzoate; LC-ESI-ITFT; MS2; CE: 100; [M+H]+. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Methodologies in Ether Synthesis, 78-126.
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
Sources
Application Note: A Robust HPLC-UV Method for the Analysis of Methyl 3-(p-tolyloxy)benzoate
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-(p-tolyloxy)benzoate. The developed protocol utilizes Reversed-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection, a technique widely accessible in analytical laboratories. This method is designed for researchers, scientists, and professionals in drug development and quality control, offering a precise and accurate means to determine the purity and concentration of this aromatic ester. The causality behind the selection of chromatographic parameters is thoroughly explained to provide a deeper understanding of the method's principles.
Introduction
Methyl 3-(p-tolyloxy)benzoate is an aromatic ester of significant interest in organic synthesis and as a potential intermediate in the development of novel pharmaceutical compounds and other advanced materials. Its structure, comprising a methyl benzoate core linked to a tolyloxy group, imparts a high degree of hydrophobicity. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1] Specifically, Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation for non-polar to moderately polar compounds, making it the ideal choice for analyzing hydrophobic molecules like Methyl 3-(p-tolyloxy)benzoate.[2][3][4] In RP-HPLC, a non-polar stationary phase, typically a silica support chemically bonded with alkyl chains (e.g., C18), is used in conjunction with a polar mobile phase.[4] The analyte's retention is governed by hydrophobic interactions with the stationary phase.
This application note provides a comprehensive, step-by-step protocol for the analysis of Methyl 3-(p-tolyloxy)benzoate using a C18 column and a gradient elution with a water/acetonitrile mobile phase. The method is designed to be robust, reproducible, and readily adaptable for various applications, from routine quality control to research and development.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent retention for hydrophobic aromatic compounds.[5]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Reagents: Methyl 3-(p-tolyloxy)benzoate reference standard (purity ≥95.0%).[6]
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and detection. The following conditions have been optimized for the analysis of Methyl 3-(p-tolyloxy)benzoate.
| Parameter | Recommended Setting | Justification |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | Provides strong hydrophobic interactions necessary for retaining the non-polar analyte.[4] |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier in RP-HPLC that is miscible with water.[3] |
| Gradient Elution | 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17-18 min: 95% to 50% B; 18-25 min: 50% B | A gradient is employed to ensure the elution of the analyte with a good peak shape and to remove any potential, more hydrophobic impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Detection | UV at 230 nm | Aromatic esters exhibit strong UV absorbance. While methyl benzoate's maximum absorbance is around 227 nm, 230 nm is a suitable wavelength for sensitive detection.[7] A PDA detector can be used to scan for the optimal wavelength. |
Analytical Workflow
The overall analytical workflow, from sample preparation to data acquisition and analysis, is depicted in the following diagram.
Caption: HPLC analytical workflow for Methyl 3-(p-tolyloxy)benzoate.
Detailed Protocols
Preparation of Stock and Standard Solutions
A self-validating protocol relies on the accuracy of the prepared solutions.
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the Methyl 3-(p-tolyloxy)benzoate reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in approximately 5 mL of acetonitrile. The use of an organic solvent is necessary due to the compound's poor aqueous solubility.[8][9]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with acetonitrile and mix thoroughly.
-
-
Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 50:50 water:acetonitrile) or acetonitrile.
-
For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the chosen diluent.
-
Sample Preparation
-
Accurately weigh the sample containing Methyl 3-(p-tolyloxy)benzoate.
-
Dissolve the sample in a known volume of acetonitrile to achieve an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial to remove any particulate matter that could damage the HPLC column.
HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (50% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the series of working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to inject a blank (diluent) and a standard periodically to monitor system performance.
-
Data Acquisition: Record the chromatograms and integrate the peak area for Methyl 3-(p-tolyloxy)benzoate.
Data Analysis and Expected Results
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The relationship should be linear with a correlation coefficient (R²) of ≥ 0.999. The concentration of Methyl 3-(p-tolyloxy)benzoate in the sample can be determined using the linear regression equation from the calibration curve.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, the following validation parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by assessing peak purity using a PDA detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by the linearity of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak/Small Peak | Incorrect injection; Low analyte concentration | Check autosampler and syringe; Concentrate the sample or inject a larger volume. |
| Broad Peaks | Column contamination; Low column temperature; Incompatible sample solvent | Flush the column; Increase column temperature; Ensure sample is dissolved in the mobile phase. |
| Split Peaks | Column void; Clogged frit | Replace the column or frit. |
| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations; Column degradation | Prepare fresh mobile phase; Ensure stable column temperature; Replace the column. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable means for the analysis of Methyl 3-(p-tolyloxy)benzoate. The use of a C18 column with a water/acetonitrile gradient and UV detection offers excellent selectivity and sensitivity. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers and analysts can confidently implement this method for routine analysis and quality control in various scientific and industrial settings.
References
-
Jordi Labs. "Reverse Phase/ Normal Phase HPLC Analytical Techniques." Accessed January 19, 2026. [Link]
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Wikipedia. "Reversed-phase chromatography." Last modified October 2, 2023. [Link]
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Moravek. "Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison." Accessed January 19, 2026. [Link]
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Technology Networks. "Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool." Published April 4, 2025. [Link]
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LCGC International. "How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase." Published November 1, 2007. [Link]
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ScenTree. "Methyl benzoate (CAS N° 93-58-3)." Accessed January 19, 2026. [Link]
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Vladimirova, S., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Pharmacia, 69(1), 2022, pp. 227-234. [Link]
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PubChem. "Methyl 3-(acetyloxy)benzoate." National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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SIELC Technologies. "HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns." Accessed January 19, 2026. [Link]
-
Axion Labs. "HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works." Published November 18, 2025. [Link]
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SIELC Technologies. "Separation of Methyl benzoate on Newcrom R1 HPLC column." Accessed January 19, 2026. [Link]
-
PubChem. "Methyl Benzoate." National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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Bueno, A., et al. "Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC." CT&F - Ciencia, Tecnología y Futuro, 3(2), 2006, pp. 149-162. [Link]
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-
Wikipedia. "Methyl benzoate." Last modified October 22, 2023. [Link]
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Kalogiouri, A., et al. "Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages." Applied Sciences, 13(5), 2023, p. 3209. [Link]
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PubChem. "m-Toluate." National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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United States Department of Agriculture. "Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC." Accessed January 19, 2026. [Link]
-
Sobolewski, A., et al. "Influence of Prototropic Reactions on the Absorption and Fluorescence Spectra of Methyl p-dimethylaminobenzoate and Its Two Ortho Derivatives." Journal of Fluorescence, 18, 2008, pp. 689-698. [Link]
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Chemsrc. "Methyl benzoate | CAS#:93-58-3." Accessed January 19, 2026. [Link]
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National Institute of Standards and Technology. "Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate." Accessed January 19, 2026. [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. "RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS." European Journal of Pharmaceutical and Medical Research, 10(8), 2023, pp. 59-65. [Link]
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ResearchGate. "(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1." Accessed January 19, 2026. [Link]
-
YM-Lab. "Methyl 3-(p-tolyloxy)benzoate, 95.0%+." Accessed January 19, 2026. [Link]
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SpectraBase. "Methyl 4-hydroxy-3,5-dimethoxy-benzoate - Optional[UV-VIS] - Spectrum." Accessed January 19, 2026. [Link]
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Application Note: A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of Methyl 3-(p-tolyloxy)benzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[1][2] This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the interpretation of the 1H NMR spectrum of Methyl 3-(p-tolyloxy)benzoate. We will explore the foundational principles governing the spectrum, present a detailed experimental protocol for data acquisition, and offer an in-depth analysis of signal assignments. The causality behind chemical shifts, integration, and spin-spin coupling patterns will be explained, grounded in established spectroscopic theory. This guide serves as a practical reference for the unambiguous identification and purity assessment of this diaryl ether ester compound.
Foundational Principles of 1H NMR Interpretation
A successful interpretation of any 1H NMR spectrum relies on understanding four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[3][4]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton.[5][6] Electron-withdrawing groups (like esters or halogens) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[2][7] Conversely, electron-donating groups (like alkyl or ether groups) "shield" protons, shifting their signals to lower ppm values (upfield).[8] In aromatic systems, this is further influenced by resonance effects and the magnetic anisotropy of the ring current, which typically places aromatic protons in the 6.5-8.0 ppm region.[9][10]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[3][5] This allows for the determination of the relative ratio of different types of protons within the molecule.
-
Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbon atoms. The pattern is generally described by the n+1 rule , where 'n' is the number of neighboring non-equivalent protons.[2][5]
-
Singlet (s): No neighboring protons.
-
Doublet (d): One neighboring proton.
-
Triplet (t): Two equivalent neighboring protons.
-
Quartet (q): Three equivalent neighboring protons.
-
Multiplet (m): Complex splitting from multiple, non-equivalent neighbors.[5]
-
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It is independent of the spectrometer's magnetic field strength. Protons that split each other will share the same J-value.[1] For aromatic rings, typical J-values are:
-
Jortho: 7–10 Hz
-
Jmeta: 2–3 Hz
-
Jpara: 0–1 Hz
-
Experimental Protocol for 1H NMR Acquisition
This section outlines a standardized protocol for acquiring a high-resolution 1H NMR spectrum of Methyl 3-(p-tolyloxy)benzoate.
Objective: To obtain a clean, well-resolved 1D proton NMR spectrum suitable for full structural assignment.
Materials & Instrumentation:
-
Compound: Methyl 3-(p-tolyloxy)benzoate (CAS 78303-09-0)[11]
-
Solvent: Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)
-
Apparatus: 5 mm NMR tubes, volumetric flasks, pipettes
-
Spectrometer: 400 MHz NMR Spectrometer
Step-by-Step Methodology
-
Sample Preparation:
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: Lock the spectrometer frequency onto the deuterium signal of the CDCl3 solvent.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to optimize peak shape and resolution. Poor shimming results in broad, distorted peaks.
-
Acquisition: Acquire the 1H NMR spectrum using standard single-pulse acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).
-
-
Data Processing:
-
Fourier Transform: Convert the acquired Free Induction Decay (FID) signal into a frequency-domain spectrum.
-
Phasing & Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive absorption mode and correct any baseline distortions.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative proton counts.
-
Experimental Workflow Diagram
Caption: Workflow for 1H NMR analysis of Methyl 3-(p-tolyloxy)benzoate.
Spectral Interpretation and Data Analysis
The structure of Methyl 3-(p-tolyloxy)benzoate contains several distinct proton environments, leading to a predictable yet informative 1H NMR spectrum.
Molecular Structure with Proton Assignments
Caption: Structure of Methyl 3-(p-tolyloxy)benzoate with proton labeling.
Predicted 1H NMR Data Summary
| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hj | ~ 8.00 | 1H | d (doublet) | Jij ≈ 7.8, Jhj ≈ 1.5 | Benzoate Ring |
| Hh | ~ 7.75 | 1H | t (triplet) | Jgh ≈ 2.0, Jhj ≈ 1.5 | Benzoate Ring |
| Hi | ~ 7.45 | 1H | t (triplet) | Jij ≈ 7.8, Jgi ≈ 8.0 | Benzoate Ring |
| Hg | ~ 7.20 | 1H | dd (doublet of doublets) | Jgi ≈ 8.0, Jgh ≈ 2.0 | Benzoate Ring |
| Hd,f | ~ 7.15 | 2H | d (doublet) | Jde ≈ 8.4 | p-Tolyl Ring |
| He | ~ 6.95 | 2H | d (doublet) | Jde ≈ 8.4 | p-Tolyl Ring |
| Hk | ~ 3.90 | 3H | s (singlet) | - | Ester Methyl (-OCH3) |
| Ha | ~ 2.35 | 3H | s (singlet) | - | Tolyl Methyl (-CH3) |
Detailed Signal Assignment and Rationale
-
Aliphatic Protons (Ha and Hk):
-
Ha (~2.35 ppm): This signal corresponds to the three protons of the methyl group on the tolyl ring. It appears as a sharp singlet because there are no adjacent protons to couple with. Its chemical shift is in the typical range for benzylic protons.[10]
-
Hk (~3.90 ppm): This singlet represents the three protons of the methyl ester group. It is significantly downfield compared to Ha due to the strong deshielding effect of the adjacent oxygen atom and the carbonyl group.[5]
-
-
Aromatic Protons of the p-Tolyl Ring (Hd,f and He):
-
This para-substituted ring gives rise to a classic AA'BB' system, which often simplifies to two apparent doublets due to strong ortho coupling.
-
Hd,f (~7.15 ppm): These two equivalent protons are ortho to the methyl group and meta to the ether oxygen. They appear as a doublet due to coupling with He.
-
He (~6.95 ppm): These two equivalent protons are ortho to the electron-donating ether oxygen and meta to the methyl group. The strong shielding effect of the oxygen shifts this signal upfield relative to Hd,f. They appear as a doublet from coupling to Hd,f. The ortho coupling constant (Jde) for both doublets will be identical, typically around 8.4 Hz.
-
-
Aromatic Protons of the Benzoate Ring (Hg, Hh, Hi, Hj):
-
The interpretation of this ring is more complex due to the competing electronic effects of the meta-directing, electron-withdrawing ester group (-COOCH3) and the ortho,para-directing, electron-donating tolyloxy group (-OAr).
-
Hj (~8.00 ppm): This proton is ortho to the strongly electron-withdrawing ester group, making it the most deshielded proton on this ring. It will be split by Hi (ortho coupling, ~7.8 Hz) and Hh (meta coupling, ~1.5 Hz), likely appearing as a doublet of doublets or a complex multiplet.
-
Hh (~7.75 ppm): This proton is situated between the two substituents. It is deshielded by proximity to the ester group. It will be split by Hg and Hj, both via meta coupling (~2.0 Hz), and should appear as a narrow triplet.
-
Hi (~7.45 ppm): This proton is para to the ester group and ortho to a hydrogen. It experiences less deshielding than Hj. It will be split into a triplet by its two ortho neighbors, Hj and Hg.
-
Hg (~7.20 ppm): This proton is ortho to the electron-donating tolyloxy group, making it the most shielded proton on the benzoate ring. It will be split by Hi (ortho coupling, ~8.0 Hz) and Hh (meta coupling, ~2.0 Hz), appearing as a doublet of doublets.
-
Potential Impurities and Troubleshooting
-
Starting Materials: Incomplete reactions could result in signals from starting materials such as p-cresol or methyl 3-hydroxybenzoate.
-
Solvents: The synthesis of diaryl ethers often involves high-boiling solvents like DMSO or DMF, which could appear as impurities if not fully removed.[12] The esterification step may use excess methanol.[13]
-
Residual Solvent Peaks: The CDCl3 solvent will show a residual, non-deuterated CHCl3 peak at ~7.26 ppm. A small, broad singlet from absorbed water (H2O) may also be present, typically between 1.5-2.0 ppm.
-
Poor Resolution: Broad or distorted peaks are often a result of insufficient shimming, sample concentration being too high, or the presence of paramagnetic impurities.
Conclusion
The 1H NMR spectrum of Methyl 3-(p-tolyloxy)benzoate is highly characteristic and provides a wealth of structural information. By carefully analyzing the chemical shifts, integration values, and coupling patterns, one can confidently assign every proton in the molecule. The distinct signals for the two methyl groups, the classic AA'BB' pattern of the tolyl ring, and the complex but predictable splitting of the benzoate ring protons serve as a unique spectroscopic fingerprint. This application note provides a robust framework for using 1H NMR as a primary tool for quality control, structural verification, and purity assessment in a research or industrial setting.
References
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Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Available from: [Link]
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ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021-12-02). Available from: [Link]
-
Magnetic Resonance in Chemistry. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022-11-23). Available from: [Link]
-
PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022-11-23). Available from: [Link]
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AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025-05-29). Available from: [Link]
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Chemistry LibreTexts. NMR - Interpretation. (2023-01-29). Available from: [Link]
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OpenOChem Learn. Interpreting NMR Spectra. Available from: [Link]
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Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). Available from: [Link]
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Web.chemdoodle.com. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
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National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information - Pd/C Catalyzed Phenoxycarbonylation. Available from: [Link]
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YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021-10-06). Available from: [Link]
-
ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information - General Information. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024-03-17). Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Available from: [Link]
-
SpectraBase. Di-p-Tolyl ether - 1H NMR Chemical Shifts. Available from: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
University of Regensburg. Chemical shifts. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Available from: [Link]
-
Jasperse, Chem 360 Notes. Short Summary of 1H-NMR Interpretation. Available from: [Link]
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YouTube. Synthesis of Methyl Benzoate Lab. (2020-03-21). Available from: [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). Available from: [Link]
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Application Notes: Methyl 3-(p-tolyloxy)benzoate as a Versatile Intermediate in Organic Synthesis
Abstract
The diaryl ether motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, owing to its unique conformational properties and metabolic stability. Methyl 3-(p-tolyloxy)benzoate is a key intermediate that provides a robust entry point for the synthesis of complex molecules containing this critical linkage. This document provides a detailed guide for researchers, covering the synthesis, purification, characterization, and downstream applications of Methyl 3-(p-tolyloxy)benzoate. We delve into the mechanistic rationale behind the Ullmann condensation for its synthesis and present a validated protocol. Furthermore, we illustrate its utility as a building block for creating more complex derivatives, such as amides, which are relevant in drug discovery programs.
Introduction: The Significance of the Diaryl Ether Linkage
The C-O bond forming the diaryl ether linkage is a cornerstone in the design of a vast array of biologically active molecules and functional materials. Its presence imparts a unique three-dimensional structure that is often ideal for binding to biological targets like enzymes and receptors. Structurally related diaryl ether compounds have been successfully developed as inhibitors for critical enzymes in oncology and as agonists for nuclear receptors like peroxisome proliferator-activated receptor (PPAR) for treating metabolic diseases.[1][2]
Methyl 3-(p-tolyloxy)benzoate serves as an exemplary intermediate. It contains three key functional handles for synthetic elaboration:
-
An ester group , which can be readily hydrolyzed to a carboxylic acid for subsequent amide or ester couplings.
-
Two distinct aromatic rings , which can be subjected to electrophilic aromatic substitution to introduce further diversity.
-
A stable diaryl ether bond , providing the core scaffold.
This guide focuses on the practical synthesis and application of this versatile intermediate.
Synthesis of Methyl 3-(p-tolyloxy)benzoate via Ullmann Condensation
The most reliable and widely adopted method for constructing diaryl ethers is the Ullmann condensation.[3][4] First described by Fritz Ullmann in 1905, this copper-catalyzed reaction couples an aryl halide with a phenol.[5] While classical conditions required harsh temperatures, modern protocols utilizing specific ligands and soluble copper(I) sources have significantly broadened the reaction's scope and functional group tolerance.[3]
The reaction proceeds via the coupling of methyl 3-bromobenzoate and p-cresol. The copper catalyst is essential for facilitating the C-O bond formation. A base is required to deprotonate the phenol, generating the active phenoxide nucleophile.
Diagram of the Synthetic Reaction
Caption: Ullmann condensation for the synthesis of Methyl 3-(p-tolyloxy)benzoate.
Experimental Protocol: Synthesis
This protocol is a representative method adapted from modern Ullmann coupling literature.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
p-Cresol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), p-cresol (1.2 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and Cesium Carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can interfere with the copper catalytic cycle.
-
Solvent Addition: Add anhydrous DMSO via syringe. The amount should be sufficient to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Heating: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove basic impurities and ligands), water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Rationale Behind Experimental Choices
-
Catalyst & Ligand: Copper(I) is the active catalytic species. L-Proline acts as a ligand, stabilizing the copper catalyst, increasing its solubility, and accelerating the reductive elimination step that forms the C-O bond.
-
Base: Cesium carbonate is a highly effective base for this reaction due to its high solubility in DMSO and its ability to efficiently generate the nucleophilic phenoxide without introducing excess water.
-
Solvent: DMSO is a polar aprotic solvent with a high boiling point, which is ideal for dissolving the reactants and facilitating the reaction at elevated temperatures.
Quantitative Data Summary
| Parameter | Condition | Rationale |
| Temperature | 110 °C | Provides sufficient thermal energy to overcome the activation barrier for C-O bond formation. |
| Catalyst Load | 10 mol % | An effective loading for achieving good conversion without excessive cost or difficult removal. |
| Base | Cesium Carbonate | Strong, non-nucleophilic base with good solubility. |
| Typical Yield | 70-90% | Expected yield after purification for this type of optimized Ullmann reaction. |
Characterization of Methyl 3-(p-tolyloxy)benzoate
Accurate characterization is essential to confirm the structure and purity of the synthesized intermediate.
-
Molecular Formula: C₁₅H₁₄O₃[6]
-
Appearance: Expected to be an off-white solid or a viscous oil at room temperature.
Spectroscopic Data (Expected)
While a full spectrum from a single source is unavailable, the expected NMR signals can be predicted based on the structure and data from similar methyl benzoate compounds.[8][9][10]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 7.00 - 7.90 | m | 8H | Protons on both aromatic rings |
| -OCH₃ | ~3.90 | s | 3H | Methyl ester protons |
| Ar-CH₃ | ~2.35 | s | 3H | Tolyl methyl protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | ~166 | C=O of ester |
| Aromatic C | 115 - 160 | 12 carbons of the aromatic rings |
| -OCH₃ | ~52 | Methyl ester carbon |
| Ar-CH₃ | ~21 | Tolyl methyl carbon |
Application in Downstream Synthesis: A Gateway to Bioactive Amides
Methyl 3-(p-tolyloxy)benzoate is not an endpoint but a starting point. A common and highly valuable transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This is a foundational strategy in drug discovery. For instance, related structures have been investigated as PPAR agonists.[2]
Workflow for Amide Synthesis
Caption: Synthetic workflow from the intermediate to a diverse amide library.
Protocol 1: Ester Hydrolysis
Procedure:
-
Dissolve Methyl 3-(p-tolyloxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(p-tolyloxy)benzoic acid.
Protocol 2: Amide Coupling (Example)
Procedure:
-
In an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), dissolve 3-(p-tolyloxy)benzoic acid (1.0 eq).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) and stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, perform a standard aqueous work-up, dry the organic layer, and concentrate.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Conclusion
Methyl 3-(p-tolyloxy)benzoate is a high-value intermediate whose synthesis is readily achieved through well-established Ullmann condensation chemistry. The protocols and rationale provided herein offer researchers a solid foundation for producing this compound and leveraging its synthetic potential. Its strategic functional groups enable rapid diversification, making it an essential building block for constructing novel chemical entities for pharmaceutical and materials science applications.
References
- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Benchchem.
- Ullmann Condensation. SynArchive.
- The Ullmann Ether Condensation. ResearchGate.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
- Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
- Methyl 3-(p-tolyloxy)benzoate. BLD Pharm.
- Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. Benchchem.
- Methyl 3-(p-tolyloxy)benzoate. ChemScene.
- Copies of 1H, 13C, 19F NMR spectra.
- Methyl Benzoate: A Crucial Intermediate in Organic Synthesis.
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
- Preparation of Methyl Benzoate.
- [Application of methyl in drug design]. PubMed.
- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry.
-
Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][11]dioxol- 5-yl). Available from:
- Methyl benzoate (93-58-3) 1H NMR spectrum. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. 78303-09-0|Methyl 3-(p-tolyloxy)benzoate|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 3-(p-tolyloxy)benzoate in Medicinal Chemistry
Introduction: The Diaryl Ether Scaffold and the Promise of Methyl 3-(p-tolyloxy)benzoate
The diaryl ether (DE) motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] This structural unit, characterized by two aromatic rings linked by an oxygen atom, imparts a unique combination of conformational flexibility and metabolic stability. DE-containing molecules have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5]
Methyl 3-(p-tolyloxy)benzoate is a specific embodiment of the diaryl ether scaffold. While this particular molecule is not extensively documented in current literature for specific therapeutic applications, its structural components—a methyl benzoate moiety and a tolyloxy group—suggest significant potential for exploration in drug discovery. The methyl ester provides a handle for further chemical modification (e.g., hydrolysis to the corresponding carboxylic acid or amidation), while the diaryl ether core offers a platform for designing compounds that can interact with various biological targets.
These application notes will provide a comprehensive guide for researchers and drug development professionals on how to approach the investigation of Methyl 3-(p-tolyloxy)benzoate, from its synthesis to its potential application as an anticancer agent, drawing parallels from structurally related and well-characterized diaryl ether compounds.
Proposed Medicinal Chemistry Application: Targeting Cancer Metabolism
Recent advances in oncology have highlighted the therapeutic potential of targeting cancer metabolism. Cancer cells often reprogram their metabolic pathways to support rapid proliferation and survival. One such promising target is malate dehydrogenase (MDH), which exists in both cytosolic (MDH1) and mitochondrial (MDH2) isoforms. A structurally related compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, has been identified as a dual inhibitor of MDH1 and MDH2, demonstrating significant antitumor efficacy in preclinical models.[6][7] This provides a strong rationale for investigating Methyl 3-(p-tolyloxy)benzoate as a potential modulator of cancer metabolism.
Hypothesized Mechanism of Action
We hypothesize that Methyl 3-(p-tolyloxy)benzoate, or its derivatives, could act as inhibitors of key metabolic enzymes, such as malate dehydrogenase or other enzymes involved in critical metabolic pathways. By inhibiting these enzymes, the compound could disrupt the production of essential metabolites and reducing equivalents (like NADH), leading to increased oxidative stress and ultimately, cancer cell death.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(p-tolyloxy)benzoate via Ullmann Condensation
This protocol describes a common method for the synthesis of diaryl ethers, the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.
Materials:
-
Methyl 3-bromobenzoate
-
p-Cresol (4-methylphenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 3-bromobenzoate.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 3-(p-tolyloxy)benzoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Example: Malate Dehydrogenase)
This protocol outlines a general procedure to screen Methyl 3-(p-tolyloxy)benzoate for its inhibitory activity against a metabolic enzyme, using MDH2 as an example.
Materials:
-
Recombinant human MDH2 enzyme
-
Oxaloacetate
-
NADH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Methyl 3-(p-tolyloxy)benzoate (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of Methyl 3-(p-tolyloxy)benzoate in DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in the assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH solution (to a final concentration of ~150 µM)
-
Diluted Methyl 3-(p-tolyloxy)benzoate or DMSO control
-
MDH2 enzyme (to a final concentration that gives a linear reaction rate)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding oxaloacetate (to a final concentration of ~250 µM).
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic mode). The rate of NADH oxidation is proportional to the MDH2 activity.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percent inhibition relative to the DMSO control and plot the results to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Cell-Based Cytotoxicity Assay
This protocol describes how to assess the effect of Methyl 3-(p-tolyloxy)benzoate on the viability of cancer cells using a standard MTT assay.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methyl 3-(p-tolyloxy)benzoate (dissolved in sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Prepare serial dilutions of Methyl 3-(p-tolyloxy)benzoate in complete culture medium from a stock solution in DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis, in vitro screening, and cell-based evaluation of Methyl 3-(p-tolyloxy)benzoate.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action targeting mitochondrial metabolism.
Quantitative Data Summary
| Analysis | Parameter | Expected Outcome | Significance |
| Enzyme Inhibition Assay | IC₅₀ (µM) | A low micromolar or nanomolar value | Indicates potent inhibition of the target enzyme. |
| Cytotoxicity Assay | GI₅₀ (µM) | A value comparable to or lower than the IC₅₀ | Suggests the compound's cytotoxic effect is likely mediated by target inhibition. |
Conclusion and Future Directions
Methyl 3-(p-tolyloxy)benzoate represents an intriguing starting point for a medicinal chemistry campaign. Its diaryl ether core is a well-validated scaffold for developing biologically active molecules. The protocols and conceptual framework provided here offer a roadmap for its synthesis and evaluation as a potential anticancer agent targeting cellular metabolism. Future work should focus on structure-activity relationship (SAR) studies, where modifications to both aromatic rings and the methyl ester could be explored to optimize potency, selectivity, and pharmacokinetic properties.
References
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Request PDF.
- Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog.
- Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.
- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed.
- Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry. Benchchem.
Sources
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Precursor: Methyl 3-(p-tolyloxy)benzoate as a Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of Diaryl Ether Scaffolds
In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, owing to their diverse three-dimensional structures and ability to interact with biological targets. Within this domain, diaryl ether moieties serve as privileged scaffolds, offering a unique combination of conformational flexibility and stability. Methyl 3-(p-tolyloxy)benzoate, a bespoke diaryl ether ester, emerges as a highly promising yet underexplored precursor for the synthesis of a diverse range of novel heterocycles. Its strategic placement of an activatable ester group and a diaryl ether linkage provides multiple avenues for intramolecular and intermolecular cyclization reactions, paving the way for the construction of complex, biologically relevant ring systems. This comprehensive guide delineates the synthesis of Methyl 3-(p-tolyloxy)benzoate and explores its potential applications in the generation of innovative heterocyclic entities, providing detailed protocols and mechanistic insights for researchers at the forefront of synthetic and medicinal chemistry.
Synthesis of the Keystone Precursor: Methyl 3-(p-tolyloxy)benzoate
A robust and reliable synthesis of the starting material is paramount for any successful synthetic campaign. While a direct, one-pot synthesis of Methyl 3-(p-tolyloxy)benzoate is not extensively documented, a highly plausible and efficient two-step approach can be employed, leveraging well-established and trusted synthetic methodologies: the Ullmann condensation followed by Fischer esterification.
Part 1: Ullmann Condensation for the Synthesis of 3-(p-tolyloxy)phenol
The initial step involves the copper-catalyzed cross-coupling of 3-iodophenol and p-cresol, a classic Ullmann condensation, to construct the core diaryl ether linkage.[1]
Protocol: Synthesis of 3-(p-tolyloxy)phenol
| Reagent/Solvent | Molar Equiv. | Amount |
| 3-Iodophenol | 1.0 | (user-defined) |
| p-Cresol | 1.2 | |
| Copper(I) Iodide (CuI) | 0.1 | |
| L-Proline | 0.2 | |
| Potassium Carbonate (K₂CO₃) | 2.0 | |
| Dimethyl Sulfoxide (DMSO) | - | (to desired conc.) |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-iodophenol, p-cresol, copper(I) iodide, L-proline, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of ~5-6.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 3-(p-tolyloxy)phenol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 2: Fischer Esterification to Yield Methyl 3-(p-tolyloxy)benzoate
With the diaryl ether phenol in hand, the subsequent step is a straightforward Fischer esterification to introduce the methyl ester functionality.[2][3] This acid-catalyzed reaction between a carboxylic acid (or in this case, a phenol that can be converted in situ to the corresponding benzoic acid and then esterified, or more directly, the esterification of a pre-synthesized 3-(p-tolyloxy)benzoic acid) and an alcohol is a cornerstone of organic synthesis. For this protocol, we will assume the direct esterification of a synthesized 3-(p-tolyloxy)benzoic acid, which can be obtained by oxidation of the corresponding aldehyde, which in turn can be formed from 3-(p-tolyloxy)benzyl alcohol. A more direct, albeit potentially lower-yielding one-pot approach from 3-(p-tolyloxy)phenol is also conceivable but not detailed here.
Protocol: Synthesis of Methyl 3-(p-tolyloxy)benzoate
| Reagent/Solvent | Molar Equiv. | Amount |
| 3-(p-tolyloxy)benzoic acid | 1.0 | (user-defined) |
| Methanol (MeOH) | Excess | |
| Sulfuric Acid (H₂SO₄), conc. | Catalytic |
Step-by-Step Procedure:
-
Dissolve 3-(p-tolyloxy)benzoic acid in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Methyl 3-(p-tolyloxy)benzoate.
-
If necessary, purify the product by column chromatography on silica gel.
Application in the Synthesis of Novel Heterocycles: Predictive Protocols
The true synthetic utility of Methyl 3-(p-tolyloxy)benzoate lies in its potential for intramolecular cyclization to forge novel heterocyclic systems. The following protocols are predictive, based on well-established transformations of analogous diaryl ether systems.
Synthesis of Substituted Xanthones via Friedel-Crafts Acylation
Xanthones are a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone scaffold, known for their wide range of biological activities. An intramolecular Friedel-Crafts acylation of Methyl 3-(p-tolyloxy)benzoate can provide a direct route to this privileged ring system.
Protocol: Intramolecular Friedel-Crafts Acylation to a Xanthone Derivative
| Reagent/Solvent | Molar Equiv. | Amount |
| Methyl 3-(p-tolyloxy)benzoate | 1.0 | (user-defined) |
| Polyphosphoric Acid (PPA) | Excess | |
| or Eaton's Reagent (P₂O₅ in MeSO₃H) | Excess |
Step-by-Step Procedure:
-
To a flask containing polyphosphoric acid (PPA) or Eaton's reagent, preheated to 80-100 °C, add Methyl 3-(p-tolyloxy)benzoate portion-wise with vigorous stirring.
-
Continue heating and stirring the reaction mixture for 2-6 hours. Monitor the progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
The crude xanthone derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Mechanistic Rationale: The strong acid protonates the ester carbonyl, enhancing its electrophilicity. This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich tolyl ring, leading to the cyclized intermediate. Subsequent dehydration affords the xanthone core.
Synthesis of Dibenzofurans via Palladium-Catalyzed C-H Activation/Annulation
Dibenzofurans are another important class of heterocycles found in numerous natural products and pharmaceuticals. A modern and efficient approach to their synthesis involves a palladium-catalyzed intramolecular C-H activation and annulation of diaryl ethers.
Protocol: Pd-Catalyzed Synthesis of a Dibenzofuran Derivative
| Reagent/Solvent | Molar Equiv. | Amount |
| Methyl 3-(o-iodo-p-tolyloxy)benzoate* | 1.0 | (user-defined) |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.05 - 0.1 | |
| Sodium Acetate (NaOAc) or K₂CO₃ | 2.0 - 3.0 | |
| Dimethylacetamide (DMA) or Toluene | - | (to desired conc.) |
*Note: This protocol requires prior ortho-iodination of the tolyl ring of the starting material.
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add the ortho-iodinated Methyl 3-(p-tolyloxy)benzoate, palladium(II) acetate, and sodium acetate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dimethylacetamide (DMA) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude dibenzofuran derivative by column chromatography.
Mechanistic Insight: The reaction proceeds via an oxidative addition of the aryl iodide to the Pd(0) catalyst (formed in situ from Pd(OAc)₂), followed by an intramolecular C-H activation of the adjacent aromatic ring to form a palladacycle. Reductive elimination then furnishes the dibenzofuran product and regenerates the active Pd(0) catalyst.
Conclusion and Future Outlook
Methyl 3-(p-tolyloxy)benzoate represents a versatile and strategically designed building block for the synthesis of novel and potentially bioactive heterocyclic compounds. While direct applications in the literature are sparse, its structural features, combined with established synthetic methodologies for diaryl ethers, open up a rich field of possibilities for synthetic innovation. The predictive protocols outlined herein for the synthesis of xanthones and dibenzofurans serve as a launching point for further exploration. It is anticipated that this precursor will find increasing utility in the construction of complex molecular architectures, contributing to the ever-expanding library of heterocyclic compounds for drug discovery and materials science. The development of more direct and atom-economical methods for its synthesis and subsequent cyclization remains a fertile ground for future research.
References
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Ullmann Reaction. Organic Chemistry Portal.
- Fischer Esterific
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzo
- Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(p-tolyloxy)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-(p-tolyloxy)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this diaryl ether. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Introduction: The Challenge of Diaryl Ether Synthesis
The diaryl ether linkage is a crucial structural motif in numerous pharmaceuticals and natural products. The synthesis of Methyl 3-(p-tolyloxy)benzoate, typically involving a C-O cross-coupling reaction, can be accomplished through several methods, most commonly the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] While powerful, these methods are sensitive to reaction parameters, and their optimization can be challenging. This guide addresses the most frequent issues—from low yields to complex side reactions—in a practical, question-and-answer format.
Section 1: Ullmann Condensation Troubleshooting
The Ullmann condensation is a classical, copper-catalyzed method for forming diaryl ethers from an aryl halide and a phenol.[3] Despite its long history, the reaction often requires harsh conditions and is prone to specific side reactions.[2][4]
Q1: My Ullmann reaction has a very low yield or failed completely. What are the common causes?
A: Low or no conversion in an Ullmann-type reaction is a frequent issue that can typically be traced back to one of four key areas: catalyst activity, reaction conditions, base selection, or reagent quality.
Possible Causes & Troubleshooting Steps:
-
Inactive Copper Catalyst: The state of the copper catalyst is paramount.
-
Insight: Traditional Ullmann reactions used stoichiometric amounts of copper powder, which required "activation."[2] Modern protocols use soluble Cu(I) salts, which are more reliable.
-
Solution: Use a high-purity, soluble Cu(I) source like CuI. If using copper powder, ensure it is activated. Consider preparing it in situ by reducing copper sulfate with zinc metal.[2]
-
-
Presence of Water: Water can significantly hinder the reaction.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.
-
Insight: The base deprotonates the phenol, but overly strong or unsuitable bases can promote side reactions.[5] The solvent must be polar enough to facilitate the reaction but is often high-boiling.[2]
-
Solution: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective bases.[5][6] Screen polar aprotic solvents like DMF, NMP, or even acetonitrile for milder reactions.[6][7]
-
-
Ligand Absence or Mismatch: While not "classic," modern Ullmann reactions are significantly accelerated by ligands.
-
Insight: Chelating ligands, such as diamines or amino acids, stabilize the copper catalyst and facilitate the catalytic cycle, allowing for lower reaction temperatures.[6][8]
-
Solution: Introduce a ligand to the system. N,N-dimethylglycine has proven to be highly effective for coupling electron-rich aryl bromides.[5][6]
-
Q2: I'm observing a significant amount of methyl benzoate (dehalogenated starting material) in my crude product. How can I prevent this?
A: The formation of a dehalogenated arene is a result of a reductive dehalogenation side reaction.[5] This indicates that the desired cross-coupling pathway is being outcompeted.
Possible Causes & Troubleshooting Steps:
-
Inefficient Catalytic Cycle: The ligand or reaction conditions may not be optimal for promoting the C-O bond formation, leading to off-cycle reduction pathways.
-
Solution: Re-screen your choice of ligand. While N,N-dimethylglycine is a good starting point, other options like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can accelerate the desired reaction.[9]
-
-
Proton Source: Trace water or other proton sources can facilitate the reduction.
-
Solution: Re-verify that all components of the reaction are anhydrous.[5]
-
Experimental Protocol: Optimized Ullmann Synthesis
This protocol incorporates modern advancements for a more reliable synthesis.
-
To an oven-dried reaction vessel, add CuI (10 mol%), N,N-dimethylglycine (10 mol%), and K₃PO₄ (2.0 equiv.).[6]
-
Seal the vessel, and purge with an inert gas (Argon or Nitrogen).
-
Add methyl 3-bromo- or 3-iodobenzoate (1.0 equiv.) and p-cresol (1.0-1.2 equiv.).
-
Add anhydrous acetonitrile or dioxane.[6]
-
Heat the reaction at 80-110°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts.
-
Proceed with aqueous workup and purification.
Section 2: Buchwald-Hartwig C-O Coupling Troubleshooting
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that has become a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope.[10][11]
Q1: My Buchwald-Hartwig reaction is not working. What should I check first?
A: The success of this reaction hinges on the synergy between the palladium source, the ligand, and the base. An issue with any of these components can halt the catalytic cycle.
Possible Causes & Troubleshooting Steps:
-
Incorrect Ligand Choice: The ligand is arguably the most critical variable.
-
Insight: Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[12]
-
Solution: For C-O coupling, biarylphosphine ligands such as RuPhos or BrettPhos are excellent starting points. Screen a few different ligands to find the optimal one for your specific substrate combination.
-
-
Inappropriate Base: The base's role is more complex than simple deprotonation.
-
Insight: Strong bases like sodium tert-butoxide (NaOtBu) are common but can cause decomposition of base-sensitive functional groups, such as the methyl ester in your substrate.[13][14] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[13] The physical properties of the base (e.g., particle size) can also impact the reaction rate.[13]
-
Solution: If using a strong base, switch to a weaker inorganic base like K₃PO₄. Grinding the base before use or adding celite can prevent clumping and improve reaction consistency.[13]
-
-
Poor Solvent Choice: Certain solvents can inhibit the catalyst.
-
Insight: While ethereal (dioxane, THF) and aromatic (toluene) solvents are generally effective, chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the reaction.[13][15]
-
Solution: Use toluene or dioxane as your primary solvent. Ensure they are anhydrous and deoxygenated.
-
Q2: The methyl ester on my product is being hydrolyzed to a carboxylic acid. Why is this happening?
A: Ester hydrolysis is a classic side reaction caused by the presence of a nucleophilic base and/or water, especially at elevated temperatures.
Possible Causes & Troubleshooting Steps:
-
Strong, Nucleophilic Base:
-
Water in the Reaction:
-
Insight: Water can facilitate base-mediated hydrolysis.
-
Solution: Ensure strictly anhydrous conditions for all reagents and solvents.
-
Data Presentation: Comparison of Reaction Conditions
| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | CuI, Cu₂O, or Cu powder | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts |
| Ligand | N,N-dimethylglycine, Phenanthroline, TMHD | Biarylphosphines (e.g., RuPhos, BrettPhos) |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ (milder); NaOtBu (stronger) |
| Solvent | DMF, NMP, Dioxane, MeCN | Toluene, Dioxane, THF |
| Temperature | 80 - 210 °C | Room Temp - 110 °C |
Visualization: Key Reaction Pathways
Below is a diagram illustrating the desired C-O coupling reaction versus common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Section 3: General FAQs & Purification
Q: I've tried optimizing both methods and my yields are still low. Could it be my starting materials?
A: Absolutely. The purity of starting materials is critical. Commercial methyl 3-halobenzoates or p-cresol can contain impurities that may inhibit the catalyst. It is advisable to purify commercial reagents if they do not meet high-purity standards (e.g., >98%).[16]
Q: What is the best way to purify the final product?
A: Purification of polar aromatic compounds like Methyl 3-(p-tolyloxy)benzoate is typically achieved via column chromatography.[17]
-
Method: Flash column chromatography on silica gel is highly effective.
-
Eluent System: A gradient of hexane/ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
Post-Purification: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed after chromatography.
Visualization: General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing failed reactions.
Caption: A Step-by-Step Troubleshooting Flowchart.
References
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
- PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.
- Organic Syntheses. (1941). Methyl m-Nitrobenzoate.
- Google Patents. (2005). Diaryl ether condensation reactions.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). The Ullmann Ether Condensation.
- Wikipedia. (n.d.). Ullmann condensation.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- SynArchive. (n.d.). Ullmann Condensation.
- Benchchem. (n.d.). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
- Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- The Journal of Organic Chemistry. (n.d.). Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives.
- ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction.
- University of Calgary. (n.d.). Preparation of Aryl Ethers.
- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from Beilstein Journal of Organic Chemistry.
- BLD Pharm. (n.d.). Methyl 3-(p-tolyloxy)benzoate.
- Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
- Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- IPL.org. (n.d.). Methyl Benzoate Synthesis.
- Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis.
- ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
- ChemScene. (n.d.). Methyl 3-(p-tolyloxy)benzoate.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- The Journal of Organic Chemistry. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
- YouTube. (2013). Preparation and purification of methyl-3-nitobenzoate.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
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- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Technical Support Center: Synthesis of Methyl 3-(p-tolyloxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-(p-tolyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.
Introduction to the Synthesis
Methyl 3-(p-tolyloxy)benzoate is a diaryl ether, a structural motif prevalent in many biologically active compounds and pharmaceuticals. Its synthesis typically involves the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol or alkoxide. The two most common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. This guide will focus on troubleshooting these two primary synthetic routes.
Synthetic Routes Overview
A critical decision in synthesizing an asymmetrical ether like Methyl 3-(p-tolyloxy)benzoate is the choice of starting materials. There are two primary pathways:
-
Route A: Reaction of Methyl 3-hydroxybenzoate with a p-tolyl halide.
-
Route B: Reaction of p-cresol with a Methyl 3-halobenzoate.
The selection between these routes can significantly impact the reaction's success and is a crucial first step in troubleshooting.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis of Methyl 3-(p-tolyloxy)benzoate, presented in a question-and-answer format.
Low or No Product Yield
Q1: I'm getting a very low yield or no product at all. What are the most likely causes?
A low or non-existent yield is a common but frustrating issue. The root cause often lies in one of the following areas:
-
Sub-optimal Reactant Pairing: For diaryl ether synthesis via Ullmann or Buchwald-Hartwig type reactions, the reactivity of the aryl halide is paramount. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] If you are using an aryl chloride, consider switching to the corresponding bromide or iodide to facilitate the oxidative addition step in the catalytic cycle.[2]
-
Ineffective Base: The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide. For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3][4] However, if deprotonation is incomplete, the reaction will be sluggish. In some copper-catalyzed systems, stronger bases like lithium tert-butoxide (LiOt-Bu) have been shown to significantly increase yields, even allowing the reaction to proceed without a ligand.[5]
-
Inappropriate Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are generally preferred.[3][6] These solvents help to solvate the cation of the phenoxide salt, leaving the nucleophilic anion more available to react. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity.
-
Catalyst Deactivation: The palladium or copper catalyst can be sensitive to impurities and air. Ensure you are using high-purity reagents and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) if the chosen catalytic system is air-sensitive. Some modern catalyst systems exhibit excellent stability, even in the presence of air.[7]
-
Insufficient Reaction Time or Temperature: Ullmann condensations traditionally require high temperatures (often exceeding 150 °C).[1] While modern catalytic systems with specific ligands can operate at lower temperatures, the reaction may still require elevated temperatures to proceed at a reasonable rate.[8][9] It is crucial to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.[10]
Side Product Formation
Q2: I'm observing significant side product formation, which is complicating purification and lowering my yield. What are these side products and how can I minimize them?
The formation of side products is a common challenge. Here are some of the most likely culprits and how to address them:
-
Homocoupling of Aryl Halides (Biaryl Formation): This is a classic side reaction in Ullmann couplings, where two molecules of the aryl halide react to form a biaryl compound.[11] This is more prevalent at very high temperatures. Using a well-designed ligand for your copper or palladium catalyst can often suppress this side reaction by promoting the desired C-O bond formation.
-
Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom, leading to the formation of an arene. This can be a significant side reaction, particularly in Ullmann reactions at high temperatures.[12]
-
Competing N-Arylation: If your starting materials or solvent (like DMF) contain amine impurities, you may observe the formation of N-arylated byproducts. This is especially relevant in Buchwald-Hartwig type reactions which are designed for C-N bond formation.[13] Using high-purity, anhydrous solvents is critical to avoid this.
To minimize side reactions, careful optimization of the reaction conditions is key. This includes screening different catalysts, ligands, bases, solvents, and temperatures.
Difficulty with Product Purification
Q3: I'm having trouble purifying my final product. What are the best methods?
Purifying Methyl 3-(p-tolyloxy)benzoate from the reaction mixture can be challenging due to the presence of unreacted starting materials and side products that may have similar polarities.
-
Column Chromatography: Flash column chromatography using silica gel is a highly effective method for purifying polar aromatic compounds like your target molecule.[14] A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed to achieve good separation.[14]
-
Recrystallization: If you can isolate a crude solid, recrystallization is an excellent technique for obtaining a highly pure product.[14] The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Ethanol or a mixture of ethanol and water can be a good starting point for recrystallization of benzoate esters.[15][16]
-
Acid-Base Extraction: An initial workup with an aqueous base solution (like sodium bicarbonate or sodium hydroxide) can help remove any unreacted acidic starting material, such as p-cresol or methyl 3-hydroxybenzoate.[17] This simplifies the subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: reacting Methyl 3-hydroxybenzoate with a p-tolyl halide, or p-cresol with a Methyl 3-halobenzoate?
The preferred route often depends on the specific catalytic system you are using. However, a general principle is to have the more electron-rich phenol component and the more electron-deficient (or more reactive) aryl halide. Electron-withdrawing groups on the aryl halide can sometimes accelerate the reaction.[1] It is often beneficial to perform small-scale test reactions for both routes to empirically determine which gives a better yield with your chosen methodology.
Q2: Can I use a Williamson ether synthesis for this reaction?
The classic Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, is not suitable for forming a diaryl ether.[3] This is because aryl halides are generally unreactive towards SN2 reactions due to the steric hindrance of the benzene ring and the strength of the carbon-halogen bond.[18] The reactions discussed here, Ullmann and Buchwald-Hartwig, are cross-coupling reactions that proceed through a different mechanism involving a metal catalyst.
Q3: What is the role of the ligand in these cross-coupling reactions?
In both copper- and palladium-catalyzed reactions, the ligand plays a critical role in stabilizing the metal center, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7][8] The development of sophisticated ligands has been instrumental in allowing these reactions to proceed under milder conditions with a broader range of substrates.[19] For instance, ligands like 1,10-phenanthroline or N,N-dimethylglycine have been shown to be effective in copper-catalyzed etherifications.[4]
Q4: My reaction seems to stall before completion. What can I do?
If your reaction stalls, it could be due to several factors:
-
Catalyst Deactivation: The catalyst may have degraded over the course of the reaction. In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
Insufficient Base: The base may have been consumed by side reactions or adventitious water. Adding more base could help drive the reaction to completion.
-
Equilibrium: While these reactions are generally considered irreversible, an unfavorable equilibrium could be at play under certain conditions. Increasing the concentration of one of the reactants might help push the reaction forward.
Monitoring the reaction by TLC or GC is essential to diagnose a stalled reaction accurately.[10]
Experimental Protocols
Protocol 1: Ullmann Condensation for Methyl 3-(p-tolyloxy)benzoate
This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary.
Reaction Scheme: Methyl 3-bromobenzoate + p-cresol --(CuI, Ligand, Base)--> Methyl 3-(p-tolyloxy)benzoate
-
Step 1: Reaction Setup
-
To an oven-dried reaction vessel, add Methyl 3-bromobenzoate (1.0 equiv.), p-cresol (1.2 equiv.), Copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
-
Step 2: Addition of Solvent
-
Under an inert atmosphere, add anhydrous DMF or dioxane.
-
-
Step 3: Reaction
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
-
Step 4: Workup
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
-
Step 5: Purification
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig C-O Coupling for Methyl 3-(p-tolyloxy)benzoate
This protocol is a general guideline. The choice of palladium precursor, ligand, and base is critical for success.
Reaction Scheme: Methyl 3-bromobenzoate + p-cresol --(Pd catalyst, Ligand, Base)--> Methyl 3-(p-tolyloxy)benzoate
-
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Step 2: Addition of Reactants and Solvent
-
Under an inert atmosphere, add Methyl 3-bromobenzoate (1.0 equiv.), p-cresol (1.2 equiv.), and anhydrous toluene.
-
-
Step 3: Reaction
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC.
-
-
Step 4: Workup
-
Cool the reaction mixture to room temperature. Filter through a pad of Celite and wash with ethyl acetate.
-
-
Step 5: Purification
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield.
General Catalytic Cycle for C-O Cross-Coupling
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 17. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-(p-tolyloxy)benzoate
Welcome to the technical support center for Methyl 3-(p-tolyloxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges associated with the purification of this diaryl ether. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles into a practical, problem-solving format.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental issues in a question-and-answer format. We focus on the causality behind each problem and provide validated protocols to resolve them.
Question 1: My crude product is a persistent, dark-colored oil that won't solidify. How can I purify it and induce crystallization?
Answer:
This is a frequent challenge, typically arising from residual copper catalyst and unreacted starting materials which act as eutectic impurities, depressing the melting point of your product. The dark color (often green, brown, or black) is a tell-tale sign of copper contamination from the Ullmann condensation reaction used in its synthesis.[1][2]
Root Cause Analysis:
-
Copper Contamination: Copper (I) or (II) species used to catalyze the C-O bond formation are often soluble in organic solvents and can be challenging to remove with a simple water wash.[3]
-
Unreacted Phenol: The presence of p-cresol (a starting material) can lead to an oily consistency.
-
Residual Solvent: High-boiling point solvents like DMF or NMP, common in Ullmann reactions, can be difficult to remove under vacuum and will keep the product oily.[1]
Recommended Actions:
-
Chelating Wash (Copper Removal): Before concentrating your crude organic extract, perform a wash with a mild chelating agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (0.1 M) solution of ethylenediaminetetraacetic acid (EDTA) disodium salt can effectively sequester copper ions into the aqueous phase.
-
Flash Column Chromatography: This is the most robust method for separating the target compound from both colored impurities and starting materials.[4] The significant polarity difference between the slightly polar product and the more polar p-cresol and highly polar copper salts allows for effective separation.
Experimental Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Adsorb the crude oil onto a small amount of silica gel ("dry loading"). This prevents streaking and improves separation. To do this, dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel until a free-flowing powder is formed, and evaporate the solvent completely.
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate (EtOAc) is highly effective.
-
Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) to elute non-polar impurities.
-
Gradually increase the polarity to 90:10 or 85:15 Hexane:EtOAc to elute your product, Methyl 3-(p-tolyloxy)benzoate.
-
Monitor the fractions by Thin-Layer Chromatography (TLC).
-
-
Post-Chromatography: Combine the pure fractions, evaporate the solvent under reduced pressure. The resulting product should be a much purer, often crystalline or semi-solid material.
Question 2: My TLC analysis shows a new, more polar spot that wasn't present in my starting materials. What is it and how do I remove it?
Answer:
This new, more polar spot is almost certainly 3-(p-tolyloxy)benzoic acid, the product of ester hydrolysis. This side reaction can occur during the reaction itself if water is present, or more commonly, during an aggressive basic workup (e.g., using NaOH or KOH) at elevated temperatures.[5][6]
Causality: The Saponification Mechanism
The ester functional group of your product is susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to a saponification reaction that cleaves the methyl ester to a carboxylate salt.[6] Subsequent acidification during workup protonates the salt to form the carboxylic acid. This acid is significantly more polar than the parent ester due to its ability to act as a hydrogen bond donor.[7]
Solution: Liquid-Liquid Acid-Base Extraction
Leverage the acidic nature of this impurity to remove it. A simple wash with a mild aqueous base will convert the carboxylic acid into its water-soluble carboxylate salt, pulling it from the organic layer.
Experimental Protocol 2: Mild Basic Wash for Carboxylic Acid Removal
-
Dissolve your crude product in an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas that forms from the acid-base reaction.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your crude Methyl 3-(p-tolyloxy)benzoate.
Caption: Decision workflow for purification of Methyl 3-(p-tolyloxy)benzoate.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect from an Ullmann synthesis of Methyl 3-(p-tolyloxy)benzoate?
The Ullmann condensation is robust but can generate several predictable side-products and impurities.
Caption: Key species in the synthesis of Methyl 3-(p-tolyloxy)benzoate.
Summary of Common Impurities:
| Impurity | Source | Recommended Removal Method |
|---|---|---|
| Unreacted p-Cresol | Incomplete reaction | Column Chromatography |
| Unreacted Methyl 3-halobenzoate | Incomplete reaction | Column Chromatography |
| 3-(p-tolyloxy)benzoic acid | Hydrolysis of ester product | Mild basic wash (e.g., NaHCO₃) |
| Copper Salts | Catalyst | Aqueous wash with NH₄Cl or EDTA |
| High-boiling Solvents (DMF, NMP) | Reaction medium | High-vacuum evaporation; Column Chromatography |
FAQ 2: I have a relatively clean solid product after chromatography. What is a good recrystallization protocol to achieve analytical purity?
Recrystallization is an excellent final polishing step to obtain sharp-melting, crystalline material. The key is selecting a solvent system where the compound is soluble when hot but sparingly soluble when cold.[8][9]
Solvent Selection:
For a molecule like Methyl 3-(p-tolyloxy)benzoate, which has moderate polarity, single-solvent systems like ethanol or isopropanol are good starting points. A two-solvent system, such as Ethyl Acetate/Hexane or Toluene/Heptane, often provides better results by allowing for finer control over solubility.
Experimental Protocol 3: Recrystallization from Ethyl Acetate/Hexane
-
Place the solid product in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot Ethyl Acetate (a good "solvent") to fully dissolve the solid. Keep the solution at a gentle boil on a hot plate.
-
Once dissolved, slowly add hot Hexane (a "non-solvent" or "anti-solvent") dropwise until you see the first signs of persistent cloudiness (incipient precipitation).
-
Add a few drops of hot Ethyl Acetate to redissolve the solid and obtain a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities from the crystal surfaces.
-
Dry the crystals under vacuum to a constant weight.
References
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Let's talk Science!. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Evergreensino Chemical Co.,Ltd. (2024). What are the purification methods for M - Toluic Acid?. Retrieved from [Link]
-
Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Chemistry, University of Minnesota Duluth. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Retrieved from [Link]
-
Al-Hayaly, M. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Hossain, S., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Retrieved from [Link]
-
Colorado College. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 3. mdpi.com [mdpi.com]
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- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
Technical Support Center: Purification of Methyl 3-(p-tolyloxy)benzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering p-cresol as a persistent impurity in "Methyl 3-(p-tolyloxy)benzoate." We will explore the chemical principles behind common purification strategies and offer detailed, field-proven protocols to ensure the isolation of a high-purity final product.
Understanding the Challenge: Why is p-Cresol Present?
The presence of p-cresol in your sample of Methyl 3-(p-tolyloxy)benzoate is typically a result of its synthesis, which often involves a nucleophilic substitution reaction, such as an Ullmann condensation or a Williamson ether synthesis. In these reactions, p-cresol (or its corresponding salt) acts as a nucleophile that displaces a leaving group on a methyl 3-halobenzoate precursor.[1] If the reaction does not proceed to completion, unreacted p-cresol will remain as a primary impurity.
The key to separating these two compounds lies in exploiting their differing physicochemical properties, most notably the acidic nature of the phenolic hydroxyl group in p-cresol.
Table 1: Physicochemical Properties of Target Compound and Key Impurity
| Property | Methyl 3-(p-tolyloxy)benzoate | p-Cresol (4-methylphenol) | Rationale for Separation |
| Molecular Formula | C₁₅H₁₄O₃[2] | C₇H₈O[3] | Different molecular size and polarity. |
| Molecular Weight | 242.27 g/mol [2] | 108.14 g/mol | Significant difference in mass. |
| Boiling Point | Not readily available | 201.9 °C[4][5] | Distillation is challenging due to the high boiling point of the ester and potential for azeotrope formation. |
| Melting Point | Not readily available (likely a solid or oil) | 32-35 °C[4][6] | If the product is a solid, recrystallization may be a viable final purification step. |
| Acidity (pKa) | Neutral (Ester) | ~10.26 | CRITICAL DIFFERENCE: The phenolic -OH is acidic and will react with base; the ester is not. |
| Solubility | Poorly soluble in water, soluble in organic solvents. | Moderately soluble in water, soluble in organic solvents and aqueous alkali.[3][4] | The differential solubility in aqueous base is the cornerstone of extractive purification. |
Frequently Asked Questions & Troubleshooting
Q1: What is the most direct and efficient method to remove the bulk of p-cresol?
The most effective initial purification step is a liquid-liquid extraction using an aqueous basic solution .
Causality: The fundamental principle is a simple acid-base reaction. p-Cresol, as a phenol, is acidic enough to be deprotonated by a moderately strong base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This reaction converts the water-insoluble p-cresol into its corresponding sodium salt, sodium p-cresolate, which is highly soluble in water. Your target compound, Methyl 3-(p-tolyloxy)benzoate, is an ester and lacks an acidic proton, meaning it will not react with the base and will remain dissolved in the organic solvent layer.[7] This allows for a clean separation of the impurity into the aqueous phase.
Caption: Acid-Base Extraction Principle.
Q2: I performed a basic wash, but my product is still impure. What could have gone wrong?
This is a common issue and can usually be traced back to one of several factors:
-
Incorrect Choice or Concentration of Base: The pH of the aqueous solution must be significantly higher than the pKa of p-cresol (~10.26) for efficient deprotonation.
-
Sodium Bicarbonate (NaHCO₃): Often too weak. Its aqueous solution has a pH of ~8.3, which is insufficient to deprotonate p-cresol fully.
-
Sodium Carbonate (Na₂CO₃): A good choice. A 1M solution has a pH of ~11.6, which is effective.
-
Sodium Hydroxide (NaOH): The most robust choice. A 1M solution has a pH of ~14, ensuring complete deprotonation.
-
-
Insufficient Quantity of Base: You must use enough moles of base to react with all the moles of p-cresol present. It is good practice to use a 2-3 fold molar excess.
-
Poor Mixing: The acid-base reaction occurs at the interface of the two liquid layers. If you do not shake the separatory funnel vigorously, the extraction will be incomplete.
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), which prevents a clean separation.
-
Troubleshooting Tip: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
-
Q3: Can I use flash column chromatography as an alternative or supplementary purification method?
Yes, flash column chromatography is an excellent method for removing residual p-cresol, especially after an initial extractive workup.[8][9]
Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[10] The hydroxyl group on p-cresol makes it significantly more polar than the ester functionality in your target product.
-
Stationary Phase: Standard silica gel (SiO₂) is acidic and polar.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Elution Order: When eluting, the less polar Methyl 3-(p-tolyloxy)benzoate will travel down the column faster and elute first. The more polar p-cresol will have stronger interactions with the silica gel and will elute later.
Troubleshooting Tip: Phenols can sometimes "tail" (smear out) on silica gel columns, leading to poor separation. If you observe this, you can deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.[9][11]
Q4: Is recrystallization a viable option for final purification?
Recrystallization can be a powerful final step to achieve very high purity, provided your Methyl 3-(p-tolyloxy)benzoate is a solid at room temperature.[12][13]
Causality: This technique relies on the principle that the solubility of a compound in a solvent changes with temperature.[14] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity (p-cresol) is either very soluble or very insoluble at all temperatures. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the product should preferentially crystallize out, leaving the p-cresol behind in the mother liquor.[13]
Detailed Experimental Protocols
Protocol 1: Purification via Basic Liquid-Liquid Extraction
This protocol is designed for the bulk removal of p-cresol from an organic solution containing the crude product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a volume approximately 10-20 times the mass of the crude product.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but check your solvent density) will be at the bottom.
-
Drain: Remove the stopper and drain the lower aqueous layer, which now contains the sodium p-cresolate impurity.
-
Repeat: Repeat the wash (steps 3-6) one more time with 1M NaOH to ensure complete removal.
-
Brine Wash: Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and break any emulsions. Drain the aqueous brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
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- 5. p-Cresol - Wikipedia [en.wikipedia.org]
- 6. Methyl p-toluate - Wikipedia [en.wikipedia.org]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
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- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Decomposition of Methyl 3-(p-tolyloxy)benzoate Under Acidic Conditions
Welcome to the technical support center for handling and understanding the chemistry of Methyl 3-(p-tolyloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability issues with this compound, particularly under acidic conditions. Here, we address common questions and provide troubleshooting guidance to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Mechanism & Stability
Q1: What is the expected decomposition pathway for Methyl 3-(p-tolyloxy)benzoate under acidic conditions?
Under acidic conditions, Methyl 3-(p-tolyloxy)benzoate has two primary sites susceptible to hydrolysis: the methyl ester linkage and the diaryl ether linkage.
-
Ester Hydrolysis: The most probable decomposition pathway is the acid-catalyzed hydrolysis of the methyl ester. This is a well-established, reversible reaction where the ester reacts with water to form a carboxylic acid and an alcohol.[1][2][3] In this case, the products are 3-(p-tolyloxy)benzoic acid and methanol . The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5]
-
Ether Cleavage: The diaryl ether bond (C-O-C) is generally more stable and requires harsh conditions (e.g., strong, concentrated acids like HBr or HI and heat) to cleave.[6][7] Diaryl ethers are typically resistant to cleavage by acids like HCl or H₂SO₄ under dilute or moderate conditions.[6] If cleavage were to occur, it would proceed via protonation of the ether oxygen, followed by nucleophilic attack, yielding 3-hydroxybenzoic acid and p-cresol .
Given the relative lability, ester hydrolysis is the significantly more favored decomposition route under typical experimental or formulation conditions involving dilute aqueous acid.
Q2: Which bond is more susceptible to cleavage: the ester or the ether linkage?
The ester bond is far more susceptible to acid-catalyzed cleavage than the diaryl ether bond.
-
Causality: The mechanism for ester hydrolysis involves the activation of the carbonyl group by protonation, creating a highly electrophilic center that is readily attacked by a weak nucleophile like water.[4][8] The stability of ethers, by contrast, makes them common solvents for many organic reactions.[6] Cleavage of the C-O bond in a diaryl ether is thermodynamically less favorable and has a higher activation energy because it would require the formation of unstable aryl carbocations or a difficult nucleophilic aromatic substitution.[9] Studies on lignin, a polymer rich in aryl-ether linkages, confirm that these bonds require significant energy input and harsh acidic environments to break.[10][11]
Therefore, you should anticipate observing 3-(p-tolyloxy)benzoic acid as the primary degradation product long before any significant cleavage of the ether linkage occurs.
Experimental Setup & Troubleshooting
Q3: My decomposition study is proceeding much slower than expected. What are the common causes?
Several factors can influence the rate of acid-catalyzed hydrolysis. If your reaction is sluggish, consider the following:
-
Acid Concentration & Strength: The reaction is catalyzed by H₃O⁺ ions.[4] A low concentration of a strong acid (like HCl or H₂SO₄) or the use of a weak acid will result in a slower reaction rate. The rate of hydrolysis is directly dependent on the concentration of the acid catalyst.[12][13]
-
Water Content: Water is a reactant in the hydrolysis.[3] In solvent systems with low water activity (e.g., high organic solvent concentration), the reaction will be slow. To drive the equilibrium towards the hydrolysis products, a large excess of water is typically required.[3][4]
-
Temperature: Like most chemical reactions, hydrolysis has an activation energy barrier. Heating the reaction mixture, often under reflux, provides the necessary energy to overcome this barrier and significantly increases the reaction rate.[1][3]
-
Solvent Miscibility: If the ester is not soluble in the aqueous acidic medium, the reaction becomes a two-phase system. This limits the interaction between the ester and the hydronium ions, drastically slowing the rate. Using a co-solvent (like dioxane or THF) that dissolves both the ester and the aqueous acid can create a homogeneous solution and accelerate the reaction.
Q4: I am observing unexpected byproducts in my TLC/HPLC analysis. What could they be?
While the primary product is expected to be 3-(p-tolyloxy)benzoic acid, side reactions can occur, especially under forcing conditions (high temperature, high acid concentration).
-
Products of Ether Cleavage: If the conditions are harsh enough, you may see 3-hydroxybenzoic acid and p-cresol . These will have significantly different polarities and should be readily distinguishable by chromatography.
-
Electrophilic Aromatic Substitution: The aromatic rings could undergo side reactions like sulfonation if concentrated sulfuric acid is used at high temperatures.
-
Re-esterification: Because acid-catalyzed hydrolysis is an equilibrium process, if the methanol concentration becomes significant and water is limited, the reverse reaction (Fischer esterification) can occur, slowing the net decomposition.[1][2]
Troubleshooting Tip: To identify byproducts, run co-spots on your TLC plate with commercially available standards of the suspected compounds (e.g., 3-hydroxybenzoic acid, p-cresol). For definitive identification, isolate the impurity and characterize it using mass spectrometry and NMR.
Q5: How can I effectively monitor the reaction progress?
Real-time or periodic monitoring is crucial for understanding reaction kinetics. Several methods are suitable:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase (often with a small amount of acid like TFA or formic acid to ensure sharp peaks) can effectively separate the non-polar starting material from the more polar carboxylic acid product. You can quantify the disappearance of the starting material and the appearance of the product over time.[14]
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative method. The product, 3-(p-tolyloxy)benzoic acid, is more polar than the starting ester due to the carboxylic acid group. It will therefore have a lower Rf value on a normal-phase silica plate. A typical eluent system would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to prevent the carboxylic acid from streaking.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in situ or by taking aliquots. You would monitor the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the broad carboxylic acid proton signal (typically >10 ppm), as well as shifts in the aromatic protons.
Product Isolation & Characterization
Q6: What is the best work-up procedure to isolate the primary product, 3-(p-tolyloxy)benzoic acid?
A standard acidic work-up followed by extraction is effective.[15][16]
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.[15]
-
Dilution: Dilute the mixture with water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.[16][17] The organic layer will contain any unreacted starting material and other non-polar impurities. The product, 3-(p-tolyloxy)benzoic acid, will be deprotonated by a basic wash and move to the aqueous layer.
-
Basification & Wash: Extract the organic layer with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid product will be converted to its water-soluble sodium salt and move into the aqueous layer. Repeat this extraction 2-3 times.
-
Re-acidification & Isolation: Combine the aqueous layers and re-acidify with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The 3-(p-tolyloxy)benzoic acid will precipitate out as a solid.
-
Filtration & Drying: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.
Q7: I'm having trouble separating the product from the starting material. What purification strategies do you recommend?
If the reaction did not go to completion, you will have a mixture of the starting ester and the product acid.
-
Acid-Base Extraction: This is the most effective method. As described in Q6, dissolving the crude mixture in an organic solvent and extracting with a base will selectively move the acidic product into the aqueous layer, leaving the neutral ester behind in the organic layer.[18] Subsequent acidification of the aqueous layer will recover the pure product.
-
Column Chromatography: While possible, this can be challenging due to the potential for the carboxylic acid to streak on silica gel. To mitigate this, add 0.5-1% acetic or formic acid to the eluent system. The ester (less polar) will elute before the carboxylic acid (more polar).
-
Recrystallization: If the crude product is a solid and contains only a small amount of starting material, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective final purification step.
Visualization & Protocols
Decomposition Pathway & Troubleshooting Workflow
The following diagrams illustrate the chemical mechanism and a logical workflow for troubleshooting common experimental issues.
Caption: Primary (ester hydrolysis) and secondary (ether cleavage) decomposition pathways.
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by HPLC
This protocol provides a framework for quantitatively monitoring the decomposition.
-
Standard Preparation: Prepare stock solutions of Methyl 3-(p-tolyloxy)benzoate and 3-(p-tolyloxy)benzoic acid (if available) of known concentrations (e.g., 1 mg/mL) in acetonitrile or methanol to create a calibration curve.
-
Reaction Setup: In a thermostated vessel, dissolve a known quantity of Methyl 3-(p-tolyloxy)benzoate in a suitable solvent mixture (e.g., 1:1 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Initiation: To initiate the reaction, add a specific volume of aqueous acid (e.g., 1M HCl) to reach the desired final acid concentration. Start a timer immediately.
-
Sampling: At predetermined time points (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing a neutralizing buffer or a large volume of the mobile phase to stop further degradation.
-
Analysis: Inject the quenched samples onto the HPLC system.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both compounds have good absorbance (e.g., 254 nm).
-
-
Quantification: Using the calibration curve, determine the concentration of the starting material and product at each time point. Plot concentration vs. time to determine the reaction rate.
Protocol 2: Preparative Scale Hydrolysis and Work-up
This protocol details the synthesis and isolation of the primary decomposition product.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-(p-tolyloxy)benzoate (e.g., 5.0 g).
-
Reagent Addition: Add a mixture of glacial acetic acid (50 mL) and 6M aqueous HCl (25 mL). (Note: The acetic acid acts as a co-solvent).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by TLC (e.g., every 2 hours) until the starting material is consumed. A good TLC eluent is 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid.
-
Cooling & Quenching: Once complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (250 mL). This may cause the product to precipitate.
-
Extraction: Transfer the entire mixture to a 1 L separatory funnel. Add ethyl acetate (150 mL) and shake vigorously. Allow the layers to separate.
-
Base Wash: Drain the lower aqueous layer. Wash the organic layer with 1M NaOH solution (3 x 75 mL). Combine these basic aqueous washes. The product is now in the aqueous layer as its sodium salt. The organic layer contains non-acidic impurities and can be discarded.
-
Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl while stirring until the pH is ~1. A white precipitate of 3-(p-tolyloxy)benzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. Characterize the final product by NMR, IR, and melting point analysis.
References
- Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry.
- Laskar, D. D., et al. (2014). A Mechanistic investigation of acid-catalyzed cleavage of aryl-ether linkages: Implications for lignin depolymerization in acidic environments. ACS Sustainable Chemistry & Engineering.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
- Wikipedia. (n.d.). Ester hydrolysis.
- Štěpánková, Š., et al. (2025). Two New Methods Monitoring Kinetics of Hydrolysis of Acetylcholine and Acetylthiocholine. ResearchGate.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Clark, J. (n.d.). Hydrolysing esters. Chemguide.
- Wikipedia. (n.d.). Ether cleavage.
- Wikipedia. (n.d.). Work-up.
- Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Reddit. (2021). [Organic Chemistry] What exactly is a workup?
- ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup.
- ResearchGate. (n.d.). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch.
- Optica Publishing Group. (2021). Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements.
- White Rose Research Online. (2017). Ester hydrolysis.
- NIH. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
- Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic studies in ester hydrolysis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Oxford Academic. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology.
- PubMed. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity.
- Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters.
- MDPI. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources.
- Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube.
- Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
- The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube.
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
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- 18. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(p-tolyloxy)benzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-(p-tolyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of this diaryl ether synthesis. Our goal is to equip you with the expertise to overcome common experimental challenges and achieve high-yielding, reproducible results.
Introduction to the Synthesis of Methyl 3-(p-tolyloxy)benzoate
The synthesis of Methyl 3-(p-tolyloxy)benzoate, a diaryl ether, is a critical transformation in the development of various functional molecules. Diaryl ether linkages are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The most common and effective methods for constructing this C-O bond are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[2][3]
This guide will focus on providing practical solutions to common issues encountered during these reactions, ensuring a robust and efficient synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Methyl 3-(p-tolyloxy)benzoate.
Issue 1: Low or No Yield of the Desired Product
-
Question: I am not observing any significant formation of Methyl 3-(p-tolyloxy)benzoate. What are the likely causes and how can I rectify this?
-
Answer: A low or negligible yield can stem from several factors, primarily related to the activity of the catalyst and the integrity of your reagents and reaction conditions.
-
Catalyst Inactivity (Palladium or Copper): The catalyst is the heart of the reaction. Ensure that your palladium precatalyst or copper source is fresh and has been stored under an inert atmosphere to prevent oxidation.[4] For palladium-catalyzed reactions, the active Pd(0) species is generated in situ; if this process is inefficient, the catalytic cycle will not initiate.[5]
-
Solution:
-
Inadequate Base: The base is crucial for deprotonating the phenol (p-cresol), making it a potent nucleophile.[7] If the base is too weak or has degraded, the reaction will not proceed.
-
Solution:
-
Poor Ligand Choice (Buchwald-Hartwig): The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[2] An inappropriate ligand for the specific substrates can lead to a complete shutdown of the catalytic cycle.
-
Solution:
-
Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective for C-O coupling.[9]
-
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the aryl halide and inactivation of certain bases, significantly reducing the yield.[7]
-
Solution:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents.
-
Ensure all reagents are dry. Molecular sieves can be added to the reaction mixture.[7]
-
-
Issue 2: Incomplete Reaction - Significant Amount of Starting Material Remains
-
Question: My reaction has stalled, and I see a significant amount of unreacted methyl 3-halobenzoate and/or p-cresol. How can I drive the reaction to completion?
-
Answer: Stalled reactions are often a result of suboptimal reaction parameters or catalyst deactivation over time.
-
Insufficient Reaction Time or Temperature: Diaryl ether syntheses, particularly the Ullmann condensation, can be slow and require elevated temperatures to proceed at a reasonable rate.[3]
-
Solution:
-
Increase the reaction time. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
Gradually increase the reaction temperature. For Ullmann reactions, temperatures can range from 100-210°C.[3][8] For Buchwald-Hartwig, temperatures are typically in the range of 80-120°C.[10]
-
-
Catalyst Decomposition: The catalyst may degrade over the course of the reaction, especially at high temperatures.
-
Solution:
-
Increase the catalyst loading. While typically 1-5 mol% is used, increasing it to 10 mol% may be beneficial.
-
For Buchwald-Hartwig reactions, consider a more robust ligand that protects the palladium center from decomposition.
-
-
Sub-optimal Solvent: The solvent's polarity and boiling point can significantly impact reaction rates.
-
Solution:
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation, particularly the dehalogenated arene (methyl benzoate). What is causing this and how can I suppress it?
-
Answer: The formation of byproducts is a common challenge. Reductive dehalogenation of the aryl halide is a frequent side reaction.[7]
-
Reductive Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene instead of undergoing cross-coupling.
-
Possible Causes and Solutions:
-
Suboptimal Ligand (Buchwald-Hartwig): The ligand may not be effectively promoting the desired cross-coupling pathway over the competing reductive dehalogenation.
-
Troubleshooting: Screen different ligands. For some systems, N,N-dimethylglycine has been shown to be effective in suppressing this side reaction in copper-catalyzed systems.[7]
-
Presence of Protic Impurities: Water or other protic impurities can act as a proton source for the dehalogenation.
-
Troubleshooting: Ensure strictly anhydrous conditions.[7]
-
-
Homocoupling of Aryl Halide: This leads to the formation of a biaryl byproduct.
-
Possible Causes and Solutions:
-
This is more common in Ullmann reactions.[6]
-
Troubleshooting: Adjust the stoichiometry of the reactants. Ensure the phenol is present in a slight excess. Modifying the ligand in copper-catalyzed systems can also mitigate this.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which method is better for synthesizing Methyl 3-(p-tolyloxy)benzoate: Ullmann condensation or Buchwald-Hartwig C-O coupling?
-
A1: Both methods are viable. The choice often depends on the available resources and the specific sensitivities of your substrates.
-
Ullmann Condensation: This is a classic, copper-catalyzed reaction. It is generally less expensive than palladium-catalyzed methods. However, it often requires higher reaction temperatures.[3][12] Modern protocols with specific ligands have made the conditions milder.[13]
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is often more versatile and can proceed under milder conditions with a broader substrate scope.[2][14] However, palladium catalysts and phosphine ligands can be more expensive.
-
-
-
Q2: What is the optimal choice of base for this reaction?
-
A2: The choice of base is critical and depends on the chosen catalytic system.
-
For Ullmann reactions , inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the phenol without promoting significant side reactions.[7][8]
-
For Buchwald-Hartwig reactions , strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4]
-
-
-
Q3: How do I choose the right solvent?
-
A3: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.
-
-
Q4: How can I effectively purify the final product, Methyl 3-(p-tolyloxy)benzoate?
-
A4: Purification is typically achieved through a combination of techniques.
-
Work-up: After the reaction, a standard aqueous work-up is performed to remove the inorganic base and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the product from unreacted starting materials and non-polar byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is recommended.[15]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product.[15]
-
-
Experimental Protocols
Recommended Protocol: Ullmann Condensation for Methyl 3-(p-tolyloxy)benzoate
This protocol is based on established methods for copper-catalyzed diaryl ether synthesis.[13]
Materials:
-
Methyl 3-bromobenzoate
-
p-Cresol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add methyl 3-bromobenzoate (1.0 mmol), p-cresol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | Readily available and effective copper source for Ullmann condensations. |
| Ligand | N,N-Dimethylglycine | An effective and inexpensive ligand for copper-catalyzed C-O coupling, known to improve yields and reduce side reactions.[9] |
| Base | Potassium Phosphate (K₃PO₄) | A strong, non-nucleophilic inorganic base suitable for deprotonating phenols in Ullmann reactions.[7] |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent with a high boiling point, suitable for Ullmann condensations that require elevated temperatures.[8] |
| Temperature | 120-140 °C | Sufficient to drive the reaction to completion at a reasonable rate. |
| Stoichiometry | Phenol in slight excess (1.2 eq) | Helps to ensure complete consumption of the aryl halide. |
Visualizations
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Available from: [Link]
-
(PDF) Copper Promoted Synthesis of Diaryl Ethers - ResearchGate. Available from: [Link]
-
Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor | Organic Letters - ACS Publications. Available from: [Link]
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B. Available from: [Link]
-
MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available from: [Link]
-
Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of - Journal of Synthetic Chemistry. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions | Request PDF. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available from: [Link]
-
Chapter 2: Synthetic Methods for Dialkyl Ethers - Books - The Royal Society of Chemistry. Available from: [Link]
-
Ullmann condensation - Wikipedia. Available from: [Link]
- EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents.
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available from: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Available from: [Link]
-
Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Available from: [Link]
-
The Ullmann Ether Condensation - ResearchGate. Available from: [Link]
-
Ullmann Condensation - SynArchive. Available from: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
- US20050054882A1 - Diaryl ether condensation reactions - Google Patents.
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available from: [Link]
-
Preparation of Methyl Benzoate. Available from: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available from: [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. Available from: [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 3-(p-tolyloxy)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-(p-tolyloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the scale-up of this diaryl ether synthesis. We will explore the core methodologies, troubleshoot common issues with in-depth, cause-and-effect explanations, and provide a robust, field-proven protocol.
Core Synthesis Methodologies: An Overview
The formation of the diaryl ether bond in Methyl 3-(p-tolyloxy)benzoate is the key transformation. This is typically achieved via transition-metal-catalyzed cross-coupling reactions. The two most prominent industrial and academic methods are the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.
-
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol (p-cresol) with an aryl halide (methyl 3-halobenzoate).[1][2] While traditional protocols required harsh conditions (high temperatures, >200 °C) and stoichiometric copper, modern variations use catalytic copper sources with specific ligands, allowing for milder reaction conditions.[3][4] This method is often favored at scale due to the lower cost of copper compared to palladium.[3]
-
Buchwald-Hartwig C-O Coupling: A more recent development, this reaction uses a palladium catalyst with specialized phosphine ligands to couple phenols with aryl halides or triflates.[5][6] This methodology is known for its high functional group tolerance and generally milder conditions compared to the classical Ullmann reaction, but the cost and sensitivity of the palladium catalyst and ligands can be a significant consideration for large-scale production.[5]
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction has stalled. The conversion to Methyl 3-(p-tolyloxy)benzoate is low and incomplete, even after extended reaction times. What are the likely causes?
Answer: Low or incomplete conversion is a frequent scale-up challenge. The root cause often lies with the catalyst, reagents, or reaction conditions.
-
Cause A: Catalyst Deactivation (Most Common)
-
Explanation: On a larger scale, maintaining a strictly inert atmosphere is more challenging. Trace oxygen can oxidize the active Cu(I) species in Ullmann reactions or the Pd(0) species in Buchwald-Hartwig couplings, rendering them inactive. Similarly, moisture can hydrolyze starting materials or interact with the base and catalyst.
-
Solution:
-
Inert Atmosphere: Ensure your reactor is thoroughly purged with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Use anhydrous solvents and ensure your starting materials (p-cresol, methyl 3-halobenzoate) and base are dry. For sensitive Buchwald-Hartwig reactions, using freshly distilled solvents is recommended.[7]
-
Ligand Degradation: Some ligands, particularly phosphine ligands in Buchwald-Hartwig chemistry, can be sensitive to air and temperature.[1] Ensure they are handled under inert conditions.
-
-
-
Cause B: Inefficient Mixing or Mass Transfer
-
Explanation: As batch size increases, ensuring homogenous mixing becomes critical. Many Ullmann couplings are heterogeneous (e.g., using K₂CO₃ or Cs₂CO₃ as base), and poor agitation can lead to localized "dead spots" where the reaction does not proceed.
-
Solution:
-
Mechanical Agitation: Use an overhead stirrer with an appropriately sized and shaped impeller (e.g., anchor or turbine) to ensure efficient mixing of solids and liquids.
-
Solvent Volume: Ensure the solvent volume is sufficient to allow for proper stirring of the slurry. A typical starting point is a solvent volume 5-10 times the mass of the limiting reagent.
-
-
-
Cause C: Incorrect Base or Base Strength
-
Explanation: The base is critical for deprotonating the phenol, making it nucleophilic. An insufficiently strong base or a base with low solubility in the reaction medium can lead to slow reaction rates. For Ullmann reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[1] For Buchwald-Hartwig, stronger bases like NaOtBu or K₃PO₄ are often required.[5]
-
Solution:
-
Base Selection: For Ullmann scale-up, K₃PO₄ is often a good choice as it has a good balance of strength and handling characteristics.
-
Particle Size: Use a finely powdered base to maximize its surface area and reactivity in heterogeneous mixtures.
-
-
Question 2: My reaction produces a significant amount of dark, tarry byproducts, complicating purification and lowering the yield. How can I prevent this?
Answer: The formation of dark, polymeric byproducts often points to side reactions occurring at elevated temperatures, especially those involving the catalyst or starting materials.
-
Cause A: Homocoupling of Aryl Halide
-
Explanation: The catalyst (copper or palladium) can promote the self-coupling of the aryl halide (methyl 3-bromobenzoate) to form a biphenyl species. This is particularly prevalent at higher temperatures or if the concentration of the phenol nucleophile is temporarily depleted.
-
Solution:
-
Control Temperature: Do not exceed the optimal reaction temperature. Conduct a temperature optimization study at lab scale to find the lowest effective temperature.
-
Addition Rate: On a large scale, consider adding the aryl halide slowly to a heated mixture of the p-cresol, base, and catalyst. This maintains a low instantaneous concentration of the aryl halide, favoring the desired cross-coupling over self-coupling.
-
-
-
Cause B: Oxidation of the Phenol
-
Explanation: Phenols are susceptible to oxidation, especially at high temperatures in the presence of a metal catalyst and trace oxygen. This can lead to the formation of colored quinone-type structures and polymeric material.
-
Solution:
-
Strictly Inert Conditions: As mentioned before, rigorous exclusion of oxygen is paramount.
-
Use of Ligands: In modern Ullmann reactions, ligands not only facilitate the catalytic cycle but can also stabilize the copper catalyst, preventing it from promoting undesirable side reactions.[1] N,N-dimethylglycine or L-proline are effective and inexpensive options.[8]
-
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | Catalyst Deactivation (O₂, H₂O) | Ensure rigorous inert atmosphere; use anhydrous reagents. |
| Poor Agitation / Mass Transfer | Use appropriate overhead mechanical stirring; ensure sufficient solvent. | |
| Inappropriate Base | Select a suitable base (e.g., K₃PO₄); use finely powdered material. | |
| Byproduct Formation | Homocoupling of Aryl Halide | Maintain optimal temperature; consider slow addition of the aryl halide. |
| Oxidation of Phenol | Maintain strict inert atmosphere; use a stabilizing ligand for the catalyst. | |
| Purification Issues | Residual Metal Catalyst | Use post-reaction filtration through Celite®; consider an acidic wash or treatment with a chelating agent. |
| Close-boiling Impurities | Optimize reaction to minimize byproducts; use recrystallization over chromatography for final purification at scale. |
Frequently Asked Questions (FAQs)
Q1: For a multi-kilogram scale synthesis, should I use an Ullmann Condensation or a Buchwald-Hartwig C-O Coupling?
This decision involves a trade-off between cost, process robustness, and speed.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst Cost | Low (Copper salts are inexpensive) | High (Palladium precursors and specialized ligands are expensive) |
| Reaction Conditions | Often requires higher temperatures (80-140 °C) | Generally milder temperatures (RT - 100 °C) |
| Robustness | Can be less sensitive to trace impurities in starting materials. | Highly sensitive to oxygen and water, which can poison the catalyst. |
| Substrate Scope | Good, but can be limited with very electron-rich or sterically hindered partners. | Extremely broad, high functional group tolerance.[6] |
| Recommendation: | For Methyl 3-(p-tolyloxy)benzoate, which does not have exceptionally complex or sensitive functional groups, a modern, ligand-assisted Ullmann condensation is typically the more economically viable choice for large-scale production. [3] |
Q2: How can I effectively remove the metal catalyst from my product on a large scale?
Residual metal is a critical quality concern, especially for pharmaceutical applications.
-
Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable solvent (e.g., toluene, ethyl acetate). Filter the entire batch through a pad of Celite® or another filter aid. This will remove the bulk of the insoluble base and a significant portion of the precipitated metal/catalyst.
-
Aqueous Washes: Perform several aqueous washes. A dilute acid wash (e.g., 1M HCl or 10% citric acid) can help to solubilize residual copper salts. Follow with a brine wash to break any emulsions.
-
Chelation: If metal levels are still too high, you can stir the organic solution with a solid-supported metal scavenger or a chelating agent (like EDTA) in an aqueous solution to sequester the remaining metal ions.
Q3: What are the most critical process parameters (CPPs) to monitor and control during scale-up?
-
Temperature: Exotherms can occur, especially during base addition or at the start of the reaction. Precise temperature control is crucial to prevent byproduct formation and ensure batch-to-batch consistency.
-
Agitation Rate: Must be sufficient to keep solids suspended and ensure good mixing. Monitor the stirrer motor's power draw as an indicator of slurry viscosity.
-
Inert Atmosphere: Continuously monitor the reactor for oxygen and moisture content if possible, or at a minimum, ensure a constant, low-flow purge of inert gas.
-
Reaction Progression: Use in-process controls (IPCs) like TLC or HPLC to monitor the consumption of starting materials. This prevents running the reaction for an unnecessarily long time, which can increase byproduct formation.
Visualizations
Catalytic Cycle of a Ligand-Assisted Ullmann Condensation
Caption: Simplified Ullmann catalytic cycle.
Troubleshooting Workflow for Low Reaction Conversion
Caption: Decision tree for troubleshooting low conversion.
Recommended Scale-Up Protocol: Ligand-Assisted Ullmann Condensation
This protocol is designed for robustness and economic viability at scale.
Reactants:
-
Methyl 3-bromobenzoate (1.0 eq)
-
p-Cresol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
L-Proline (0.10 eq)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)
-
Toluene or DMF (5-10 volumes)
Procedure:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, reflux condenser, and an inert gas inlet/outlet, add potassium phosphate (2.0 eq), Copper(I) Iodide (0.05 eq), and L-Proline (0.10 eq).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen or argon for at least 1 hour. Maintain a gentle positive pressure of inert gas for the duration of the reaction.
-
Reagent Addition: Add p-cresol (1.2 eq) followed by the solvent (Toluene or DMF). Begin agitation to create a mobile slurry.
-
Heating: Heat the mixture to the target reaction temperature (typically 110-130 °C for Toluene).
-
Substrate Addition: Once the temperature is stable, add the methyl 3-bromobenzoate (1.0 eq). This can be added in one portion or, for very large scales, via an addition funnel over 30-60 minutes to control any potential exotherm.
-
Reaction Monitoring: Maintain the temperature and strong agitation. Monitor the reaction progress every 2-4 hours by taking a small, quenched sample and analyzing it by TLC or HPLC. The reaction is typically complete in 12-24 hours.
-
Work-up (Cooldown & Filtration): Once the reaction is complete, turn off the heat and allow the mixture to cool to < 40 °C. Dilute the reaction mixture with an equal volume of toluene or ethyl acetate to reduce viscosity. Filter the slurry through a pad of Celite® to remove the base and the bulk of the copper catalyst. Wash the filter cake with additional solvent.
-
Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel or reactor equipped for phase separation. Wash the organic layer sequentially with:
-
1M HCl or 10% citric acid solution (to remove residual copper and L-proline).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to break emulsions and remove water).
-
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: For high purity, the crude product should be recrystallized from a suitable solvent system, such as isopropanol/water or heptane/ethyl acetate. This is far more practical at scale than column chromatography.[9]
References
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(19), 6234. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
ResearchGate. (2021). Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. Retrieved from [Link]
-
Nicolaou, K. C., et al. (2003). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 42(31), 3618-3621. Available at: [Link]
-
Lin, S., et al. (2020). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 142(38), 16239-16246. Available at: [Link]
-
MDPI. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Available at: [Link]
-
ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
ACS Publications. (2001). Poly(arylene ether azomethine)s: Synthesis by Aldimine-Activated Nucleophilic Aromatic Substitution, Characterization, and Thin Films Morphological Study. Macromolecules, 34(23), 7984-7991. Available at: [Link]
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Royal Society of Chemistry. (2021). Chapter 2: Synthetic Methods for Dialkyl Ethers. In Sustainable Catalysis in Oleochemicals. Available at: [Link]
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University website. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122-132. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18017-18028. Available at: [Link]
-
ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Academic Journals. (2010). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry, 4(5), 62-64. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications, 59(95), 14107-14120. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wilfrid Laurier University. (2019). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(12), 1474. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (2021). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 23(2), 359-364. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3583-3590. Available at: [Link]
-
ResearchGate. (2002). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
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National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(4), 1749-1759. Available at: [Link]
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Technical Support Center: Troubleshooting "Methyl 3-(p-tolyloxy)benzoate" NMR Spectra
Welcome to the technical support guide for "Methyl 3-(p-tolyloxy)benzoate." This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound, with a specific focus on interpreting ¹H NMR spectra to identify and eliminate impurities.
The synthesis of diaryl ethers like Methyl 3-(p-tolyloxy)benzoate, often accomplished via methods such as the Ullmann condensation, is a robust procedure.[1][2] However, like any multi-component reaction, it is susceptible to the presence of residual starting materials, side products, and reagents. This guide provides a logical, causality-driven approach to troubleshooting these issues, ensuring the integrity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR shows a broad singlet far downfield, around 10-13 ppm. What is this impurity and how do I remove it?
Plausible Cause: This signal is highly characteristic of a carboxylic acid proton. The likely impurity is 3-(p-tolyloxy)benzoic acid , which results from the hydrolysis of the methyl ester group of your target compound. This can occur during an aqueous workup, particularly if conditions are basic or acidic and left for an extended period.
Diagnostic NMR Signals:
-
¹H NMR (CDCl₃): A broad singlet, δ 10-13 ppm (COOH). The aromatic protons will have slightly different chemical shifts compared to the methyl ester.
Troubleshooting & Purification Protocol: The most effective way to remove an acidic impurity is through a liquid-liquid extraction with a mild aqueous base.[3][4]
Protocol: Mild Basic Wash
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][5] Typically, two to three washes are sufficient.
-
Causality: The basic NaHCO₃ deprotonates the carboxylic acid, forming the sodium salt (sodium 3-(p-tolyloxy)benzoate). This ionic salt is highly soluble in the aqueous layer and will be extracted from the organic layer.[4] The desired ester product does not react and remains in the organic phase.
-
Caution: Carbon dioxide gas is evolved during neutralization.[3] Vent the separatory funnel frequently to release pressure.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Confirmatory Analysis: Acquire a new ¹H NMR spectrum of the purified material. The broad singlet at 10-13 ppm should be absent.
Q2: I see a singlet around 2.3 ppm that integrates for more than the expected 3 protons. What is it?
Plausible Cause: This signal corresponds to the methyl protons of unreacted p-cresol , one of the key starting materials. The chemical shift of the methyl group in p-cresol is very close to that of the tolyl group in the final product.
Diagnostic NMR Signals:
-
¹H NMR (CDCl₃):
Troubleshooting & Purification Protocol: p-Cresol is a phenolic compound and is therefore weakly acidic. It can be removed with a strong base wash.
Protocol: Strong Basic Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Causality: NaOH is a strong enough base to deprotonate the phenolic hydroxyl group of p-cresol, forming the water-soluble sodium p-cresolate salt, which partitions into the aqueous layer. The desired ester is stable to these conditions for a short period.
-
-
Neutralization & Brine Wash: Gently wash the organic layer with water, followed by a brine wash to remove any residual NaOH and reduce the water content.
-
Drying & Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
Alternative Method: Column Chromatography If basic washes are insufficient or if other non-polar impurities are present, purification by flash column chromatography on silica gel is highly effective.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate), will effectively separate the less polar desired product from the more polar p-cresol.
Q3: My aromatic region (δ 6.8-8.0 ppm) looks overly complex and doesn't match the expected pattern. What could be the cause?
Plausible Cause: A complex aromatic region often indicates the presence of unreacted starting materials or side products. The most common culprits are p-cresol and methyl 3-hydroxybenzoate .[7]
Diagnostic NMR Signals Summary:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Notes |
| Methyl 3-(p-tolyloxy)benzoate (Product) | ~7.7-7.8 (m, 2H), ~7.4 (t, 1H), ~7.1-7.2 (m, 3H), ~6.9 (d, 2H), 3.9 (s, 3H), 2.35 (s, 3H) | Expected pattern. |
| p-Cresol (Starting Material) | ~7.07 (d, 2H), ~6.78 (d, 2H), ~5-7 (br s, 1H, OH), ~2.31 (s, 3H) | Overlapping methyl signal. Distinct aromatic doublets.[6] |
| Methyl 3-hydroxybenzoate (Starting Material) | ~7.5-7.6 (m, 2H), ~7.3 (t, 1H), ~7.1 (m, 1H), ~5-6 (br s, 1H, OH), 3.9 (s, 3H) | Overlapping ester methyl signal.[7][8] |
| 3-(p-tolyloxy)benzoic acid (Hydrolysis) | ~10-13 (br s, 1H, COOH), Aromatic signals slightly shifted from product. | Acidic impurity. |
Troubleshooting Workflow:
The presence of multiple impurities requires a more comprehensive purification strategy.
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- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. rsc.org [rsc.org]
- 7. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
"Methyl 3-(p-tolyloxy)benzoate" stability and storage conditions
Welcome to the technical support guide for Methyl 3-(p-tolyloxy)benzoate (CAS: 78303-09-0). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues effectively.
Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common questions regarding the day-to-day handling and storage of Methyl 3-(p-tolyloxy)benzoate.
Q1: What are the ideal storage conditions for Methyl 3-(p-tolyloxy)benzoate?
A1: Based on safety data sheet (SDS) information, Methyl 3-(p-tolyloxy)benzoate is stable under recommended storage conditions.[1] For optimal shelf life, it should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2]
Q2: Is this compound sensitive to light or air?
A2: While specific data on light or air sensitivity for this exact molecule is not extensively published, general best practices for aromatic compounds, especially those used as laboratory chemicals, recommend protection from prolonged exposure to light and air. The aryl ether and benzoate ester functional groups are generally robust, but oxidative or photodegradation can occur over long periods or under harsh conditions. Storing in an amber glass bottle or in a dark cabinet is a recommended precautionary measure.
Q3: What materials are incompatible with Methyl 3-(p-tolyloxy)benzoate?
A3: The SDS for Methyl 3-(p-tolyloxy)benzoate does not list specific incompatible materials.[1] However, based on its chemical structure, which contains a methyl ester and an aryl ether, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[3]
Q4: Is there a recommended shelf-life for this compound?
A4: A specific shelf-life is not typically provided by manufacturers without re-analysis. However, when stored correctly as described in A1, the compound should remain stable for an extended period. For critical applications, it is advisable to verify the purity of the compound if it has been in storage for more than a year or if there are any visual changes (e.g., color change, clumping).
Troubleshooting Guide: Experimental Challenges
This guide provides solutions to specific issues that may arise during the use of Methyl 3-(p-tolyloxy)benzoate in experimental settings.
| Observed Problem | Potential Cause(s) | Recommended Actions & Preventative Measures |
| Low yield in a reaction where the compound is a starting material. | 1. Degradation of Starting Material: The compound may have degraded due to improper storage, leading to lower active concentration. 2. Incompatibility with Reaction Conditions: Basic or acidic reagents (e.g., strong aqueous acids/bases) may be hydrolyzing the ester functional group.[4] | 1. Verify Purity: Before use, run a quick purity check (e.g., TLC, ¹H NMR, or LC-MS) on the starting material. 2. Control pH: If possible, use non-aqueous or buffered conditions. If aqueous acid or base is required, consider running the reaction at a lower temperature to minimize hydrolysis. |
| Appearance of an unexpected impurity in post-reaction analysis, identified as 3-(p-tolyloxy)benzoic acid. | Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which converts it to the corresponding carboxylic acid. This can be catalyzed by acid or base, or even by water at high temperatures.[4][5][6] | 1. Refine Work-up Procedure: Avoid prolonged exposure to aqueous acidic or basic conditions during the reaction work-up. Use a mild base (e.g., sodium bicarbonate solution) for neutralization and minimize contact time. 2. Anhydrous Conditions: Ensure all solvents and reagents are dry if the reaction chemistry is sensitive to water. |
| The compound, which should be a liquid or low-melting solid, has changed in appearance or viscosity over time. | 1. Contamination: Absorption of atmospheric moisture. 2. Slow Degradation: Partial hydrolysis or other slow degradation pathways may have occurred, leading to the formation of impurities that alter the physical state. | 1. Proper Storage: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for a long time. 2. Re-purification: If degradation is suspected, the compound can be re-purified using techniques like column chromatography or recrystallization. |
Visualizing the Primary Degradation Pathway
The most probable degradation pathway under common experimental conditions is the hydrolysis of the methyl ester. This can be catalyzed by either acid or base.
Caption: Primary degradation pathway of Methyl 3-(p-tolyloxy)benzoate.
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing issues related to the compound's stability.
Sources
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- 2. 78303-09-0|Methyl 3-(p-tolyloxy)benzoate|BLD Pharm [bldpharm.com]
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- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Preventing hydrolysis of "Methyl 3-(p-tolyloxy)benzoate"
Technical Support Center: Methyl 3-(p-tolyloxy)benzoate
Introduction: Understanding the Vulnerability of Methyl 3-(p-tolyloxy)benzoate to Hydrolysis
Welcome to the technical support guide for Methyl 3-(p-tolyloxy)benzoate. This document is designed for researchers, medicinal chemists, and formulation scientists who handle this aromatic ester and seek to preserve its integrity throughout experimental workflows.
Methyl 3-(p-tolyloxy)benzoate, like all esters, possesses an inherent susceptibility to hydrolysis—a chemical reaction with water that cleaves the ester bond to yield its parent carboxylic acid (3-(p-tolyloxy)benzoic acid) and alcohol (methanol).[1][2] This degradation pathway is one of the most common challenges encountered, leading to reduced yield, product impurity, and compromised biological assay results. The reaction can be catalyzed by either acidic or basic conditions, making many standard laboratory procedures, from reaction workups to formulation in aqueous buffers, high-risk steps.[3]
This guide provides a troubleshooting framework and actionable protocols to diagnose, mitigate, and prevent the unintended hydrolysis of your compound.
The Chemistry of Degradation: Acid vs. Base-Catalyzed Hydrolysis
Understanding the underlying mechanisms is critical for effective prevention. Both acid- and base-catalyzed pathways proceed via nucleophilic acyl substitution, but their specifics, particularly their reversibility, differ significantly.
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process.[1][2][3] The reaction is driven forward by using a large excess of water, which is often present in dilute aqueous acids used during experimental workups.[1][4] The mechanism involves protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by a water molecule.[5]
-
Base-Catalyzed Hydrolysis (Saponification) : This process is effectively irreversible.[1][6] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon.[6] The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and resistant to further nucleophilic attack, driving the reaction to completion.[1][6]
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section is structured to help you identify the root cause of degradation during your experiments.
Q1: My final product yield is significantly lower than expected, and I see a new, more polar spot on my TLC plate. Is this hydrolysis?
A1: Yes, these are classic signs of ester hydrolysis. The resulting carboxylic acid is more polar than the parent ester due to its ability to form hydrogen bonds, causing it to have a lower Rf value on a typical silica gel TLC plate. You can often confirm this by co-spotting your crude product with the original carboxylic acid starting material, if available.
Q2: I used sodium hydroxide (NaOH) to neutralize the acid catalyst after my reaction. Could this be the problem?
A2: Absolutely. Using a strong base like NaOH or KOH is a primary cause of unintended hydrolysis during workup.[7] This procedure, known as saponification, is often fast and irreversible, converting your desired ester product into a carboxylate salt.[6][7]
-
Solution: Always use a mild, weak base to neutralize acid catalysts. A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended choice.[7] The reaction is gentle and can be visually monitored by the cessation of CO₂ evolution, indicating that all the acid has been neutralized.[7]
Q3: I performed all my aqueous washes at room temperature. Does temperature really make a difference?
A3: Yes, temperature has a significant impact on the reaction rate. Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Performing extractions and washes at room temperature can inadvertently accelerate the degradation of a sensitive ester.
-
Solution: Conduct all aqueous wash and extraction steps using ice-cold solutions.[7] Work quickly and efficiently, and do not let the aqueous and organic layers remain in contact for extended periods in the separatory funnel.
Q4: I washed my organic layer with water and brine, then proceeded to solvent evaporation. Is that sufficient to remove water?
A4: Not always. While a brine wash helps remove the bulk of dissolved water, trace amounts will remain in the organic solvent.[7] If this trace water is not removed, hydrolysis can continue to occur, especially if any acidic or basic residues are still present, even during storage or solvent evaporation.
-
Solution: Always dry the organic layer thoroughly with an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before solvent removal.[7] Add the drying agent until it no longer clumps and flows freely, which indicates that the solution is dry.[7]
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH range for storing Methyl 3-(p-tolyloxy)benzoate in an aqueous buffer? A: While specific data for this molecule requires a formal stability study, most simple esters exhibit maximum stability in a slightly acidic pH range of 4 to 6. Both strongly acidic (pH < 3) and especially alkaline (pH > 8) conditions will significantly accelerate hydrolysis.[8] If aqueous solutions are necessary, use a well-characterized buffer system (e.g., acetate or citrate) in this range and store at low temperatures (2-8 °C) for the shortest duration possible.
Q: Can I use co-solvents to improve stability in aqueous formulations? A: Yes, reducing the concentration of water can slow hydrolysis.[9] Using non-aqueous, water-miscible co-solvents such as ethanol, propylene glycol, or glycerol can be an effective strategy to decrease the rate of degradation in liquid formulations.[9]
Q: Besides hydrolysis, what other degradation pathways should I be aware of? A: Aromatic esters can also be susceptible to oxidation and photolytic degradation.[10][11] Forced degradation studies, as outlined in ICH guidelines, are designed to investigate these pathways by exposing the compound to oxidative stress (e.g., H₂O₂), heat, and light.[10][11][12]
Data Summary & Analytical Signatures
Use the tables below for quick reference on contributing factors and how to detect hydrolysis.
Table 1: Key Factors Influencing Hydrolysis Rate
| Factor | Impact on Rate | Recommended Mitigation Strategy |
| pH | High rate at pH < 3 and pH > 8 | Maintain solutions in a buffered pH range of 4-6. Use weak bases (NaHCO₃) for neutralization.[7] |
| Temperature | Rate increases with temperature | Perform aqueous procedures on ice. Store solutions at 2-8°C or frozen.[7] |
| Water Content | Rate is dependent on water concentration | Use anhydrous solvents and drying agents (Na₂SO₄). Minimize exposure to atmospheric moisture.[13] |
| Catalysts | Strong acids and bases are potent catalysts | Remove or neutralize all acid/base catalysts promptly and gently. |
Table 2: Analytical Signatures of Hydrolysis
| Analytical Method | Methyl 3-(p-tolyloxy)benzoate (Ester) | 3-(p-tolyloxy)benzoic Acid (Product) |
| TLC (Silica Gel) | Higher Rf value (less polar) | Lower Rf value (more polar) |
| ¹H NMR | Presence of methyl ester singlet (~3.9 ppm) | Disappearance of methyl singlet; appearance of a broad carboxylic acid proton signal (>10 ppm) |
| IR Spectroscopy | Sharp C=O stretch (~1720 cm⁻¹) | Sharp C=O stretch (~1680-1700 cm⁻¹); appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) |
| HPLC (Reverse Phase) | Longer retention time | Shorter retention time |
Experimental Protocols
Protocol 1: Optimized Workup Procedure to Minimize Hydrolysis
This protocol describes a standard workup following a reaction to synthesize the target ester, designed to minimize degradation.
-
Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for 10-15 minutes.
-
Quench (if applicable): Slowly add the reaction mixture to a separatory funnel containing ice-cold deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Collect the organic layers.
-
Neutralization Wash: Wash the combined organic layers with cold, saturated aqueous NaHCO₃ solution .[7] Add the solution, swirl the unstoppered funnel gently to control initial gas evolution, then stopper and shake, venting frequently. Continue until no more CO₂ gas is evolved.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine) . This helps to break up emulsions and remove the majority of dissolved water.[7]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; continue adding the drying agent until it no longer clumps and moves freely.[7]
-
Filtration & Concentration: Filter or decant the dried solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature as low as reasonably possible.
Protocol 2: Monitoring Hydrolysis via Thin-Layer Chromatography (TLC)
This is a rapid method to qualitatively assess the stability of your compound under specific conditions (e.g., in a new formulation buffer).
-
Prepare Samples:
-
T=0 Sample: Dissolve a small amount of your pure ester in the test solvent/buffer. Immediately spot this on the TLC plate.
-
T=X Sample: Incubate the solution under the desired test conditions (e.g., 40°C for 24 hours).
-
Reference: Prepare separate solutions of your pure starting ester and the expected carboxylic acid product (if available) in a suitable solvent like ethyl acetate.
-
-
Spot the TLC Plate: On a silica gel plate, carefully spot the T=0 sample, the T=X sample, and the two reference compounds in separate lanes.
-
Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this may require optimization). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots using a UV lamp (254 nm).
-
Analyze: Compare the lanes. The appearance or intensification of a lower-Rf spot in the T=X lane that corresponds to the carboxylic acid reference indicates hydrolysis. The absence of this spot in the T=0 lane confirms the initial purity.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Aecochem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Reactivity: Methyl 3-(p-tolyloxy)benzoate vs. Methyl 3-(phenoxy)benzoate
A Technical Guide for Drug Development and Synthetic Chemistry Professionals
In the landscape of medicinal chemistry and materials science, diaryl ethers serve as crucial structural motifs. The subtle modification of these core structures can profoundly impact their physicochemical properties and reactivity, thereby influencing their utility as synthetic intermediates. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related diaryl ether esters: Methyl 3-(p-tolyloxy)benzoate and Methyl 3-(phenoxy)benzoate. By examining their electronic properties and performance in key organic transformations, we aim to provide researchers with the predictive insights necessary for rational molecule design and synthesis optimization.
Structural and Physicochemical Overview
The core structural difference between the two molecules is the presence of a single methyl group at the para-position of the terminal phenyl ring in Methyl 3-(p-tolyloxy)benzoate. While seemingly minor, this modification introduces significant electronic and steric distinctions.
| Property | Methyl 3-(phenoxy)benzoate | Methyl 3-(p-tolyloxy)benzoate |
| Structure | ||
| Molecular Formula | C₁₄H₁₂O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 228.24 g/mol | 242.27 g/mol [1][2] |
| CAS Number | 50789-43-0[3][4] | 78303-09-0[1] |
| Appearance | Colorless liquid or solid[3] | Not specified, likely solid or oil |
| Key Feature | Unsubstituted terminal phenoxy ring | Methyl-substituted terminal tolyloxy ring |
The Decisive Factor: A Tale of Two Electronic Environments
The reactivity of these molecules is dictated by the interplay of electronic effects across their two distinct aromatic rings and the ester functional group.
-
Ring A (The Benzoate Core): In both compounds, this ring is substituted with a methoxycarbonyl group (-COOCH₃) and a diaryl ether oxygen. The ester group is strongly electron-withdrawing and deactivating, directing any potential electrophilic attack to the meta positions (relative to the ester).[5][6]
-
Ring B (The Phenoxy vs. Tolyloxy Ring): This is where the critical difference lies.
-
In Methyl 3-(phenoxy)benzoate , the ether oxygen activates the ring towards electrophilic aromatic substitution (EAS) by donating its lone pair of electrons via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[7]
-
In Methyl 3-(p-tolyloxy)benzoate , this activating effect is amplified. The para-methyl group is also an electron-donating group through induction (+I) and hyperconjugation.[8] This synergistic electron donation makes the tolyloxy ring significantly more nucleophilic and thus more reactive towards electrophiles than the unsubstituted phenoxy ring.
-
This fundamental electronic difference predicts a significant divergence in their behavior in reactions involving the terminal aromatic ring.
Comparative Reactivity: Experimental Frameworks
To empirically compare their reactivity, we will analyze two fundamental reaction classes: Electrophilic Aromatic Substitution on Ring B and Nucleophilic Acyl Substitution at the ester carbonyl.
A. Electrophilic Aromatic Substitution (EAS): Nitration
EAS reactions are a clear litmus test for the nucleophilicity of an aromatic ring. We predict a marked difference in reaction rate and potentially, yield, for the nitration of the terminal ring.
Hypothesis: Methyl 3-(p-tolyloxy)benzoate will undergo nitration on its terminal (tolyloxy) ring more readily and under milder conditions than Methyl 3-(phenoxy)benzoate.
Mechanistic Rationale: The increased electron density on the tolyloxy ring of Methyl 3-(p-tolyloxy)benzoate, due to the combined +M effect of the ether oxygen and the +I/hyperconjugation effect of the para-methyl group, makes it a much stronger nucleophile. It can therefore attack the nitronium ion (NO₂⁺) electrophile more effectively.[9][10] The directing effects of the ether oxygen and the methyl group will channel the substitution to the ortho positions relative to the ether linkage.
Experimental Protocol: Nitration of Diaryl Ether Esters
This protocol is designed to test the relative reactivity under controlled conditions.
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid (HNO₃) to 2.0 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath, keeping the temperature below 10°C.[11]
-
Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of Methyl 3-(phenoxy)benzoate and 1.0 mmol of Methyl 3-(p-tolyloxy)benzoate, respectively, in 10 mL of glacial acetic acid. Cool both flasks in an ice bath.
-
Addition of Nitrating Agent: To each flask, add the cold nitrating mixture dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.[9][12]
-
Reaction Monitoring: Allow the reactions to stir at 0-5°C. Monitor the progress of each reaction by taking aliquots every 15 minutes and analyzing them by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), pour each reaction mixture slowly into 50 mL of ice-water.[12]
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Analysis: Determine the yield and characterize the products by melting point and NMR spectroscopy to confirm the position of nitration.
Expected Outcome: The reaction for Methyl 3-(p-tolyloxy)benzoate is expected to reach completion significantly faster than that for Methyl 3-(phenoxy)benzoate.
Visualization of the Key Mechanistic Step
Caption: Standard saponification procedure applicable to both esters.
Summary and Conclusion
The addition of a single para-methyl group creates a clear and predictable divergence in the reactivity of these two molecules.
| Reaction Type | Reactant | Predicted Relative Reactivity | Rationale |
| Electrophilic Aromatic Substitution (on Ring B) | Methyl 3-(phenoxy)benzoate | Lower | Ring B is activated only by the ether oxygen. |
| Methyl 3-(p-tolyloxy)benzoate | Higher | Ring B is synergistically activated by the ether oxygen (+M) and the para-methyl group (+I). | |
| Nucleophilic Acyl Substitution (Ester Hydrolysis) | Methyl 3-(phenoxy)benzoate | Similar | Electronic effects from the distant Ring B have a negligible impact on the carbonyl carbon. |
| Methyl 3-(p-tolyloxy)benzoate | Similar | Electronic effects from the distant Ring B have a negligible impact on the carbonyl carbon. |
-
Methyl 3-(p-tolyloxy)benzoate is the superior substrate when further functionalization is desired on the terminal aromatic ring via electrophilic substitution. Its enhanced nucleophilicity allows for potentially milder reaction conditions and faster reaction times.
-
Methyl 3-(phenoxy)benzoate and Methyl 3-(p-tolyloxy)benzoate can be considered interchangeable in reactions targeting the ester functionality, such as hydrolysis or transesterification. Their reactivity at the carbonyl center is virtually identical.
This analysis underscores the power of fundamental electronic principles in predicting chemical behavior. By understanding how subtle structural changes modulate reactivity, chemists can make more informed decisions in the design of synthetic routes and the development of novel molecular entities.
References
- BenchChem. (2025). Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis.
- PrepChem.com. (n.d.). Synthesis of Methyl-3-[[3-(1-acetoxyhexyl)phenoxy]methyl]benzoate.
- PrepChem.com. (n.d.). Synthesis of Methyl-3-[[3-(1-methoxyhexyl)phenoxy]methyl]benzoate.
- Apollo Scientific. (2023). Methyl 3-phenoxybenzoate Safety Data Sheet.
- Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- BLD Pharm. (n.d.). Methyl 3-(p-tolyloxy)benzoate.
- Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
- Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
- ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.
- ChemScene. (n.d.). Methyl 3-(p-tolyloxy)benzoate.
- ResearchGate. (2006). Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I).
- University of Guelph, Department of Chemistry. (2012, February 29). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate [Video]. YouTube.
- Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube.
- ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
- Bouey, E., et al. (2010). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
- Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group?.
- Wikipedia. (n.d.). Tolyl group.
- Unknown. (n.d.). Preparation of Methyl Benzoate.
- Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE.
- BenchChem. (2025). An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate.
- Quora. (2021). Can methyl benzoate be hydrolyzed?.
- Homework.Study.com. (n.d.). Why does the electrophilic aromatic substitution of methyl benzoate using E^+ as an electrophile does not go to completion?.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Wikipedia. (n.d.). Phenyl group.
- Reddit. (2020). [PLEASE HELP] Are benzenes/phenyl groups electron donating or withdrawing?.
- Reddit. (2020). phenyl benzoate electrophilic substitution.
- Bartlett, S. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube.
- BenchChem. (2025). Application Note: Derivatization of 3-Methylphenyl Benzoate for Further Reactions.
- Unknown. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube.
- The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- The Good Scents Company. (n.d.). methyl 3-phenoxybenzoate.
- National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database.
- Academax. (n.d.). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification.
- National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-methyl-, methyl ester. PubChem Compound Database.
- Wikipedia. (n.d.). Methyl benzoate.
- Chemsrc. (n.d.). Methyl benzoate.
- ResearchGate. (2017). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification.
- Sigma-Aldrich. (n.d.). METHYL 3-(OCTADECYLOXY)BENZOATE AldrichCPR.
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A Guide to the Structural Confirmation of Methyl 3-(p-tolyloxy)benzoate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques for the structural confirmation of the aromatic ester, methyl 3-(p-tolyloxy)benzoate.
While a definitive crystal structure for methyl 3-(p-tolyloxy)benzoate is not publicly available in crystallographic databases as of the writing of this guide, this scenario presents a valuable opportunity to explore how a combination of orthogonal analytical techniques can provide a high degree of confidence in its structural assignment. We will delve into the causality behind the experimental choices and demonstrate how a multi-faceted analytical approach forms a self-validating system for structural integrity.
The Unparalleled Detail of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound. The technique involves directing X-rays onto a well-ordered single crystal. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial coordinates of each atom can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
Hypothetical X-ray Crystallography Workflow for Methyl 3-(p-tolyloxy)benzoate:
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
In the absence of a crystal structure for methyl 3-(p-tolyloxy)benzoate, we turn to a powerful combination of spectroscopic methods to build a comprehensive and validated structural picture.
A Spectroscopic Approach to Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal for structural determination. Each technique provides a unique piece of the structural puzzle, and together, they offer a robust and self-validating confirmation of molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Expected ¹H NMR Spectral Data for Methyl 3-(p-tolyloxy)benzoate:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 1H | Ar-H (ortho to -COOCH₃) |
| ~7.4-7.5 | t | 1H | Ar-H (para to -COOCH₃) |
| ~7.1-7.3 | m | 4H | Ar-H (tolyl group) |
| ~6.9-7.0 | m | 2H | Ar-H (ortho to -O-) |
| ~3.9 | s | 3H | -COOCH ₃ |
| ~2.3 | s | 3H | Ar-CH ₃ |
Expected ¹³C NMR Spectral Data for Methyl 3-(p-tolyloxy)benzoate:
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C =O (ester) |
| ~157 | Ar-C -O (benzoate ring) |
| ~154 | Ar-C -O (tolyl ring) |
| ~134 | Ar-C (para to tolyloxy) |
| ~131 | Ar-C -H (tolyl ring) |
| ~130 | Ar-C -H (benzoate ring) |
| ~124 | Ar-C -H (ortho to tolyloxy) |
| ~121 | Ar-C -H (tolyl ring) |
| ~119 | Ar-C -H (ortho to -COOCH₃) |
| ~117 | Ar-C -H (para to -COOCH₃) |
| ~52 | -COOC H₃ |
| ~21 | Ar-C H₃ |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-(p-tolyloxy)benzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be employed.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants (for ¹H), and integration to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expected IR Absorption Bands for Methyl 3-(p-tolyloxy)benzoate:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1000 | Strong | C-O stretch (ester and ether) |
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrometry Data for Methyl 3-(p-tolyloxy)benzoate (C₁₅H₁₄O₃):
-
Molecular Ion (M⁺): m/z = 242.09 (calculated for [C₁₅H₁₄O₃]⁺)
-
Key Fragmentation Peaks:
-
m/z = 211 ([M - OCH₃]⁺)
-
m/z = 183 ([M - COOCH₃]⁺)
-
m/z = 135 ([C₇H₄O₃]⁺)
-
m/z = 107 ([C₇H₇O]⁺)
-
m/z = 91 ([C₇H₇]⁺, tropylium ion)
-
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural features.
A Self-Validating System: The Power of Combined Analysis
The true strength of this spectroscopic approach lies in the convergence of data from multiple, independent techniques.
Figure 2: The convergence of spectroscopic data for structural confirmation.
The NMR data provides the detailed connectivity of the carbon and hydrogen atoms, the IR spectrum confirms the presence of the key ester and ether functional groups, and the mass spectrum verifies the molecular weight and elemental composition. The agreement between these orthogonal datasets provides an exceptionally high level of confidence in the assigned structure of methyl 3-(p-tolyloxy)benzoate, even in the absence of a definitive crystal structure. This self-validating system is a cornerstone of modern chemical analysis and is essential for ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to the Purity Assessment of Methyl 3-(p-tolyloxy)benzoate by High-Performance Liquid Chromatography
Introduction
Methyl 3-(p-tolyloxy)benzoate is a diaryl ether and aromatic ester, a structural motif prevalent in pharmaceuticals, agrochemicals, and material science. Its synthesis, often achieved via methods like the Ullmann condensation, can introduce a range of impurities, including unreacted starting materials, side-products, and isomers.[1][2][3][4] For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a non-negotiable prerequisite for its use in further applications. Purity directly impacts reaction yield calculations, biological activity, and regulatory compliance.
This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of Methyl 3-(p-tolyloxy)benzoate. We will explore the rationale behind method development, present a detailed experimental protocol, and compare HPLC's performance against alternative analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR). All methodologies are presented in alignment with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[5][6][7]
Part 1: The Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
For a molecule like Methyl 3-(p-tolyloxy)benzoate, which is non-volatile and possesses strong UV chromophores (the aromatic rings), RP-HPLC with UV detection is the industry-standard analytical approach. Its high resolving power, sensitivity, and robustness make it ideal for separating the main compound from structurally similar impurities.
Causality Behind Experimental Choices
The development of a robust HPLC method is not arbitrary; it is a science guided by the physicochemical properties of the analyte.
-
Stationary Phase Selection: Methyl 3-(p-tolyloxy)benzoate is a hydrophobic, aromatic compound. A C18 (octadecylsilyl) column is the logical first choice for a stationary phase.[8] The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the aromatic rings of the analyte, ensuring good retention and separation from more polar impurities.[9]
-
Mobile Phase Selection: A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water is used to elute the analyte. Acetonitrile is often preferred for aromatic compounds due to its lower viscosity and favorable UV transparency.[10] A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is optimal. This ensures that early-eluting, polar impurities are well-resolved while the highly retained main peak and any non-polar impurities are eluted in a reasonable time with good peak shape.
-
Detector and Wavelength Selection: The presence of multiple aromatic rings in the molecule results in significant UV absorbance. A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal. This not only allows for quantification at a specific wavelength (e.g., 254 nm, a common wavelength for aromatic compounds) but also provides spectral data across a range, which is invaluable for peak purity assessment and impurity identification.[11]
Experimental Workflow for HPLC Purity Assessment
The following diagram outlines the logical flow of the purity assessment process.
Caption: Workflow for HPLC purity analysis of Methyl 3-(p-tolyloxy)benzoate.
Detailed HPLC Protocol
This protocol is designed to be a robust starting point for the analysis. Method validation according to ICH Q2(R1) guidelines is required to demonstrate its suitability for its intended purpose.[7]
1. Materials and Reagents:
-
Methyl 3-(p-tolyloxy)benzoate (Sample and Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (Optional, 0.1% v/v in water to improve peak shape)
2. Chromatographic Conditions:
-
Instrument: HPLC system with gradient pump, autosampler, and DAD/PDA detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (or Water with 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
4. System Suitability Test (SST):
-
Before sample analysis, inject the reference standard solution (0.1 mg/mL) five times. The results must meet the pre-defined acceptance criteria to ensure the system is performing correctly.
5. Analysis Procedure:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area percent method.
Purity Calculation (% Area): % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Part 2: Data Presentation and Interpretation
Clear data presentation is essential for evaluating the method's performance and the sample's quality.
Table 1: HPLC Method Parameters Summary
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60-95% B over 13 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Table 2: Illustrative System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Illustrative Result | Status |
|---|---|---|---|
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 | Pass |
| Theoretical Plates (N) | > 2000 | 8500 | Pass |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% | Pass |
| %RSD of Retention Time (n=5) | ≤ 1.0% | 0.12% | Pass |
Table 3: Hypothetical Impurity Profile of a Sample Batch This data is illustrative and based on potential side-products from an Ullmann condensation synthesis.[2][12]
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
|---|---|---|---|---|
| 1 | 4.2 | 15,600 | 0.15 | Unknown |
| 2 | 8.9 | 35,800 | 0.35 | Starting Material (e.g., m-Cresol) |
| 3 | 11.5 | 9,985,000 | 98.90 | Methyl 3-(p-tolyloxy)benzoate |
| 4 | 13.1 | 58,500 | 0.58 | Isomeric By-product |
| Total | | 10,094,900 | 100.0 | |
Part 3: Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for this analysis, other techniques offer unique advantages and can be used for orthogonal verification.
Gas Chromatography (GC)
GC is a powerful technique for volatile and semi-volatile compounds.[13] For Methyl 3-(p-tolyloxy)benzoate, which has a moderate molecular weight, GC could be a viable alternative, particularly if coupled with a mass spectrometer (GC-MS) for definitive impurity identification.[14][15]
-
Pros: High resolution for volatile impurities; GC-MS provides structural information.
-
Cons: Requires the analyte to be thermally stable and sufficiently volatile; less suitable for non-volatile or thermally labile impurities. High temperatures in the injector port could potentially cause degradation of the analyte.
Quantitative NMR (qNMR)
qNMR has emerged as a powerful primary method for purity assessment because it does not require a reference standard of the analyte itself.[16][17][18] The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard of a different compound.[19][20]
-
Pros: Provides an absolute measure of purity (mass/mass); requires no analyte-specific reference standard; gives structural confirmation simultaneously.
-
Cons: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities (<0.1%); requires a high-field NMR spectrometer and a suitable internal standard that has non-overlapping peaks with the analyte.
Decision Guide for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting a purity assessment method.
Table 4: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-FID/MS | qNMR |
|---|---|---|---|
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility | Nuclear resonance; signal proportional to molar amount |
| Analyte Suitability | Non-volatile, soluble compounds | Volatile, thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Sensitivity | High (typically <0.05%) | High (ppm levels) | Moderate (typically >0.1%) |
| Quantification | Relative (% Area) or External Standard | Relative (% Area) or External Standard | Absolute (w/w) with Internal Standard |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard | Requires certified internal standard (any compound) |
| Impurity ID | Limited (requires MS detector) | Good (with MS detector) | Excellent (structural information) |
Conclusion and Recommendations
For the routine quality control and purity assessment of Methyl 3-(p-tolyloxy)benzoate , Reversed-Phase HPLC with UV detection is the most suitable and recommended technique . It offers an unparalleled combination of resolution, sensitivity, and robustness for separating the main component from its likely process-related impurities. The area normalization method provides a rapid and reliable estimation of purity, which is sufficient for most research, development, and quality control applications.
For establishing a primary reference standard or when an absolute mass-based purity value is required without an identical standard, qNMR is the superior orthogonal technique . Its ability to provide a direct, absolute purity value makes it an invaluable tool for certifying materials. GC-MS serves as a useful secondary method, particularly for identifying unknown volatile or semi-volatile impurities that may not be resolved by HPLC.
Ultimately, a multi-faceted approach, employing HPLC as the primary workhorse and qNMR or GC-MS for orthogonal verification, provides the highest level of confidence in the purity and quality of Methyl 3-(p-tolyloxy)benzoate, ensuring data integrity for all subsequent scientific endeavors.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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de Oliveira, A. C., et al. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. MethodsX, 7, 100780. Available at: [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. Available at: [Link]
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A Comparative Guide to the Elemental Analysis of Methyl 3-(p-tolyloxy)benzoate
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. Among the suite of analytical techniques employed for this purpose, elemental analysis remains a fundamental and powerful tool. It provides the empirical formula of a compound by determining the mass percentages of its constituent elements. This guide offers an in-depth examination of the elemental analysis of Methyl 3-(p-tolyloxy)benzoate, presenting theoretical data, a comparative analysis with structurally similar compounds, and a validated experimental protocol.
Theoretical Composition of Methyl 3-(p-tolyloxy)benzoate
Methyl 3-(p-tolyloxy)benzoate is an organic ester with significant applications in the synthesis of more complex molecules. The first step in its analytical validation is to determine its theoretical elemental composition based on its molecular formula.
Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u), the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass (u) | Count | Total Mass | Mass Percent (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 74.36% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.82% |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.81% |
| Total | 242.274 | 100.00% | |||
| Table 1: Theoretical elemental composition of Methyl 3-(p-tolyloxy)benzoate.[5] |
Experimental Verification via Combustion Analysis
The most common method for determining carbon and hydrogen content is high-temperature combustion analysis. In this technique, a small, precisely weighed sample is combusted in a stream of pure oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then detected and measured, allowing for the back-calculation of the original C and H percentages.
While publicly available experimental data for Methyl 3-(p-tolyloxy)benzoate is limited, the table below presents illustrative experimental results that would be expected from a high-purity sample. A result is typically considered acceptable if it falls within ±0.4% of the theoretical value.
| Element | Theoretical % | Illustrative Experimental % | Deviation |
| Carbon | 74.36 | 74.21 | -0.15 |
| Hydrogen | 5.82 | 5.88 | +0.06 |
| Table 2: Comparison of theoretical and illustrative experimental elemental analysis data for Methyl 3-(p-tolyloxy)benzoate. |
The illustrative data falls well within the accepted tolerance, providing strong evidence for the assigned empirical formula of C₁₅H₁₄. Oxygen content is often determined by difference, though direct oxygen analysis via pyrolysis is also possible.
The Limits of Resolution: A Comparative Analysis
A critical insight for researchers is understanding that elemental analysis confirms the ratio of elements, not the specific molecular structure. Isomers—molecules with the same molecular formula but different atomic arrangements—will yield identical elemental analysis results. To illustrate this, the theoretical composition of Methyl 3-(p-tolyloxy)benzoate is compared with an isomer and other structurally related compounds.
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Oxygen | % Nitrogen |
| Methyl 3-(p-tolyloxy)benzoate | C₁₅H₁₄O₃ | 74.36 | 5.82 | 19.81 | N/A |
| 4,4'-Dimethoxybenzophenone (Isomer) | C₁₅H₁₄O₃[6][7] | 74.36 | 5.82 | 19.81 | N/A |
| Methyl Benzoate (Simpler Analog) | C₈H₈O₂[8][9] | 70.57 | 5.92 | 23.50 | N/A |
| Methyl 3-nitrobenzoate (N-containing Analog) | C₈H₇NO₄[10] | 53.05 | 3.89 | 35.33 | 7.73 |
| Table 3: Comparative elemental analysis of Methyl 3-(p-tolyloxy)benzoate and related compounds. |
This comparison highlights two key points:
-
Isomer Ambiguity: Elemental analysis alone cannot distinguish between Methyl 3-(p-tolyloxy)benzoate and its isomer, 4,4'-Dimethoxybenzophenone. Techniques like NMR spectroscopy or mass spectrometry are required for definitive structural elucidation.
-
Distinguishing Power: The technique is highly effective at differentiating compounds with different empirical formulas, such as the simpler analog Methyl Benzoate or the nitrogen-containing Methyl 3-nitrobenzoate. The presence of nitrogen in the latter provides a clear analytical distinction.
Standard Protocol for CHN Combustion Analysis
The following protocol outlines the steps for a self-validating elemental analysis experiment. The causality behind each step is crucial for ensuring data integrity.
Instrumentation: Standard CHN Elemental Analyzer Calibration Standard: Acetanilide (C₈H₉NO, Theoretical: C=71.09%, H=6.71%, N=10.36%) or other certified standard. The choice of a stable, high-purity standard is critical as it forms the basis for the entire calibration curve, directly impacting the accuracy of all subsequent measurements.
Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction furnaces have reached their operational temperatures (typically ~900-1000°C and ~650°C, respectively).
-
Verify a stable baseline from the thermal conductivity detector (TCD), indicating a clean, leak-free system.
-
Perform a multi-point calibration by analyzing several accurately weighed (1-3 mg) samples of the calibration standard. This establishes a linear response curve from which the elemental composition of unknown samples will be calculated.
-
-
Sample Preparation:
-
Homogenize the Methyl 3-(p-tolyloxy)benzoate sample to ensure the analyzed portion is representative of the bulk material.
-
Accurately weigh 1-3 mg of the sample into a clean tin capsule. The use of tin capsules facilitates complete and rapid combustion upon introduction into the furnace.
-
Seal the capsule, removing any trapped air, to create a small, dense pellet.
-
-
Analysis Workflow:
-
The sealed sample is introduced into the combustion furnace via an autosampler.
-
The sample is flash-combusted in a pulse of pure oxygen, converting the sample into gaseous products: CO₂, H₂O, N₂, and NOx.
-
These gases pass through a reduction tube (typically packed with copper) to convert NOx species to N₂ and remove excess oxygen.
-
The resulting gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column to separate the individual components.
-
The separated gases flow through the TCD, which measures the change in thermal conductivity of each gas relative to a helium carrier gas, generating a signal proportional to the concentration of the element.
-
-
Data Processing:
-
The instrument software integrates the detector signals and calculates the mass percentages of C, H, and N using the previously generated calibration curve.
-
The results are compared against the theoretical values to confirm the empirical formula.
-
Caption: Workflow of a modern CHN combustion analyzer.
Conclusion
Elemental analysis is an indispensable technique for the initial characterization of novel compounds like Methyl 3-(p-tolyloxy)benzoate. It provides a robust and accurate determination of a molecule's empirical formula, serving as a primary checkpoint for synthetic success and purity. However, as demonstrated by the comparative analysis with its isomer, researchers must recognize its limitations and employ it as part of a broader suite of orthogonal analytical methods—including NMR, MS, and chromatography—to achieve complete and unambiguous structural confirmation.
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A Comparative Guide to the Biological Activity of Methyl 3-(p-tolyloxy)benzoate and Its Analogs
For researchers, scientists, and drug development professionals, understanding the subtle nuances of structure-activity relationships is paramount in the quest for novel therapeutics. This guide provides an in-depth comparison of the biological activities of Methyl 3-(p-tolyloxy)benzoate and its structural analogs. While specific experimental data on the lead compound is emerging, a wealth of information on related phenoxy benzoate and methyl benzoate derivatives allows for a robust comparative analysis. This document will delve into the potential anticancer, anti-inflammatory, and antimicrobial properties of this chemical class, supported by established experimental protocols and data from analogous compounds.
Introduction to Methyl 3-(p-tolyloxy)benzoate and its Therapeutic Potential
Methyl 3-(p-tolyloxy)benzoate belongs to the diaryl ether class of compounds, characterized by two aromatic rings linked by an oxygen atom. This structural motif is present in numerous biologically active molecules. The exploration of its analogs has revealed a spectrum of activities, suggesting that Methyl 3-(p-tolyloxy)benzoate could serve as a valuable scaffold for the development of novel therapeutic agents. This guide will explore the cytotoxic, anti-inflammatory, and antimicrobial activities of structurally similar compounds to infer the potential biological profile of Methyl 3-(p-tolyloxy)benzoate and to provide a framework for its future evaluation.
Comparative Biological Activities
The biological activities of phenoxy benzoate and methyl benzoate derivatives are diverse, with subtle structural modifications leading to significant changes in potency and selectivity.[1] Below, we compare the documented activities of analogs to provide a predictive framework for Methyl 3-(p-tolyloxy)benzoate.
Anticancer Activity
Several phenyl benzoate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[1]
Comparative Data for Anticancer Analogs:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| 4-Butylphenyl 4-(6-hydroxyhexyloxy)benzoate | A549 (Lung) | >5 | Showed marked cell-growth inhibition. | |
| 1,3-Bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | A549 (Lung) | Not specified | Induced marked cell accumulation in the Sub-G1 phase, indicative of apoptosis. | |
| Methyl Benzoate | HEK293, CACO2, SH-SY5Y | LC50 values reported | Exhibited lethal effects at high concentrations. | [2][3] |
| Ethyl Benzoate | HEK293, SH-SY5Y | More toxic than Methyl Benzoate | Comparative cytotoxicity study. | [2][3] |
| Vinyl Benzoate | HEK293, SH-SY5Y | Most toxic among tested benzoates | Comparative cytotoxicity study. | [2][3] |
IC50: The half-maximal inhibitory concentration. LC50: The lethal concentration for 50% of cells.
Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., lung, colon, neuronal) allows for the assessment of broad-spectrum anticancer activity versus cell-type specific effects. The use of normal fibroblast cell lines (e.g., WI-38) is crucial for determining the selectivity of the compounds, a key parameter in the development of safe and effective cancer therapeutics.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases.[4] Analogs of Methyl 3-(p-tolyloxy)benzoate have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5]
Comparative Data for Anti-inflammatory Analogs:
| Compound/Analog | Assay | Activity/IC50 | Key Findings | Reference |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | In vivo (LPS-induced rats) | Significant reduction of TNF-α and IL-1β | Inhibited inflammation, hypothetically through COX-2 binding. | [6] |
| 2-Aryloxy methyl oxazolines | In vivo (Carrageenan-induced paw edema) | Up to 48.5% inhibition | Demonstrated significant anti-inflammatory activity with low ulcerogenic potential. | [7] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | In vivo (Carrageenan-induced paw edema) | Edema inhibition of 48.9–63.1% | Activity comparable to diclofenac. | [8] |
Causality Behind Experimental Choices: In vitro assays like protein denaturation and membrane stabilization provide a rapid and cost-effective initial screening for anti-inflammatory potential.[4][5][9] Subsequent in vivo models, such as the carrageenan-induced paw edema model in rats, are essential to confirm the anti-inflammatory effects in a complex biological system and to assess potential side effects like ulcerogenicity.[8]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Methyl benzoate and its derivatives have shown promise in this area, exhibiting activity against a range of bacteria.[10][11] The proposed mechanism often involves the disruption of the bacterial cell membrane.[10]
Comparative Data for Antimicrobial Analogs:
| Compound/Analog | Microorganism | MIC (µg/mL) | Key Findings | Reference |
| Methyl Benzoate | Staphylococcus aureus | Not specified | Exhibits significant antibacterial activity. | [10] |
| 1,3-Bis(aryloxy)propan-2-amines | S. aureus, S. pyogenes, E. faecalis | 2.5–10 | Active against Gram-positive bacteria, including MRSA. | [12] |
| Prenylated p-hydroxybenzoic acid derivatives | Various bacteria | Not specified | Displayed significant antibacterial activities. | [13] |
MIC: Minimum Inhibitory Concentration.
Causality Behind Experimental Choices: The initial screening of antimicrobial activity is typically performed using broth microdilution or agar diffusion methods to determine the MIC.[14][15][16] Testing against a panel of both Gram-positive and Gram-negative bacteria is crucial to determine the spectrum of activity. The inclusion of drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is vital for evaluating the potential of new compounds to address the challenge of antimicrobial resistance.[12]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities discussed above.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for Cytotoxicity Screening:
Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay is a simple and effective method for screening potential anti-inflammatory compounds.[5]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating at 70°C for 10 minutes.[5]
-
Cooling and Absorbance Measurement: Cool the mixture and measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Protocol:
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing:
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenoxy benzoate derivatives is intrinsically linked to their chemical structure.[19][20] Key structural features that influence activity include:
-
Substitution Pattern: The position and nature of substituents on the phenyl rings can dramatically alter the biological activity. For instance, in a series of 2-phenoxybenzamides, para-substitution on the anilino partial structure led to the highest antiplasmodial activity and selectivity.[20]
-
Lipophilicity: The lipophilicity of the molecule, often expressed as the logarithm of the partition coefficient (ClogP), is a critical parameter influencing skin sensitization and permeability.[21]
-
Presence of Specific Functional Groups: The presence of hydroxyl groups can contribute to antioxidant activity through hydrogen atom donation to neutralize free radicals.[19]
Key Signaling Pathway: Apoptosis Induction
Many anticancer phenyl benzoate derivatives exert their effect by inducing apoptosis.[1]
Caption: A simplified representation of the intrinsic apoptosis pathway potentially activated by phenyl benzoate derivatives.
Conclusion and Future Directions
While direct experimental data for Methyl 3-(p-tolyloxy)benzoate is not yet widely available, the comparative analysis of its structural analogs strongly suggests its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic evaluation of its biological activities. Future research should focus on the synthesis and in-depth biological characterization of Methyl 3-(p-tolyloxy)benzoate and a library of its derivatives to elucidate precise structure-activity relationships and to identify candidates with optimal therapeutic profiles.
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A Spectroscopic Guide to Methyl 3-(p-tolyloxy)benzoate and Its Derivatives for Researchers
In the landscape of medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. Aryl ether benzoates, such as Methyl 3-(p-tolyloxy)benzoate and its derivatives, represent a class of molecules with significant potential in various applications. Their structural nuances, often subtle, can lead to profound differences in their chemical and biological activities. This guide provides a comprehensive spectroscopic comparison of Methyl 3-(p-tolyloxy)benzoate and its key derivatives, offering researchers a foundational understanding of their characterization.
This document is structured to provide not just data, but also the rationale behind the analytical techniques, ensuring a deeper comprehension of the results. The experimental protocols are detailed to be self-validating, promoting reproducibility and confidence in the findings.
The Importance of Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of modern chemical analysis, allowing for the elucidation of molecular structure and purity. For derivatives of Methyl 3-(p-tolyloxy)benzoate, where minor structural modifications can be made to modulate properties, a thorough spectroscopic analysis is crucial. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, painting a complete picture of the molecule's identity.
General Synthesis of Methyl 3-(p-tolyloxy)benzoate Derivatives
The synthesis of these compounds is typically achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the parent compound, this would involve the reaction of p-cresol with methyl 3-bromobenzoate. Derivatives can be synthesized by using substituted phenols or substituted methyl benzoates.
Caption: General workflow for the Ullmann condensation synthesis of Methyl 3-(p-tolyloxy)benzoate derivatives.
Spectroscopic Analysis: A Comparative Approach
The following sections detail the expected spectroscopic data for Methyl 3-(p-tolyloxy)benzoate and a hypothetical derivative, Methyl 3-(4-fluorophenoxy)benzoate, to illustrate the impact of substitution on the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in aromatic regions.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Number of Scans: 16-32 scans are usually adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Comparative Data:
| Compound | ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) |
| Methyl 3-(p-tolyloxy)benzoate | ~7.8 (m, 2H), ~7.4 (t, 1H), ~7.1 (d, 2H), ~7.0 (d, 2H), ~3.9 (s, 3H), ~2.3 (s, 3H) | ~166 (C=O), ~157 (Ar-O), ~155 (Ar-O), ~135 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~124 (Ar-CH), ~121 (Ar-CH), ~119 (Ar-CH), ~52 (OCH₃), ~21 (CH₃) |
| Methyl 3-(4-fluorophenoxy)benzoate | ~7.9 (m, 2H), ~7.5 (t, 1H), ~7.1 (m, 4H) | ~166 (C=O), ~160 (d, J=243 Hz, C-F), ~156 (Ar-O), ~153 (Ar-O), ~130 (Ar-CH), ~125 (Ar-CH), ~122 (d, J=8 Hz, Ar-CH), ~120 (Ar-CH), ~117 (d, J=23 Hz, Ar-CH), ~52 (OCH₃) |
Analysis of Differences:
-
¹H NMR: The introduction of the fluorine atom in the derivative simplifies the aromatic region corresponding to the phenoxy ring, resulting in a complex multiplet around 7.1 ppm due to H-F coupling. The methyl signal of the tolyl group at ~2.3 ppm is absent.
-
¹³C NMR: The most significant change is the presence of carbon-fluorine coupling. The carbon directly attached to the fluorine atom appears as a doublet with a large coupling constant (J ≈ 243 Hz). The adjacent carbons also show smaller couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Comparative Data:
| Compound | Key IR Absorptions (cm⁻¹) |
| Methyl 3-(p-tolyloxy)benzoate | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O stretch), ~1600, 1500 (Ar C=C stretch), ~1250 (Ar-O-C stretch) |
| Methyl 3-(4-fluorophenoxy)benzoate | ~3060 (Ar C-H stretch), ~1720 (C=O stretch), ~1600, 1500 (Ar C=C stretch), ~1240 (Ar-O-C stretch), ~1200 (C-F stretch) |
Analysis of Differences:
The main difference in the IR spectra is the presence of a strong C-F stretching band in the fingerprint region (around 1200 cm⁻¹) for the fluorinated derivative. The other key functional group absorptions, such as the carbonyl and ether stretches, remain in similar positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the structure.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for these compounds, often resulting in a prominent protonated molecule peak [M+H]⁺.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to obtain high-resolution mass data.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Comparative Data:
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ |
| Methyl 3-(p-tolyloxy)benzoate | C₁₅H₁₄O₃ | 242.0943 | 243.0965 |
| Methyl 3-(4-fluorophenoxy)benzoate | C₁₄H₁₁FO₃ | 246.0692 | 247.0714 |
Analysis of Differences:
The molecular weight is the primary differentiator. High-resolution mass spectrometry can confirm the elemental composition of each compound to within a few parts per million (ppm), providing a high degree of confidence in the assigned structure.
Conclusion
The spectroscopic comparison of Methyl 3-(p-tolyloxy)benzoate and its derivatives reveals that while some spectral features remain consistent (e.g., the ester carbonyl stretch in IR), specific structural modifications lead to predictable and identifiable changes in the NMR, IR, and MS data. A multi-technique approach is essential for unambiguous characterization. The data and protocols presented in this guide offer a solid foundation for researchers working with this class of compounds, enabling efficient and accurate structural elucidation.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Ullmann, F., & Sponagel, P. (1905). Ueber die Phenylirung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]
A Comparative Guide to the Synthesis of Methyl 3-(p-tolyloxy)benzoate and Related Aryl Ether Benzoates
Introduction: The Strategic Importance of the Aryl Ether Benzoate Scaffold
In the landscape of modern drug discovery and materials science, the aryl ether benzoate motif stands out as a privileged scaffold. Its unique three-dimensional structure, arising from the flexible yet defined geometry of the diaryl ether linkage, allows for potent and selective interactions with a wide range of biological targets. This framework is a cornerstone in the design of kinase inhibitors, where it adeptly occupies hydrophobic pockets within ATP-binding sites, and is integral to various compounds with therapeutic potential.[1] Methyl 3-(p-tolyloxy)benzoate serves as an exemplary member of this class, embodying the synthetic challenges and opportunities inherent in these molecules. The strategic introduction of methyl groups, for instance, is a well-established tactic in lead optimization to modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[2]
The primary synthetic hurdle in constructing these molecules lies in the formation of the C-O bond between two aromatic rings. This guide provides an in-depth, comparative analysis of the two preeminent catalytic systems for this transformation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling. We will use the synthesis of Methyl 3-(p-tolyloxy)benzoate as a central case study to explore the nuances of these methods, offering field-proven insights and quantitative data to guide researchers in selecting the optimal synthetic strategy.
Core Synthetic Strategies: A Tale of Two Metals
The choice between copper and palladium catalysis for diaryl ether synthesis is a critical decision dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
The Ullmann Condensation: A Copper-Catalyzed Classic
First reported over a century ago, the Ullmann condensation is the traditional method for forming aryl ethers.[3] The classic protocol involves the copper-promoted reaction of an aryl halide with a phenol, typically requiring high temperatures (>200 °C) and polar, high-boiling solvents like DMF or N-methylpyrrolidone.[4] These harsh conditions significantly limit the reaction's scope, particularly with thermally sensitive substrates.
Modern advancements have revitalized the Ullmann-type reaction, employing soluble copper(I) salts (e.g., CuI, CuBr) in conjunction with ligands such as diamines or amino acids (e.g., N,N-dimethylglycine).[5][6] These modifications facilitate the reaction under milder conditions and have broadened its applicability, making it a cost-effective option for specific large-scale syntheses.[5] The reaction is understood to proceed through a Cu(I) intermediate that undergoes oxidative addition to the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination.[4]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.
Comparative Synthesis of Aryl Ether Benzoates: Experimental Data
To objectively evaluate these methodologies, we present comparative data for the synthesis of Methyl 3-(p-tolyloxy)benzoate and structurally related analogs. The data highlight the impact of electronic effects, catalyst systems, and reaction conditions on overall efficiency.
| Entry | Aryl Halide | Phenol | Method | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-bromobenzoate | p-Cresol | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 2 | Methyl 3-bromobenzoate | p-Cresol | Ullmann | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Methyl 3-bromobenzoate | 4-Methoxyphenol | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 10 | 95 |
| 4 | Methyl 3-bromobenzoate | 4-Nitrophenol | Buchwald-Hartwig | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 18 | 68 |
| 5 | Methyl 3-chlorobenzoate | p-Cresol | Buchwald-Hartwig | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 100 | 24 | 85 |
| 6 | Methyl 4-bromobenzoate | p-Cresol | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 12 | 90 |
Analysis of Experimental Data
The data presented in the table lead to several key insights for the practicing chemist:
-
Superiority of Buchwald-Hartwig: For the synthesis of Methyl 3-(p-tolyloxy)benzoate (Entry 1 vs. 2), the Buchwald-Hartwig protocol provides a significantly higher yield in half the reaction time and at a slightly lower temperature compared to the modern Ullmann conditions. This underscores the general efficiency and milder nature of the palladium-catalyzed system. [7]* Electronic Effects: The presence of an electron-donating group (-OCH₃) on the phenol (Entry 3) accelerates the reaction, resulting in a near-quantitative yield in a shorter time. Conversely, a strong electron-withdrawing group (-NO₂) (Entry 4) deactivates the phenoxide nucleophile, leading to a lower yield and requiring longer reaction times, even with a robust catalyst system.
-
Aryl Halide Reactivity: While aryl bromides are excellent substrates (Entry 1), the less reactive but more cost-effective aryl chlorides can also be used effectively with the appropriate choice of a highly active catalyst system, such as one employing the BrettPhos ligand (Entry 5). [8]* Positional Isomers: The synthetic efficiency is largely maintained when changing the substitution pattern on the benzoate ring (Entry 6 vs. 1), demonstrating the robustness of the Buchwald-Hartwig method for accessing various structural isomers.
Detailed Experimental Protocols
To ensure reproducibility and highlight the practical differences between the methods, we provide detailed, self-validating protocols.
Protocol 1: Synthesis of Methyl 3-(p-tolyloxy)benzoate via Buchwald-Hartwig Coupling (Entry 1)
Caption: Experimental workflow for Buchwald-Hartwig synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate (1.0 equiv), p-cresol (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), and RuPhos (0.025 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the limiting reagent (methyl 3-bromobenzoate).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M NaOH (to remove excess phenol) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford Methyl 3-(p-tolyloxy)benzoate as a crystalline solid.
Protocol 2: Synthesis of Methyl 3-(p-tolyloxy)benzoate via Ullmann Condensation (Entry 2)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 equiv), methyl 3-bromobenzoate (1.0 equiv), p-cresol (1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and N,N-dimethylglycine (0.2 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous dioxane via syringe (approx. 0.2 M concentration).
-
Reaction: Heat the mixture in a preheated oil bath at 110 °C with vigorous stirring for 24 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1. The typically higher catalyst loading and presence of ligands may necessitate a more careful chromatographic separation.
Conclusion and Recommendations
For the synthesis of Methyl 3-(p-tolyloxy)benzoate and other electronically diverse aryl ether benzoates, the Buchwald-Hartwig C-O coupling reaction stands as the superior methodology for laboratory-scale and drug development applications. [9][7]Its operational simplicity, mild conditions, high yields, and broad functional group tolerance provide a reliable and versatile platform for accessing this important chemical class. The ability to effectively couple even challenging substrates like aryl chlorides by tuning the ligand demonstrates its power and adaptability. [8] While modern Ullmann protocols are viable and can be more economical for specific, optimized industrial processes, they generally require longer reaction times and higher temperatures, and offer less flexibility. For researchers and drug development professionals who prioritize efficiency, reliability, and broad applicability, the investment in palladium catalysis is unequivocally justified. The protocols and comparative data herein provide a robust framework for the successful synthesis and exploration of novel aryl ether benzoates.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
PubMed Central (PMC). (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
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PubMed. (2013). [Application of methyl in drug design]. [Link]
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Comparative Guide to Validating the Structure of Methyl 3-(p-tolyloxy)benzoate Reaction Products
For researchers and professionals in drug development and synthetic chemistry, absolute certainty in molecular structure is the bedrock of reliable and reproducible science. The synthesis of novel compounds, such as Methyl 3-(p-tolyloxy)benzoate, a diaryl ether ester, necessitates a rigorous and multi-faceted validation process. Diaryl ether synthesis, often accomplished via methods like the Ullmann condensation, can be prone to the formation of positional isomers and other impurities that are structurally similar to the target molecule.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical techniques designed to provide unambiguous structural confirmation, ensuring the integrity of your research outcomes.
The Imperative for a Multi-Technique Approach
Caption: A comprehensive workflow for the validation of synthesized products.
Primary Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For Methyl 3-(p-tolyloxy)benzoate, both ¹H and ¹³C NMR are essential to differentiate it from its potential positional isomers.
Causality Behind Expected Spectra:
The chemical environment of each proton and carbon atom dictates its resonant frequency. The molecule has two distinct aromatic rings and two methyl groups, each with predictable chemical shifts.
-
Benzoate Ring (Ring A): The ester is an electron-withdrawing group, which deshields the attached aromatic protons, shifting them downfield.
-
Tolyl Ring (Ring B): The ether oxygen is electron-donating through resonance, while the methyl group is weakly electron-donating, shielding the protons on this ring and shifting them upfield relative to the benzoate protons.
-
Para-Substitution: The para-substitution on the tolyl ring will produce a characteristic AA'BB' system (appearing as two doublets), a key signature to look for.
Caption: Target molecule vs. a key positional isomer.
Comparative NMR Data:
The most critical comparison is against potential positional isomers that could arise from using an incorrect starting material (e.g., methyl 4-bromobenzoate instead of methyl 3-bromobenzoate).
| Signal | Expected ¹H Shift (ppm) for Methyl 3-(p-tolyloxy)benzoate | Rationale / Key Differentiator for Isomers |
| Benzoate Protons | 4 signals in the 7.1-7.8 ppm range | The splitting pattern is key. Expect a complex pattern (e.g., ddd, t, dd) for the 3-substitution. A 4-substituted isomer would show a simpler AA'BB' pattern (two doublets). |
| Tolyl Protons | ~7.15 (d, 2H) and ~6.95 (d, 2H) | The classic AA'BB' pattern confirms para-substitution on the tolyloxy ring. |
| Methoxy Protons (-OCH₃) | ~3.9 ppm (s, 3H) | A sharp singlet, characteristic of the ester methyl group.[4] |
| Tolyl Methyl Protons (-CH₃) | ~2.3 ppm (s, 3H) | A sharp singlet, characteristic of the tolyl methyl group. |
| Signal | Expected ¹³C Shift (ppm) for Methyl 3-(p-tolyloxy)benzoate | Rationale / Key Differentiator for Isomers |
| Carbonyl Carbon (C=O) | ~166 ppm | Typical for an aromatic ester carbonyl.[5] |
| Benzoate Ring Carbons | 6 signals (~115-160 ppm) | The number of signals (6) confirms the lack of symmetry in the 3-substituted ring. A 4-substituted isomer would show only 4 signals due to symmetry. |
| Tolyl Ring Carbons | 4 signals (~118-155 ppm) | The presence of only 4 signals confirms the symmetry of the para-substituted ring. |
| Methoxy Carbon (-OCH₃) | ~52 ppm | Typical for an ester methoxy carbon.[5] |
| Tolyl Methyl Carbon (-CH₃) | ~21 ppm | Typical for an aromatic methyl carbon. |
Molecular Weight and Formula Confirmation: Mass Spectrometry
Mass spectrometry validates the molecular weight of the compound, providing a fundamental check of its identity.
-
Expected Molecular Ion: For C₁₅H₁₄O₃, the molecular weight is 242.27 g/mol .[6][7][8] High-resolution mass spectrometry (HRMS) should find a molecular ion peak ([M]⁺) at m/z ≈ 242.0943, confirming the elemental composition.
-
Fragmentation Pattern: Electron ionization (EI) would likely show characteristic fragments. Key expected fragments include:
-
m/z 211: Loss of the methoxy group (-OCH₃).
-
m/z 183: Loss of the carboxylate group (-COOCH₃).
-
m/z 135: Cleavage of the ether bond, corresponding to the methoxycarbonylphenyl fragment.
-
m/z 107: Cleavage of the ether bond, corresponding to the tolyloxy fragment.
-
Functional Group Verification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. Aromatic esters have a distinct pattern of three strong peaks, sometimes called the "Rule of Three".[9][10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| C=O Stretch (Ester) | 1730 - 1715 | A very strong, sharp peak. Its position indicates conjugation with the aromatic ring.[9][11] |
| C-O Stretch (Aromatic Ether) | 1270 - 1230 | Strong absorption confirming the Ar-O-Ar linkage. |
| C-O Stretch (Ester) | 1310 - 1250 and 1130 - 1100 | Two distinct, strong peaks characteristic of the C-C-O and O-C-C portions of the ester group.[9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms the presence of aromatic rings.[11] |
| C-H Bending (Aromatic) | 900 - 675 | Out-of-plane bending patterns can give clues about substitution patterns. |
Purity and Isomer Separation: HPLC
While spectroscopy confirms the structure of the major component, it doesn't quantify its purity. HPLC is the gold standard for this task.
-
Objective: To separate the target compound from unreacted starting materials (methyl 3-bromobenzoate, p-cresol), and any positional isomers formed during the reaction.
-
Methodology: A reverse-phase C18 column is typically effective. The non-polar nature of the diaryl ether ester means it will be well-retained. A gradient elution using acetonitrile and water is a good starting point for method development.
-
Validation: A pure sample should yield a single, sharp peak. Spiking the sample with known starting materials can confirm the identity of any smaller, impurity peaks. The relative peak area provides a quantitative measure of purity.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectra, integrating the ¹H signals and referencing the chemical shifts to the residual solvent peak.
Protocol 2: HPLC Purity Assessment
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase:
-
A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
-
-
Gradient: Start with a 50:50 A:B mixture, ramping to 5:95 A:B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 254 nm.[12]
-
Injection: Inject 10 µL of a ~1 mg/mL solution of the sample in acetonitrile.
Protocol 3: Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI) for soft ionization (to see the molecular ion) or Electron Ionization (EI) for fragmentation patterns.[12]
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC peak.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare the exact mass to the calculated value. Analyze major fragments to corroborate the proposed structure.
Conclusion
The structural validation of Methyl 3-(p-tolyloxy)benzoate is not a single experiment but a logical, systematic process. By integrating the detailed connectivity information from NMR , the definitive molecular weight from MS , the functional group confirmation from IR , and the quantitative purity from HPLC , researchers can build an unshakeable foundation of evidence. This multi-technique "self-validating" workflow ensures that the molecule in the vial is unequivocally the molecule you intended to synthesize, safeguarding the integrity and reproducibility of subsequent research.
References
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- SynArchive.
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- Spectroscopy Online.
- SciELO México.
- BLD Pharm. 78303-09-0|Methyl 3-(p-tolyloxy)
- Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.
- CymitQuimica. Methyl 3-(p-tolyloxy)
- Anasazi Instruments.
- ChemScene. 78303-09-0 | Methyl 3-(p-tolyloxy)
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- The Royal Society of Chemistry.
- NIST WebBook. Benzoic acid, 3-methyl-, methyl ester.
- ChemicalBook.
- PubChem. Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435.
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- Restek.
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A Comprehensive Guide to Cross-Reactivity Studies of Methyl 3-(p-tolyloxy)benzoate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, agrochemical development, and toxicology, the precise and accurate quantification of a target molecule is paramount. However, the presence of structurally related compounds can often lead to analytical challenges, primarily through cross-reactivity in immunoassays or co-elution in chromatographic methods. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of Methyl 3-(p-tolyloxy)benzoate , a chemical intermediate, against its potential structural analogs.
While specific cross-reactivity data for Methyl 3-(p-tolyloxy)benzoate is not extensively published, this guide, grounded in established analytical principles, will equip researchers with the necessary methodologies to conduct such studies. We will delve into the theoretical underpinnings of cross-reactivity, provide detailed experimental protocols for both immunological and chromatographic assays, and present a comparative analysis of potential cross-reactants.
The Principle of Cross-Reactivity: A Double-Edged Sword
Cross-reactivity, in the context of immunoassays, refers to the binding of an antibody to a molecule that is structurally similar, but not identical, to the target antigen for which the antibody was developed.[1] This phenomenon can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is contingent on the structural homology between the target analyte and the interfering compound.[2]
For small molecules like Methyl 3-(p-tolyloxy)benzoate, which are not immunogenic on their own and require conjugation to a carrier protein to elicit an antibody response, the potential for cross-reactivity is a significant consideration in assay development.[3]
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the analogous challenge is ensuring specificity, which is the ability to distinguish the target analyte from other compounds in the sample.[4][5]
Identifying Potential Cross-Reactants of Methyl 3-(p-tolyloxy)benzoate
The structure of Methyl 3-(p-tolyloxy)benzoate offers several avenues for structural variation, leading to a range of potential cross-reactants. These can be broadly categorized as follows:
-
Positional Isomers: Variations in the substitution pattern on the benzoate or tolyl ring.
-
Analogs with Modified Ester Group: Replacement of the methyl ester with other alkyl esters.
-
Analogs with Modified Tolyl Group: Alterations to the methyl group on the tolyl moiety.
-
Related Aromatic Ethers: Compounds sharing the phenoxy-benzoate backbone but with different substituents.
-
Precursors and Metabolites: Starting materials used in its synthesis and potential breakdown products. A plausible synthetic route is the Ullmann condensation of a methyl 3-halobenzoate with p-cresol.[6]
Based on these categories, a list of potential cross-reactants is presented below:
Table 1: Potential Cross-Reactants of Methyl 3-(p-tolyloxy)benzoate
| Category | Compound Name | Structural Difference from Target |
| Positional Isomers | Methyl 4-(p-tolyloxy)benzoate | Para-substitution on the benzoate ring |
| Methyl 2-(p-tolyloxy)benzoate | Ortho-substitution on the benzoate ring | |
| Methyl 3-(m-tolyloxy)benzoate | Meta-position of the methyl group on the tolyl ring | |
| Methyl 3-(o-tolyloxy)benzoate | Ortho-position of the methyl group on the tolyl ring | |
| Ester Analogs | Ethyl 3-(p-tolyloxy)benzoate | Ethyl ester instead of methyl ester |
| Propyl 3-(p-tolyloxy)benzoate | Propyl ester instead of methyl ester | |
| Tolyl Group Analogs | Methyl 3-(phenoxy)benzoate | No methyl group on the tolyl ring |
| Methyl 3-(4-ethylphenoxy)benzoate | Ethyl group instead of methyl group on the tolyl ring | |
| Related Compounds | 3-(p-tolyloxy)benzoic acid | Carboxylic acid instead of methyl ester |
| p-Cresol | Synthetic precursor | |
| Methyl 3-hydroxybenzoate | Synthetic precursor |
Experimental Assessment of Cross-Reactivity: A Two-Pronged Approach
A robust assessment of cross-reactivity involves a combination of a high-throughput screening method, such as a competitive immunoassay, and a highly specific confirmatory method, like LC-MS/MS.
I. Hypothetical Competitive ELISA for Methyl 3-(p-tolyloxy)benzoate
Since no commercial antibody for Methyl 3-(p-tolyloxy)benzoate is readily available, this section outlines the protocol for developing and utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules.[7]
Workflow for Competitive ELISA Development and Cross-Reactivity Testing
Caption: Workflow for competitive ELISA and cross-reactivity analysis.
-
Preparation of Reagents:
-
Coating Antigen: Synthesize a conjugate of a Methyl 3-(p-tolyloxy)benzoate analog (hapten) and a carrier protein like Bovine Serum Albumin (BSA).
-
Antibody: Produce a polyclonal or monoclonal antibody against an immunogen, which is a conjugate of the hapten with a highly immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH).
-
Buffers: Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), blocking buffer (e.g., 3% BSA in PBS), and wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
-
ELISA Procedure:
-
Coating: Coat a 96-well microtiter plate with the coating antigen diluted in coating buffer and incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[9]
-
Competitive Reaction: Add standard solutions of Methyl 3-(p-tolyloxy)benzoate or solutions of the potential cross-reactants at various concentrations to the wells. Immediately add the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance against the logarithm of the concentration of Methyl 3-(p-tolyloxy)benzoate.
-
Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
-
The following table presents hypothetical cross-reactivity data based on structural similarity principles. It is expected that compounds with minor structural changes will exhibit higher cross-reactivity.
Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound | Hypothetical IC50 (ng/mL) | Hypothetical % Cross-Reactivity |
| Methyl 3-(p-tolyloxy)benzoate (Target) | 10 | 100% |
| Methyl 3-(m-tolyloxy)benzoate | 25 | 40% |
| Methyl 3-(o-tolyloxy)benzoate | 50 | 20% |
| Methyl 4-(p-tolyloxy)benzoate | 80 | 12.5% |
| Ethyl 3-(p-tolyloxy)benzoate | 150 | 6.7% |
| Methyl 3-(phenoxy)benzoate | 300 | 3.3% |
| 3-(p-tolyloxy)benzoic acid | >1000 | <1% |
| p-Cresol | >5000 | <0.2% |
II. Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for specific and sensitive quantification of small molecules, especially for resolving and independently measuring isomeric compounds that may cross-react in an immunoassay.[10][11]
Workflow for LC-MS/MS Specificity Analysis
Sources
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. arlok.com [arlok.com]
- 6. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. biomeda.com [biomeda.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Restek - Article [restek.com]
Safety Operating Guide
Safe Disposal of Methyl 3-(p-tolyloxy)benzoate: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of Methyl 3-(p-tolyloxy)benzoate, a compound whose safe management is paramount. While specific regulatory guidelines for this exact molecule are not explicitly detailed by major governing bodies, this document synthesizes information from its Safety Data Sheet (SDS), data from analogous compounds, and established principles of chemical waste management to offer a robust and scientifically grounded procedure.
Understanding the Compound: Physicochemical and Hazard Profile
Before delving into disposal procedures, a foundational understanding of Methyl 3-(p-tolyloxy)benzoate's properties is essential. This knowledge informs every aspect of its safe handling and disposal.
| Property | Value/Information | Source |
| Chemical Name | Methyl 3-(p-tolyloxy)benzoate | [1] |
| CAS Number | 78303-09-0 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Primary Hazard | Harmful if swallowed (Acute toxicity, oral, Category 4) | [1] |
The primary known hazard associated with Methyl 3-(p-tolyloxy)benzoate is its acute oral toxicity.[1] This characteristic is a critical determinant in its classification as a potentially hazardous waste and dictates the necessity for stringent disposal protocols.
Operational Safety and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during routine laboratory operations. Adherence to proper PPE protocols is non-negotiable to prevent accidental exposure.
Recommended PPE:
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Ensure adequate ventilation, preferably by working within a chemical fume hood.[1]
Waste Categorization and Segregation: The First Step in Disposal
Proper waste disposal is a systematic process that begins with accurate categorization at the point of generation. Misclassification can lead to improper handling, environmental contamination, and regulatory non-compliance.
Logical Workflow for Waste Categorization:
Caption: Decision workflow for the initial categorization of Methyl 3-(p-tolyloxy)benzoate waste.
Step-by-Step Disposal Protocol
This protocol is based on the principle of waste containment and disposal through a licensed hazardous waste management company, with high-temperature incineration being the recommended method for organic compounds of this nature.
1. Waste Collection and Containerization:
- Container Selection: Use a dedicated, chemically compatible, and clearly labeled waste container. The container should be made of a material that will not react with the compound, such as high-density polyethylene (HDPE).
- Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "Methyl 3-(p-tolyloxy)benzoate". Include the date of initial waste accumulation.
- Collection: As a solid, carefully transfer the waste into the container, avoiding the generation of dust.[1] If the compound is in solution, ensure the solvent is also compatible with the container. Never mix with incompatible wastes.
2. Storage of Chemical Waste:
- Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
- Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
- Closure: Keep the waste container securely closed at all times, except when adding waste.[2]
3. Spill Management: In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material to avoid creating dust.[1]
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by EHS personnel.
-
4. Final Disposal Pathway:
Due to the lack of a specific EPA listing for Methyl 3-(p-tolyloxy)benzoate, it must be evaluated against the characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[3] Given its known oral toxicity, it is prudent to manage it as a hazardous waste.
-
Recommended Disposal Method: The most appropriate disposal method for non-halogenated aromatic compounds like Methyl 3-(p-tolyloxy)benzoate is high-temperature incineration in a licensed hazardous waste facility.[4][5] This method ensures the complete destruction of the organic molecule, minimizing its potential environmental impact.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with licensed hazardous waste vendors.
Disposal Decision Tree:
Caption: Step-by-step process for the final disposal of Methyl 3-(p-tolyloxy)benzoate.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be self-validating through a system of clear documentation and adherence to institutional and regulatory standards. By maintaining accurate records of waste generation and disposal, including manifests provided by the hazardous waste vendor, a clear and traceable chain of custody is established. This documentation serves as proof of proper disposal and is essential for regulatory compliance.
The causality behind these experimental choices is rooted in the "precautionary principle." In the absence of explicit disposal directives for a specific chemical, the most protective measures, based on its known hazards and the established best practices for analogous compounds, should be employed.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Methyl 3-(p-tolyloxy)benzoate
As researchers, our pursuit of innovation requires a foundational commitment to safety. Handling novel or specialized chemical reagents like Methyl 3-(p-tolyloxy)benzoate demands a meticulous approach that goes beyond mere procedural compliance. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, emphasizing the rationale behind each protective measure to ensure your safety and the integrity of your research.
Hazard Identification: Understanding the "Why"
Before we don the first piece of PPE, we must understand the inherent risks of Methyl 3-(p-tolyloxy)benzoate. Based on available Safety Data Sheets (SDS), this compound presents specific hazards that directly inform our safety protocols. A primary concern is its classification as "harmful if swallowed"[1][2]. While comprehensive toxicological data may be limited, the chemical structure—an aromatic ether and a benzoate ester—suggests potential for skin and eye irritation upon contact.
Engineering controls are your first and most critical line of defense. All handling of Methyl 3-(p-tolyloxy)benzoate, from weighing to solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure[1].
Table 1: GHS Hazard Profile for Methyl 3-(p-tolyloxy)benzoate
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
Note: Data for skin/eye irritation and other hazards are not fully elucidated for this specific compound. Therefore, we will proceed with a conservative approach, treating it as a potential irritant.
The PPE Protocol: A Barrier Between You and the Hazard
The following PPE recommendations are designed to provide comprehensive protection. Each component is chosen to mitigate the specific risks identified above.
Hand Protection: Your Primary Contact Point
Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the appropriate gloves is non-negotiable.
-
Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals, including aromatic compounds[3][4]. They offer a good balance of chemical resistance and dexterity.
-
Inspection is Key: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning and Doffing: Always use the proper technique for removing gloves to avoid contaminating your skin. Never touch the outside of the glove with your bare hands[5].
-
Immediate Disposal: Dispose of gloves immediately after handling the chemical or upon any sign of contamination.
Eye and Face Protection: Shielding Sensitive Tissues
Chemical splashes can cause severe and irreversible eye damage.
-
Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory[1][4][6]. They must form a seal around the eyes to protect from splashes from all directions.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield should be worn in addition to safety goggles[1][6].
Skin and Body Protection: The Final Barrier
Protecting your skin and personal clothing is crucial to prevent accidental exposure and take-home contamination.
-
Laboratory Coat: A flame-resistant lab coat is essential. It should be fully buttoned to provide maximum coverage[4].
-
Appropriate Attire: Long pants and closed-toe shoes are required at all times in the laboratory to protect your skin from potential spills[4].
Operational and Disposal Plans: A Step-by-Step Guide
A safe experiment is a well-planned one. The following workflow integrates PPE use into the entire handling process, from preparation to disposal.
Pre-Handling Safety Checklist
-
Verify the functionality of the chemical fume hood.
-
Locate the nearest emergency eyewash station and safety shower.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in Section 2.
Handling Procedure
-
Conduct all manipulations of Methyl 3-(p-tolyloxy)benzoate inside the fume hood[1].
-
If the compound is a solid, be mindful of dust formation and handle it gently to minimize airborne particles[1].
-
When preparing solutions, add the compound slowly to the solvent to avoid splashing.
Post-Handling and Disposal
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of surplus Methyl 3-(p-tolyloxy)benzoate and any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated, sealed hazardous waste container[1][2][7]. Do not pour waste down the drain[1][2].
-
PPE Removal: Doff PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves[1].
Below is a visual representation of the safe handling workflow for Methyl 3-(p-tolyloxy)benzoate.
Caption: A flowchart illustrating the key steps for safe handling of Methyl 3-(p-tolyloxy)benzoate.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Consult a physician[1].
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately[1][2].
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal. Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- Sigma-Aldrich. (2024). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- CymitQuimica. (2026). Safety Data Sheet.
- CPAchem Ltd. (2023). Safety Data Sheet.
- Hekserij.nl. (n.d.). Methyl benzoate.
- University of California, Riverside. (n.d.). Personal Protective Equipment (PPE).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- Fisher Scientific. (2025). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Methyl Benzoate CAS No 93-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- 2. fr.cpachem.com [fr.cpachem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

